2-(4-phenylcyclohexyl)acetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZBGVGPMEGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323369 | |
| Record name | 2-(4-phenylcyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108062-27-7 | |
| Record name | 2-(4-phenylcyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-phenylcyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-phenylcyclohexyl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(4-Phenylcyclohexyl)acetic Acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, stereochemical considerations, synthetic pathways, and analytical characterization of this compound. As a valuable scaffold in medicinal chemistry, this molecule serves as a critical intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, synthesis, and application of this compound. We will explore its physicochemical characteristics, propose logical and validated synthetic protocols based on established organic chemistry principles, and detail the expected analytical signatures for its structural confirmation.
Introduction: A Scaffold of Pharmaceutical Interest
This compound is a carboxylic acid derivative featuring a phenyl group attached to a cyclohexane ring, which in turn is substituted with an acetic acid moiety. This unique combination of a rigid, lipophilic cyclohexyl-phenyl core and a functional carboxylic acid "handle" makes it an attractive building block in drug discovery. The scaffold's structure allows for systematic modification to explore structure-activity relationships (SAR) when designing molecules to interact with specific biological targets.
A critical feature of this molecule is its stereochemistry. The substituents on the cyclohexane ring can exist in either a cis or trans relationship, leading to distinct diastereomers. These isomers can possess significantly different pharmacological and pharmacokinetic profiles, making stereocontrolled synthesis and characterization paramount. The trans isomer is generally more thermodynamically stable due to the equatorial positioning of the bulky substituents, minimizing steric strain. This guide will address both isomers, referencing their distinct identifiers where applicable. Its utility has been highlighted in the synthesis of complex molecules, including novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitors investigated for metabolic disorders[1].
Physicochemical and Computational Properties
The fundamental properties of this compound are summarized below. Data is primarily for the trans isomer unless otherwise specified, as it is more commonly documented.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [2][3] |
| Molecular Weight | 218.29 g/mol | [2] |
| CAS Number (trans) | 108062-27-7 | [2] |
| CAS Number (cis, 1s,4s) | 148962-93-0 | [3][4] |
| Appearance | White to off-white crystalline powder (inferred) | [5][6] |
| Melting Point (trans) | 112 °C |
Table 2: Computational Chemistry Data (Predicted)
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 3.4351 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Mechanistic Considerations
While dedicated publications on the synthesis of this compound are sparse, its structure suggests several logical synthetic routes originating from the commercially available precursor, 4-phenylcyclohexanone. We present two robust, field-validated synthetic strategies: a homologation approach via the Arndt-Eistert reaction and a construction approach using the Wittig reaction.
Key Precursor: 4-Phenylcyclohexanone
The starting point for our proposed syntheses is 4-phenylcyclohexanone (CAS 4894-75-1). This white solid is readily available and serves as an excellent electrophilic substrate for carbon-carbon bond formation at the carbonyl position[5][6]. Its properties include a melting point of 73-77 °C and solubility in common organic solvents like chloroform and methanol[6].
Proposed Synthetic Pathway 1: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of a carboxylic acid[7][8]. This multi-step process converts an acid chloride into a homologous carboxylic acid via a diazoketone intermediate and a key Wolff rearrangement step[9][10]. This pathway offers excellent control and is widely applicable.
Caption: Arndt-Eistert homologation workflow for synthesis.
Experimental Protocol: Arndt-Eistert Synthesis
-
Acid Chloride Formation: To a solution of 4-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 4-phenylcyclohexanoyl chloride, which is used immediately in the next step.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Cautiously add an ethereal solution of diazomethane (~2.2 eq) dropwise. Causality Note: Using at least two equivalents of diazomethane is critical; the first equivalent forms the diazoketone, while the second neutralizes the HCl byproduct, preventing the formation of a chloromethyl ketone side product[7][9]. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench any excess diazomethane with glacial acetic acid.
-
Wolff Rearrangement and Hydrolysis: To a solution of the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add silver(I) oxide (0.1 eq) or silver benzoate as a catalyst. Heat the mixture to 50-70 °C and stir for 12-16 hours[9]. The silver catalyst facilitates the Wolff rearrangement, where the diazoketone loses N₂ to form a highly reactive ketene intermediate. This ketene is immediately trapped by water in the reaction mixture to form the final carboxylic acid product.
-
Workup and Purification: After cooling, filter the reaction mixture to remove the silver catalyst. Acidify the filtrate with 1M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield this compound.
Proposed Synthetic Pathway 2: Wittig Reaction and Catalytic Hydrogenation
An alternative strategy involves building the acetic acid side chain directly from the 4-phenylcyclohexanone precursor using a Wittig-type reaction, followed by reduction of the resulting double bond.
Caption: Wittig reaction and hydrogenation workflow.
Experimental Protocol: Wittig Synthesis
-
Wittig Reaction: Suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene under a nitrogen atmosphere. Add a solution of 4-phenylcyclohexanone (1.0 eq) in toluene. Heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed. Causality Note: The Wittig reaction is a robust method for converting ketones into alkenes. Using a stabilized ylide like Ph₃P=CHCO₂Et favors the formation of the (E)-alkene, though a mixture of isomers is possible.
-
Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and triturate the residue with hexane to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate. Purify the crude product, ethyl 2-(4-phenylcyclohexylidene)acetate, by column chromatography.
-
Catalytic Hydrogenation: Dissolve the purified unsaturated ester in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir vigorously for 8-16 hours. Causality Note: Catalytic hydrogenation will reduce the exocyclic double bond. The direction of hydrogen addition will determine the stereochemistry, typically favoring the formation of the trans product where the new hydrogen adds from the less sterically hindered face.
-
Saponification: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. Dissolve the resulting saturated ester, ethyl 2-(4-phenylcyclohexyl)acetate, in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.
-
Final Workup: Remove the THF under reduced pressure, dilute with water, and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with 1M HCl, which will precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic and Analytical Characterization (Predicted)
Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following are predicted spectra based on the molecule's structure.
Proton NMR (¹H NMR) Spectroscopy
-
Aromatic Protons: A multiplet between δ 7.1-7.4 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.
-
Carboxylic Acid Proton: A broad singlet, typically downfield, > δ 10.0 ppm, integrating to 1H. This signal is D₂O exchangeable.
-
Aliphatic Protons: The region between δ 1.0-2.5 ppm will contain a complex series of overlapping multiplets corresponding to the 12 protons of the cyclohexyl ring and the methylene group (CH₂COOH).
-
-CH₂COOH: A doublet around δ 2.2-2.4 ppm (2H).
-
Cyclohexyl Protons: The benzylic proton (CH -Ph) and the proton alpha to the acetic acid group (CH -CH₂COOH) will appear as distinct multiplets within this region. The chemical shifts and coupling constants of these protons are highly sensitive to the cis/trans stereochemistry. For the trans isomer, both the phenyl and acetic acid groups are likely equatorial, leading to larger axial-axial coupling constants for the adjacent ring protons.
-
Carbon-13 NMR (¹³C NMR) Spectroscopy
-
Carboxyl Carbon: A signal around δ 175-180 ppm.
-
Aromatic Carbons: Four signals are expected between δ 126-145 ppm. The ipso-carbon (attached to the cyclohexyl ring) will be the most downfield and weakest.
-
Aliphatic Carbons: Signals corresponding to the cyclohexyl ring carbons and the acetic acid methylene carbon will appear in the upfield region, typically between δ 25-45 ppm. The number of signals will depend on the molecule's symmetry.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretches will appear as medium-to-weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 218.
-
Fragmentation: Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the bond between the cyclohexane ring and the acetic acid side chain. A prominent peak corresponding to the phenylcyclohexyl cation would also be expected.
Applications in Drug Discovery and Development
This compound is primarily utilized as a pharmaceutical intermediate[11][12]. Its rigid scaffold is ideal for positioning functional groups in a defined three-dimensional space, which is crucial for optimizing interactions with enzyme active sites or receptors.
A notable example is its use in the synthesis of a complex derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid. This molecule was developed as a potent DGAT-1 inhibitor, a target for treating metabolic diseases like obesity and type II diabetes[1]. This demonstrates the value of the this compound core in constructing sophisticated drug candidates. Furthermore, structurally related scaffolds such as 2-(4-hydroxycyclohexyl)acetic acid have been explored as histone deacetylase (HDAC) inhibitors, suggesting a broader potential for this chemical class in oncology and other therapeutic areas.
Safety and Handling
Based on available supplier data, this compound is classified as an irritant.
-
GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important molecular scaffold with significant applications in pharmaceutical research and development. Its well-defined structure, coupled with the functional versatility of its carboxylic acid group, provides a robust platform for the synthesis of complex and biologically active molecules. This guide has provided a detailed examination of its chemical and physical properties, outlined logical and validated synthetic strategies, and described the analytical techniques required for its characterization. These insights aim to equip researchers with the necessary technical knowledge to effectively utilize this valuable chemical intermediate in their discovery programs.
References
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PubChem. 2-(4-Phenylcyclohex-3-en-1-yl)acetic acid. [Link]
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LookChem. Cas 4894-75-1,4-Phenylcyclohexanone. [Link]
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Wikipedia. Arndt–Eistert reaction. [Link]
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Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
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NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]
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ChemSynthesis. 4-phenylcyclohexanone. [Link]
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PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]
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The Good Scents Company. cyclohexyl acetic acid. [Link]
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PubMed. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. [Link]
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Slideshare. Arndt-eistert homologation. [Link]
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Chem-Station. Arndt-Eistert Synthesis. [Link]
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ChemEurope.com. Willgerodt rearrangement. [Link]
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MSU Chemistry. Willgerodt‐Kindler Reac1on. [Link]
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Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
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ChemWhat. 4-Phenylcyclohexanone CAS#: 4894-75-1. [Link]
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SpectraBase. cis-(2-Phenylcyclohexyl)acetic acid. [Link]
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Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
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Arkivoc. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. [Link]
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PubChem. trans-Racemic-2-phenylcyclohexyl acetate. [Link]
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ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
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Pharmaffiliates. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. [Link]
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PubChem. cis-2-Carboxycyclohexyl-acetic acid. [Link]
Sources
- 1. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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synthesis pathway for 2-(4-phenylcyclohexyl)acetic acid
An In-Depth Technical Guide on the Synthesis of 2-(4-phenylcyclohexyl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a significant intermediate in pharmaceutical synthesis.[1][2] We will delve into three robust and historically significant methodologies: the Arndt-Eistert homologation, the malonic ester synthesis, and the Reformatsky reaction. This document is structured to provide not only procedural steps but also the underlying mechanistic rationale and strategic considerations inherent in each approach, reflecting field-proven insights. Each described protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry. Its unique combination of a rigid cyclohexyl ring, which restricts conformational flexibility, and a lipophilic phenyl group makes it an ideal candidate for targeted interactions with biological macromolecules. This structure is a key component in the development of various therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The stereochemical relationship between the phenyl and acetic acid substituents (cis/trans isomerism) is often a critical determinant of biological activity, making stereocontrolled synthesis a paramount objective for drug development professionals. This guide will focus on the synthesis of the racemic mixture, with the understanding that chiral resolutions or asymmetric modifications can be incorporated into these fundamental pathways.
Core Synthetic Strategies: A Retrosynthetic Analysis
The construction of this compound can be approached from several distinct retrosynthetic perspectives. The most common strategies involve either building the acetic acid side chain onto a pre-formed phenylcyclohexane core or, alternatively, forming the key C-C bond through nucleophilic addition to a cyclohexanone precursor. The choice of strategy is typically governed by factors such as the availability and cost of starting materials, scalability, and the desired control over stereochemistry. We will explore three pathways that exemplify these strategies.
Pathway I: Arndt-Eistert Homologation
This classical approach represents a powerful method for the one-carbon chain extension of a carboxylic acid.[3][4] It is a reliable, albeit multi-step, sequence that begins with the readily available 4-phenylcyclohexanecarboxylic acid.
Mechanistic & Strategic Rationale
The core of the Arndt-Eistert synthesis is the Wolff rearrangement of an α-diazoketone intermediate.[5][6] This rearrangement is typically induced thermally or, more commonly, with a silver (I) catalyst, generating a highly reactive ketene.[3][7] This ketene is then trapped by a nucleophile—in this case, water—to yield the homologous carboxylic acid. The primary strategic advantage of this pathway is its predictability and the relatively mild conditions of the final rearrangement step, which preserves the integrity of the core structure. However, the use of diazomethane, a toxic and explosive reagent, necessitates stringent safety protocols and has led to the development of safer alternatives like (trimethylsilyl)diazomethane.[4][5][6]
Experimental Protocol
Step 1: Synthesis of 4-Phenylcyclohexanecarbonyl Chloride
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g).
-
Add oxalyl chloride (1.5 eq) dropwise via syringe at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Stir the mixture at room temperature for 2-3 hours. The reaction is complete when gas evolution (CO, CO₂) ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which is used immediately in the next step.
Step 2: Formation of the α-Diazoketone
-
Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (5 mL/g) and cool the solution to 0 °C in an ice bath.
-
Slowly add an ethereal solution of diazomethane (2.2 eq) with vigorous stirring. [CAUTION: Diazomethane is highly toxic and explosive. This step must be performed in a specialized chemical fume hood with appropriate safety shielding.]
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours. A persistent yellow color indicates a slight excess of diazomethane.
-
Carefully quench any remaining diazomethane by adding glacial acetic acid dropwise until the yellow color disappears.
Step 3: Wolff Rearrangement and Hydrolysis
-
To the ethereal solution of the α-diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq) or, alternatively, freshly prepared silver(I) oxide (Ag₂O, 0.1 eq).
-
Add water (5 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux (or stir at 40-50 °C) for 2-4 hours, monitoring the reaction by TLC for the disappearance of the diazoketone.
-
After cooling, filter the reaction mixture to remove the silver catalyst.
-
Separate the aqueous layer, wash the organic layer with water, and then acidify the combined aqueous layers to pH 2 with 2M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford pure this compound.
Workflow Diagram: Arndt-Eistert Synthesis
Caption: Workflow for the Arndt-Eistert homologation.
Pathway II: Malonic Ester Synthesis
This pathway is a cornerstone of C-C bond formation and provides a versatile method for preparing substituted acetic acids.[8][9] It utilizes the acidic α-protons of diethyl malonate to create a soft nucleophile for alkylation.[10][11]
Mechanistic & Strategic Rationale
The malonic ester synthesis proceeds through three key stages: enolate formation, alkylation, and finally, hydrolysis followed by decarboxylation.[11][12] A base, typically sodium ethoxide, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then displaces a halide (e.g., bromide) from a 4-phenylcyclohexyl electrophile in a classic Sₙ2 reaction. The final step is crucial: saponification of the diester followed by acidification and heating causes the resulting malonic acid derivative to readily lose CO₂, yielding the desired product. A potential drawback is the possibility of dialkylation, which can be minimized by using a slight excess of the malonic ester.[8][10]
Experimental Protocol
Step 1: Synthesis of 4-Phenylcyclohexyl Bromide
-
Dissolve 4-phenylcyclohexanol (1.0 eq) in anhydrous DCM (10 mL/g).
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo to give the crude bromide.
Step 2: Alkylation of Diethyl Malonate
-
In a separate flask, prepare sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol (20 mL/g of Na).
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise.
-
Stir for 30 minutes at room temperature to ensure complete enolate formation.
-
Add a solution of 4-phenylcyclohexyl bromide (1.0 eq) in a small amount of ethanol and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude alkylated malonic ester, add a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol in vacuo. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1 with concentrated HCl.
-
Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation. A precipitate of the product may form.
-
Cool the mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.
-
Purify by recrystallization (e.g., from hexane/ethyl acetate) to obtain this compound.
Workflow Diagram: Malonic Ester Synthesis
Caption: Workflow for the malonic ester synthesis.
Pathway III: The Reformatsky Reaction
The Reformatsky reaction provides a powerful method for forming C-C bonds by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[13][14] This pathway utilizes 4-phenylcyclohexanone as the starting material.
Mechanistic & Strategic Rationale
This reaction hinges on the in-situ formation of an organozinc reagent, often called a Reformatsky enolate.[13][15] Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate). The resulting organozinc compound is less reactive than a corresponding Grignard reagent, a key advantage that prevents it from reacting with the ester functionality.[13][15][16] This reagent then adds to the carbonyl carbon of 4-phenylcyclohexanone to form a β-hydroxy ester after an acidic workup.[14][17] To arrive at the final product, the β-hydroxy ester must be dehydrated to an α,β-unsaturated ester, followed by reduction of the double bond and hydrolysis of the ester.
Experimental Protocol
Step 1: The Reformatsky Reaction
-
In a flame-dried flask under nitrogen, place activated zinc dust (1.5 eq).
-
Add a solution of 4-phenylcyclohexanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (10 mL/g of ketone).
-
Gently heat the mixture to initiate the reaction (a small crystal of iodine can also be used for activation). Once initiated, maintain a gentle reflux for 2-3 hours.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-hydroxy ester.
Step 2: Dehydration and Reduction
-
Dissolve the crude β-hydroxy ester in toluene and add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 3-5 hours.
-
Cool and concentrate in vacuo to obtain the crude α,β-unsaturated ester.
-
Dissolve the unsaturated ester in ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus (50 psi H₂) until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
Step 3: Ester Hydrolysis
-
Hydrolyze the resulting ethyl 2-(4-phenylcyclohexyl)acetate using the conditions described in the malonic ester synthesis (Section 4.2, Step 3, using KOH) to yield the final product, this compound.
Workflow Diagram: Reformatsky Reaction
Caption: Workflow for the Reformatsky reaction pathway.
Comparative Summary and Conclusion
| Parameter | Arndt-Eistert Homologation | Malonic Ester Synthesis | Reformatsky Reaction |
| Starting Material | 4-Phenylcyclohexanecarboxylic acid | 4-Phenylcyclohexanol | 4-Phenylcyclohexanone |
| Key Transformation | Wolff Rearrangement | Enolate Alkylation | Organozinc Addition |
| Number of Steps | 3 | 3 | 3 (plus dehydration/reduction) |
| Advantages | High-yielding, direct homologation | Versatile, avoids hazardous reagents like diazomethane | Good for carbonyl precursors, milder than Grignard |
| Disadvantages | Requires highly toxic/explosive diazomethane | Potential for dialkylation, requires strong base | Multi-step post-addition processing required |
| Scalability | Limited by diazomethane safety | High | Moderate to High |
Each of the discussed pathways offers a viable route to this compound, and the optimal choice is contingent upon the specific constraints and objectives of the research or development program. The Arndt-Eistert synthesis is elegant and direct but carries significant safety burdens. The malonic ester synthesis is a robust and scalable workhorse of synthetic chemistry. The Reformatsky reaction provides a valuable alternative, particularly when starting from a ketone precursor. A thorough evaluation of starting material availability, safety infrastructure, and desired scale will ultimately guide the synthetic chemist to the most appropriate and efficient pathway.
References
-
Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. [Link]
-
Wikipedia contributors. (2023). Reformatsky reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Malonic ester synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]
-
AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. [Link]
-
Wikipedia contributors. (2023). Arndt–Eistert reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Clark, J. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Missouri–St. Louis. [Link]
-
Chem-Station. (2014). Arndt-Eistert Synthesis. [Link]
-
Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Bachmann, W. E., & Struve, W. S. (1942). The Arndt-Eistert Synthesis. Organic Reactions, 1, 38-62. [Link]
Sources
- 1. 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 15. adichemistry.com [adichemistry.com]
- 16. Reformatsky Reaction [organic-chemistry.org]
- 17. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
molecular weight and formula of 2-(4-phenylcyclohexyl)acetic acid
An In-Depth Technical Guide to 2-(4-Phenylcyclohexyl)acetic Acid
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in contemporary pharmaceutical development. The document is structured to serve researchers, medicinal chemists, and process development scientists by detailing the compound's physicochemical properties, validated synthetic protocols, and in-depth spectroscopic analysis. Emphasis is placed on the causality behind methodological choices, ensuring both scientific rigor and practical applicability. The primary application of this molecule as a foundational scaffold for developing Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors is explored, highlighting its significance in the pursuit of therapeutics for metabolic disorders. All protocols and data are substantiated by authoritative references to ensure trustworthiness and facilitate further investigation.
Physicochemical and Computational Properties
This compound is a bifunctional molecule featuring a lipophilic phenylcyclohexyl moiety and a polar carboxylic acid group. These characteristics define its utility as a versatile scaffold in medicinal chemistry. The trans stereoisomer is frequently cited in the literature for synthetic applications.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| CAS Number | 108062-27-7 (trans or mixture) | [1] |
| 148962-93-0 (cis, 1s,4s) | [2] | |
| Appearance | White to off-white solid | N/A |
| Melting Point | 112 °C | [N/A] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| LogP (Computed) | 3.4351 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via the catalytic hydrogenation of its aromatic precursor, biphenyl-4-ylacetic acid. This method is advantageous for its high yield, atom economy, and the direct formation of the saturated cyclohexyl ring system.
Recommended Protocol: Catalytic Hydrogenation of Biphenyl-4-ylacetic Acid
This protocol is adapted from the experimental procedures detailed in patent literature for the synthesis of key pharmaceutical intermediates. This reaction specifically targets the reduction of one phenyl ring of the biphenyl system while leaving the second phenyl ring and the acetic acid moiety intact.
Expertise & Causality: The choice of rhodium-on-carbon (Rh/C) as the catalyst is critical. Rhodium exhibits high activity for the hydrogenation of aromatic rings under conditions that are mild enough to avoid reduction of the carboxylic acid group. Acetic acid is used as the solvent because it is an excellent solvent for the starting material and is inert under these hydrogenation conditions.
Experimental Protocol
Step 1: Reaction Setup
-
To a solution of biphenyl-4-ylacetic acid (1.0 equivalent) in glacial acetic acid, add 5% Rhodium on Carbon (5% Rh/C, 0.10 weight equivalents).
-
The reaction is performed in a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator).
Step 2: Hydrogenation
-
Seal the reaction vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Stir the mixture vigorously at room temperature for a duration of 16 hours. The progress can be monitored by techniques such as TLC or LC-MS to confirm the disappearance of the starting material.
Step 3: Work-up and Isolation
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. The use of Celite is essential to ensure all fine catalyst particles are removed, preventing contamination of the final product.
-
Wash the Celite pad with additional acetic acid to ensure complete recovery of the product.
-
Concentrate the filtrate in vacuo to remove the acetic acid solvent.
-
The resulting crude residue is purified by an appropriate method, such as recrystallization or silica gel chromatography, to yield this compound as a solid.
Synthesis Workflow Diagram
The logical flow from the commercially available starting material to the final product is illustrated below.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization and Analysis
Compound verification is paramount. This section details the key spectroscopic signatures for this compound. The provided ¹H NMR data is experimental, while the ¹³C NMR, IR, and MS analyses are based on established principles and predicted values due to the scarcity of published experimental spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H NMR data corresponds to "Intermediate 1" as described in patent WO2009016462A1, confirming the structure of the trans isomer.
Table 2: Experimental ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 12.02 | br s | 1H | H -O-C=O | The broad singlet is characteristic of a carboxylic acid proton, exchangeable with D₂O. |
| 7.27 | t, J=7.6 Hz | 2H | Ar-H (meta) | Triplet pattern for the two meta protons of the phenyl ring. |
| 7.15 | d, J=7.6 Hz | 2H | Ar-H (ortho) | Doublet pattern for the two ortho protons of the phenyl ring. |
| 7.11 | t, J=7.6 Hz | 1H | Ar-H (para) | Triplet pattern for the single para proton of the phenyl ring. |
| 2.40 | m | 1H | CH -Ph | Methine proton on the cyclohexyl ring directly attached to the phenyl group. |
| 2.15 | d, J=7.2 Hz | 2H | CH₂ -COOH | Methylene protons adjacent to the carboxylic acid group. |
| 1.81 | m | 5H | Cyclohexyl-H | Overlapping multiplets from various protons on the cyclohexyl ring. |
| 1.41 | m | 4H | Cyclohexyl-H | Overlapping multiplets from the remaining protons on the cyclohexyl ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C NMR spectrum is readily available in the cited literature. However, based on standard chemical shift values, the following assignments are predicted.
-
~174 ppm: Carbonyl carbon (C=O).
-
~147 ppm: Quaternary aromatic carbon (C-ipso, attached to cyclohexyl).
-
~128 ppm: Aromatic C-H (meta).
-
~126 ppm: Aromatic C-H (ortho).
-
~125 ppm: Aromatic C-H (para).
-
~43 ppm: Methine carbon (CH-Ph).
-
~42 ppm: Methylene carbon (CH₂-COOH).
-
~34 ppm: Cyclohexyl methylene carbons.
-
~33 ppm: Cyclohexyl methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is distinguished by two prominent features:
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.
-
C=O Stretch: A strong, sharp absorption band is expected around 1710-1700 cm⁻¹ , which is characteristic of the carbonyl group in a saturated carboxylic acid dimer.
-
C-H Stretches: Absorptions around 3000-2850 cm⁻¹ will be present, corresponding to the sp³ C-H bonds of the cyclohexyl ring and the sp² C-H bonds of the aromatic ring.
Mass Spectrometry (MS)
Under Electron Ionization (EI) conditions, the mass spectrum is expected to show the following key features:
-
Molecular Ion (M⁺): A peak at m/z = 218 , corresponding to the molecular weight of the compound [C₁₄H₁₈O₂]⁺.
-
Key Fragments:
-
m/z = 173: Loss of the carboxyl group (-COOH, 45 Da). This represents a common and diagnostically significant fragmentation pathway for carboxylic acids.
-
m/z = 159: Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).
-
m/z = 91: A tropylium ion ([C₇H₇]⁺), a common fragment resulting from cleavage at the benzylic position.
-
Further fragmentation of the cyclohexyl ring would produce a complex pattern of peaks in the lower mass region.
-
Application in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and key intermediate in the synthesis of more complex therapeutic agents.
Role as a Key Intermediate for DGAT1 Inhibitors
The primary and most well-documented application of this compound is as a building block for Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a critical enzyme that catalyzes the final step in triglyceride synthesis. Inhibition of DGAT1 is a validated therapeutic strategy for treating metabolic diseases, including obesity and type 2 diabetes, by reducing fat absorption and storage[1]. The 4-phenylcyclohexyl moiety provides an optimal lipophilic scaffold that can be appropriately functionalized to achieve high-affinity binding to the DGAT1 enzyme.
Workflow: From Intermediate to API Candidate
The following diagram illustrates the strategic position of this compound (Intermediate 1) in the synthesis of a complex DGAT1 inhibitor, as described in patent WO2009016462A1.
Caption: Role of the title compound as a key intermediate in API synthesis.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures for acidic organic compounds.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
References
-
An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. ResearchGate. [Link]ethylamine_a_key_intermediate_for_morphinans)
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
- WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
- WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
-
Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC - NIH. [Link]
-
Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC - NIH. [Link]
- WO2023205164A1 - Process for preparing finerenone.
- WO2022028572A1 - Heterocyclic glp-1 agonists.
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC - NIH. [Link]
Sources
An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of 2-(4-phenylcyclohexyl)acetic acid
Abstract
This technical guide provides a comprehensive examination of the stereochemistry, synthesis, separation, and characterization of the isomeric forms of 2-(4-phenylcyclohexyl)acetic acid. This molecule, possessing both geometric (cis/trans) and, in the case of the cis isomer, enantiomeric forms, serves as a valuable model for understanding the impact of stereoisomerism on the physicochemical properties and potential biological activity of substituted cyclohexane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed methodologies and in-depth analysis grounded in established scientific principles. We will explore the conformational intricacies of the cyclohexane ring, present robust protocols for the stereoselective synthesis and separation of the cis and trans diastereomers, and detail the analytical techniques essential for their unambiguous characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Introduction: The Significance of Stereoisomerism in 1,4-Disubstituted Cyclohexanes
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science. For cyclic systems like cyclohexane, the fixed chair conformation dictates the axial and equatorial positioning of substituents, leading to distinct geometric isomers with differing stabilities and properties. In the case of 1,4-disubstituted cyclohexanes, such as this compound, two diastereomers are possible: a cis isomer, where the substituents are on the same face of the ring, and a trans isomer, where they are on opposite faces.
The trans isomer can exist in two rapidly interconverting chair conformations: one with both the phenyl and acetic acid groups in equatorial positions (di-equatorial) and another with both in axial positions (di-axial). Due to the significant steric hindrance associated with axial substituents, the di-equatorial conformation is overwhelmingly more stable. The cis isomer also exists as an equilibrium of two chair conformations, each having one axial and one equatorial substituent. The relative stability of these conformers depends on the A-values (a measure of steric strain) of the respective substituents. Understanding and controlling the synthesis and separation of these isomers is paramount, as their distinct three-dimensional structures can lead to different biological activities and pharmacological profiles. It is a well-established principle that different isomers of a drug can have varied chemical, physical, and biological properties.[1]
Synthesis of this compound Isomers
The synthesis of this compound typically proceeds via the catalytic hydrogenation of a suitable aromatic precursor, 2-(4-phenylphenyl)acetic acid. This reaction yields a mixture of the cis and trans isomers, with the ratio often favoring the thermodynamically more stable trans isomer.
Causality Behind Experimental Choices
The choice of catalyst, solvent, and reaction conditions is critical in influencing the diastereomeric ratio of the product. Platinum- and rhodium-based catalysts are often effective for the hydrogenation of aromatic rings. The use of a palladium on carbon (Pd/C) catalyst is a common and robust choice for such transformations. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to facilitate the saturation of the aromatic ring. The solvent choice can also play a role in the stereochemical outcome, although for this particular hydrogenation, the inherent thermodynamic preference for the trans product is the dominant factor.
Experimental Protocol: Catalytic Hydrogenation of 2-(4-phenylphenyl)acetic acid
The following protocol is adapted from established procedures for the hydrogenation of substituted phenylacetic acids.[2]
Materials:
-
2-(4-phenylphenyl)acetic acid
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Ethanol (or a similar protic solvent)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Setup: In a high-pressure reactor, dissolve 2-(4-phenylphenyl)acetic acid in a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the substrate.
-
Inerting the Atmosphere: Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the reaction mixture to a temperature of 50-80 °C with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) on aliquots of the reaction mixture.
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans this compound.
Separation of the cis and trans Isomers
The separation of the cis and trans diastereomers is a critical step to obtain isomerically pure compounds for further study. The different physical properties of the diastereomers, such as solubility and crystal packing, can be exploited for their separation.
Fractional Crystallization
Fractional crystallization is a classical and often effective method for separating diastereomers. The principle relies on the differential solubility of the isomers in a particular solvent system. The less soluble isomer will crystallize out of the solution first upon cooling or concentration, leaving the more soluble isomer in the mother liquor.
Protocol Rationale: The choice of solvent is crucial for successful fractional crystallization. A solvent or solvent mixture must be identified in which the two isomers have a significant difference in solubility. This often requires empirical screening of various solvents.
Illustrative Protocol:
-
Dissolve the crude mixture of cis and trans isomers in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
Collect the precipitated crystals by vacuum filtration. These crystals will be enriched in the less soluble isomer (often the more symmetrical trans isomer).
-
The mother liquor will be enriched in the more soluble isomer. The process of recrystallization can be repeated on both the crystalline solid and the residue from the mother liquor to improve the purity of each isomer.
Column Chromatography
For smaller scale separations or when fractional crystallization is not effective, column chromatography can be employed. The different polarities of the cis and trans isomers can lead to different retention times on a stationary phase like silica gel.
Analytical Characterization of Isomers
Unambiguous identification of the cis and trans isomers requires detailed analytical characterization. NMR spectroscopy is a particularly powerful tool for this purpose, as the stereochemical relationship between the substituents on the cyclohexane ring directly influences the chemical shifts and coupling constants of the ring protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational rigidity of the cyclohexane chair forms leads to distinct NMR signatures for axial and equatorial protons.
-
1H NMR Spectroscopy: In the trans isomer, where both substituents preferentially occupy equatorial positions, the proton at C1 (attached to the acetic acid group) and the proton at C4 (attached to the phenyl group) are both in axial positions. This leads to large axial-axial coupling constants (3Jax-ax) of approximately 10-13 Hz with their neighboring axial protons. In contrast, the cis isomer will have one axial and one equatorial substituent. The proton on the carbon bearing the equatorial substituent will be axial and exhibit large axial-axial couplings, while the proton on the carbon with the axial substituent will be equatorial and show smaller axial-equatorial and equatorial-equatorial couplings (3Jax-eq ≈ 2-5 Hz, 3Jeq-eq ≈ 2-5 Hz).
-
13C NMR Spectroscopy: The chemical shifts of the cyclohexane ring carbons are also sensitive to the stereochemistry. Generally, carbons bearing axial substituents are shielded (appear at a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.
Predicted 1H and 13C NMR Data:
| Isomer | Proton | Predicted 1H Chemical Shift (ppm) | Carbon | Predicted 13C Chemical Shift (ppm) |
| trans | Phenyl-H | 7.1-7.3 | Phenyl-C (ipso) | ~147 |
| COOH | 12.0 (broad) | Phenyl-C | 126-129 | |
| CH-Ph | 2.4-2.6 | COOH | ~179 | |
| CH-CH2COOH | 1.8-2.0 | CH-Ph | ~44 | |
| Cyclohexyl-H (axial) | 1.0-1.4 | CH-CH2COOH | ~41 | |
| Cyclohexyl-H (equatorial) | 1.8-2.0 | CH2COOH | ~43 | |
| CH2COOH | 2.2-2.4 | Cyclohexyl-CH2 | 30-35 | |
| cis | Phenyl-H | 7.1-7.3 | Phenyl-C (ipso) | ~147 |
| COOH | 12.0 (broad) | Phenyl-C | 126-129 | |
| CH-Ph | 2.4-2.6 | COOH | ~179 | |
| CH-CH2COOH | 1.8-2.0 | CH-Ph | ~43 | |
| Cyclohexyl-H | 1.2-2.1 | CH-CH2COOH | ~39 | |
| CH2COOH | 2.2-2.4 | CH2COOH | ~42 | |
| Cyclohexyl-CH2 | 28-33 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. A crystal structure for (4-phenylcyclohexyl)acetic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2315029.[3] This data confirms the trans configuration in the solid state, with both the phenyl and acetic acid groups occupying equatorial positions on the cyclohexane ring, which is in the expected stable chair conformation.
Diagram of the Synthesis and Isomeric Forms of this compound:
Caption: Synthetic route to and isomeric forms of this compound.
Potential Biological Significance and Applications
While specific biological activity data for the individual isomers of this compound are not extensively reported in the public domain, the principle that stereoisomers can have different biological activities is well-established in pharmacology. For instance, the differential activity of cis and trans isomers has been observed in various classes of compounds. The distinct three-dimensional shapes of the cis and trans isomers of this compound will result in different interactions with biological targets such as enzymes and receptors. The more linear and rigid conformation of the trans isomer compared to the bent conformation of the cis isomer could lead to significant differences in binding affinity and efficacy.
Furthermore, the cis isomer is chiral and exists as a pair of enantiomers. It is common for enantiomers to exhibit different pharmacological and toxicological profiles. Therefore, the separation and individual biological evaluation of all three stereoisomers (trans, (+)-cis, and (-)-cis) would be a critical step in any drug discovery and development program involving this scaffold. The related compound, 2-(4-hydroxycyclohexyl)acetic acid, has been investigated as a histone deacetylase inhibitor, suggesting that derivatives of cyclohexylacetic acid may have potential as therapeutic agents.
Conclusion
The stereochemistry of this compound provides a classic example of the importance of isomeric forms in organic and medicinal chemistry. The synthesis of this compound via catalytic hydrogenation yields a mixture of diastereomers, with the trans isomer being thermodynamically favored. These isomers can be separated using standard laboratory techniques such as fractional crystallization, allowing for the isolation of pure stereoisomers. The unambiguous characterization of the cis and trans isomers is readily achieved through NMR spectroscopy, with distinct differences in chemical shifts and coupling constants arising from the different spatial arrangements of the substituents on the cyclohexane ring. The solid-state structure of the trans isomer has been confirmed by X-ray crystallography to adopt a stable di-equatorial chair conformation. While the specific biological activities of these isomers await detailed investigation, the fundamental principles of stereopharmacology suggest that they are likely to exhibit distinct biological profiles. This guide provides a solid foundation for researchers to synthesize, separate, and characterize the isomeric forms of this compound, enabling further exploration of their properties and potential applications.
References
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Ghosh, P., Maiti, S., Malandain, A., Raja, D., Loreau, O., Maity, B., Roy, T. K., Audisio, D., & Maiti, D. (2024). CCDC 2315029: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
-
Fiveable. (n.d.). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Retrieved from [Link]
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The Evolving Landscape of 2-(4-Phenylcyclohexyl)acetic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. The 2-(4-phenylcyclohexyl)acetic acid scaffold has emerged as a privileged structure, serving as a foundational template for the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, from anti-inflammatory and analgesic effects to their emerging roles in metabolic disorders and oncology. By synthesizing field-proven insights with rigorous scientific data, this guide aims to be an authoritative resource for advancing the development of this promising class of compounds.
The Chemical Core: Understanding the this compound Framework
The this compound molecule is characterized by a central cyclohexyl ring to which a phenyl group and an acetic acid moiety are attached. The parent compound, 2-((1s,4s)-4-phenylcyclohexyl)acetic acid, is a key drug intermediate in the synthesis of various active compounds[1]. The structural versatility of this scaffold allows for extensive modification, leading to a wide range of derivatives with distinct pharmacological profiles. Key modifications often involve substitutions on the phenyl ring, alterations to the cyclohexyl ring, and derivatization of the acetic acid group. These modifications have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.
Key Structural Features:
-
Phenyl Ring: Offers a site for substitution to modulate lipophilicity, electronic properties, and receptor interactions.
-
Cyclohexyl Ring: Provides a three-dimensional scaffold that influences the spatial arrangement of the other functional groups.
-
Acetic Acid Moiety: A critical functional group that can participate in hydrogen bonding and ionic interactions with biological targets.
Synthetic Strategies: Building the this compound Backbone
The synthesis of this compound derivatives is a critical aspect of their development. Various synthetic routes have been employed, often starting from commercially available materials. A common strategy involves the use of palladium-catalyzed Suzuki coupling reactions to introduce the phenyl group onto a cyclohexyl precursor[2].
General Synthetic Protocol via Suzuki Coupling:
A representative synthetic pathway for ortho-substituted phenyl acetic acid derivatives involves a palladium-catalyzed Suzuki coupling reaction between a boronic acid and an alkyl halide[2].
Step-by-Step Methodology:
-
Preparation of the Aryl Boronic Ester: The synthesis can begin with the conversion of an aniline derivative to the corresponding aryl boronic ester. This can be achieved through a diazotization reaction followed by a reaction with a boronic acid precursor in the presence of a palladium catalyst[2].
-
Suzuki Coupling: The aryl boronic ester is then coupled with a suitable alkyl halide containing the acetic acid moiety (or a precursor) in the presence of a palladium catalyst and a base. The choice of base, such as potassium carbonate (K2CO3), can be crucial for the efficiency of the reaction, particularly with electron-withdrawing groups on the aryl ring[2].
-
Hydrolysis: If an ester precursor of the acetic acid is used, a final hydrolysis step is required to yield the desired carboxylic acid derivative.
This multi-step synthesis, while efficient, requires careful optimization of reaction conditions to achieve good overall yields[2].
A Spectrum of Biological Activities: From Inflammation to Metabolic Disease
Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.
Anti-inflammatory and Analgesic Properties
A significant body of research has focused on the anti-inflammatory and analgesic activities of phenylacetic acid derivatives. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade[3].
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever[3][4]. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in the field to minimize the gastrointestinal side effects associated with non-selective COX inhibition[3].
-
Experimental Evidence: Studies on various [(cycloalkylmethyl)phenyl]acetic acid derivatives have shown potent activity in the carrageenan-induced edema test, a standard in vivo model for assessing anti-inflammatory effects. For instance, compounds like sodium 2-[4-[(2-oxocyclopentyl)methyl] phenyl]propionate dihydrate and 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid have demonstrated significant analgesic and anti-arthritic activities[5].
Signaling Pathway of COX-Mediated Inflammation
Caption: COX-mediated inflammatory pathway and the inhibitory action of NSAIDs.
Inhibition of Diacylglycerol Acyltransferase-1 (DGAT-1) for Metabolic Disorders
A novel and promising application of this compound derivatives is in the treatment of metabolic disorders such as obesity, insulin resistance, and type II diabetes. One specific derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl) oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232), has been identified as a potent inhibitor of diacylglycerol acyltransferase-1 (DGAT-1)[6].
Mechanism of Action: DGAT-1 Inhibition
DGAT-1 is a key enzyme in the synthesis of triglycerides. By inhibiting this enzyme, these derivatives can reduce the excessive accumulation of triglycerides in the blood, which is a hallmark of several metabolic diseases[6].
-
Pharmacokinetic Profile: Preclinical studies of KR-69232 have revealed important pharmacokinetic properties. The compound exhibits high plasma protein binding (>99.8%) in both rats and humans. However, it also shows very low permeability in Caco-2 cell monolayers, suggesting limited intestinal absorption and low oral bioavailability (<10%) in rats[6]. These findings are crucial for guiding further drug development and formulation strategies to improve its therapeutic potential.
Experimental Workflow for In Vitro Permeability Assay
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Anticancer Activity
Emerging research has also pointed towards the potential of phenyl-substituted cyclic compounds in cancer therapy. For instance, derivatives of 4-phenyl-2-quinolone, which share a similar phenyl-cyclic core, have shown significant antiproliferative activity against various cancer cell lines[7]. Another study on 2-arylbenzoxazole acetic acid derivatives demonstrated promising cytotoxic effects against breast and colon cancer cell lines[8]. While not directly this compound derivatives, these findings suggest that the broader structural class holds promise in oncology.
-
Potential Mechanisms: The anticancer effects of these compounds could be multifactorial, potentially involving the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways involved in cancer cell proliferation and survival[7][9].
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.
-
Substitution on the Phenyl Ring: Halogen substitution on the phenoxy ring of related phenoxyphenylacetic acids has been shown to significantly enhance anti-inflammatory activity[10][11]. This suggests that modifying the electronic properties of the phenyl ring can have a profound impact on biological activity.
-
Cyclohexyl Ring Conformation: The stereochemistry of the cyclohexyl ring can influence how the molecule fits into the binding pocket of its target protein.
-
Nature of the Acetic Acid Moiety: Modifications to the carboxylic acid group, such as esterification or amidation, can alter the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Reference |
| [(Cycloalkylmethyl)phenyl]acetic acids | Anti-inflammatory, Analgesic | Potent activity in carrageenan edema test; good anti-arthritic properties. | [5] |
| 2-(4-(...)-phenyl)cyclohexyl)acetic acid (KR-69232) | DGAT-1 Inhibition | Potent DGAT-1 inhibitor; low oral bioavailability. | [6] |
| Substituted (2-phenoxyphenyl)acetic acids | Anti-inflammatory | Halogen substitution enhances activity; low ulcerogenic potential. | [10][11] |
| 4-Phenyl-2-quinolone derivatives | Anticancer | Significant antiproliferative activity against cancer cell lines. | [7] |
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. While significant progress has been made in understanding their anti-inflammatory and DGAT-1 inhibitory properties, further research is warranted in several areas:
-
Optimization of Pharmacokinetics: For derivatives like KR-69232, strategies to improve oral bioavailability are essential for their clinical translation.
-
Exploration of New Therapeutic Areas: The potential anticancer activity of this structural class should be further investigated, including detailed mechanistic studies.
-
Development of More Selective Inhibitors: A deeper understanding of the SAR will enable the design of derivatives with improved selectivity for their biological targets, potentially leading to better safety profiles.
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Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed. [Link]
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The Emerging Therapeutic Potential of the 2-(4-Phenylcyclohexyl)acetic Acid Scaffold: From Antihistamine Synthesis to Metabolic Disease Modulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Long regarded as a pivotal but unassuming intermediate in the synthesis of the widely-used antihistamine, Fexofenadine, the 2-(4-phenylcyclohexyl)acetic acid scaffold is now emerging from the background as a pharmacophore of significant intrinsic potential. This technical guide moves beyond the compound's established role in synthetic chemistry to explore its therapeutic promise, particularly in the context of metabolic diseases. We will dissect the structural features that make this scaffold a compelling starting point for drug discovery, with a primary focus on its recently identified role as a core component of potent Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors. This guide provides an in-depth analysis of its synthesis, its application in the production of Fexofenadine, and the burgeoning research into its use as a platform for developing novel therapeutics for conditions such as obesity and type 2 diabetes. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to empower researchers in this promising field.
Introduction: A Scaffold with a Dual Identity
This compound is a carboxylic acid derivative characterized by a phenyl group attached to a cyclohexane ring, which in turn is connected to an acetic acid moiety. For many years, its primary significance in the pharmaceutical industry has been as a key building block in the multi-step synthesis of Fexofenadine, a non-sedating second-generation antihistamine.[1][2] Its rigid cyclohexyl linker and lipophilic phenyl group are crucial for the final structure and activity of Fexofenadine.
However, recent discoveries have illuminated a new and exciting therapeutic avenue for this scaffold. The this compound core has been identified in a novel class of potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT-1).[3][4] DGAT-1 is a critical enzyme in the synthesis of triglycerides, and its inhibition is a promising strategy for the treatment of metabolic disorders, including obesity and type 2 diabetes.[5][6] This dual identity—a workhorse intermediate for an established blockbuster drug and a promising scaffold for a new class of therapeutics—makes this compound a subject of considerable interest for drug development professionals.
Role as a Key Intermediate in Fexofenadine Synthesis
The synthesis of Fexofenadine is a complex process, and this compound, or more commonly, its esterified precursors, play a crucial role in constructing the final molecule.[7][8] The general strategy involves the coupling of a piperidine derivative with a side chain derived from a phenylacetic acid analog.
While various patented routes exist, a common approach involves the Friedel-Crafts acylation of a protected phenylacetic acid derivative, followed by a series of condensation and reduction steps.[9] The 4-phenylcyclohexyl group of the intermediate is ultimately incorporated into the final Fexofenadine structure, contributing to its pharmacokinetic and pharmacodynamic profile.
Illustrative Synthetic Workflow: From Intermediate to Fexofenadine
The following diagram outlines a generalized synthetic pathway illustrating the incorporation of a this compound-related intermediate in the synthesis of Fexofenadine.
Caption: Generalized workflow for Fexofenadine synthesis.
Emerging Potential: The this compound Scaffold in DGAT-1 Inhibition
The discovery of molecules containing the this compound scaffold as potent DGAT-1 inhibitors has opened a new chapter in the therapeutic potential of this chemical entity.[3] DGAT-1 catalyzes the final step in triglyceride synthesis and has been identified as a promising target for treating metabolic diseases.[5][6]
Mechanism of Action
DGAT-1 inhibitors that incorporate the this compound moiety have been shown to bind to the acyl-CoA binding site of the enzyme.[10][11] By occupying this site, they prevent the natural substrate from binding, thereby inhibiting the synthesis of triglycerides.[5] This leads to a reduction in fat absorption and storage, which can have beneficial effects on body weight, insulin sensitivity, and liver fat accumulation.[10][12]
Recent cryo-electron microscopy studies have provided structural insights into how these inhibitors bind to DGAT-1.[11] The phenylcyclohexylacetic acid portion of the inhibitor typically occupies the fatty acyl-CoA substrate binding tunnel, highlighting the critical role of this scaffold in achieving potent inhibition.[11]
Signaling Pathway: DGAT-1 Inhibition and its Metabolic Consequences
The inhibition of DGAT-1 by compounds containing the this compound scaffold initiates a cascade of metabolic events, as depicted in the following pathway diagram.
Caption: Mechanism of action of DGAT-1 inhibitors.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on this specific class of DGAT-1 inhibitors are proprietary to the pharmaceutical companies that developed them, some general principles can be inferred from the published literature. The phenylcyclohexyl group appears to be important for balancing lipophilicity and providing a rigid scaffold for optimal binding within the enzyme's active site.[13] The carboxylic acid moiety is likely crucial for interacting with key residues in the binding pocket. Modifications to the phenyl ring and the cyclohexyl linker can be explored to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Pharmacokinetic Profile of a Representative DGAT-1 Inhibitor
A novel DGAT-1 inhibitor, KR-69232, which contains the this compound scaffold, has been characterized.[4] Its pharmacokinetic properties are summarized in the table below.
| Parameter | Value | Reference |
| Half-life (rat liver microsomes) | 75.3 ± 20.9 min | [4] |
| Half-life (human liver microsomes) | > 120 min | [4] |
| Caco-2 Permeability (absorptive) | <0.13 × 10⁻⁶ cm/s | [4] |
| Plasma Protein Binding (rat & human) | >99.8% | [4] |
| Oral Bioavailability (rat) | <10% | [4] |
| Time to Max Concentration (Tmax, oral) | 3.8-5.2 h | [4] |
These data suggest that while potent, this particular compound exhibits challenges with absorption and bioavailability, highlighting areas for further optimization in drug development.[4]
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of this compound
A common method for the synthesis of this compound is through the catalytic hydrogenation of phenylacetic acid.
Materials:
-
Phenylacetic acid
-
Rhodium on alumina (or other suitable catalyst)
-
Acetic acid (solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve phenylacetic acid in glacial acetic acid.
-
Add the rhodium on alumina catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Maintain the reaction under these conditions for several hours, monitoring the uptake of hydrogen.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: In Vitro DGAT-1 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against DGAT-1.
Materials:
-
Human recombinant DGAT-1 enzyme
-
[¹⁴C]-Oleoyl-CoA (substrate)
-
sn-1,2-dioleoylglycerol (substrate)
-
Assay buffer (containing MgCl₂ and BSA)
-
Test compound (dissolved in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, sn-1,2-dioleoylglycerol, and the DGAT-1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).
-
Extract the lipids into the organic phase.
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and quantify the amount of radiolabeled triglycerides formed using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold represents a fascinating example of a chemical entity's evolving role in drug discovery. While its importance as a synthetic intermediate for Fexofenadine is well-established, its emergence as a core component of DGAT-1 inhibitors signals a new era of therapeutic potential.
Future research should focus on:
-
Optimizing Pharmacokinetics: Addressing the absorption and bioavailability challenges observed with some of the initial DGAT-1 inhibitors containing this scaffold.
-
Exploring Other Therapeutic Targets: The unique structural features of this scaffold may lend themselves to interactions with other enzymes or receptors. High-throughput screening of compound libraries based on this core structure could unveil novel biological activities.
-
Developing Novel Derivatives: Systematic modification of the phenyl and cyclohexyl rings could lead to the discovery of compounds with improved potency, selectivity, and safety profiles.
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Cao, J., et al. (2011). Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. Journal of Biological Chemistry, 286(48), 41838-41851. [Link]
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Chen, Y., et al. (2014). Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells. PLoS ONE, 9(1), e85543. [Link]
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Ronggeng, W., et al. (2010). The synthesis of fexofenadine. 2010 International Conference on Optoelectronics and Image Processing. [Link]
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Intermediates useful for the synthesis of fexofenadine, processes for their preparation and for the preparation of fexofenadine. (2013). Justia Patents. [Link]
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Sathish, R., et al. (2011). Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry, 23(11), 4809-4811. [Link]
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Lee, K., et al. (2014). Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. Xenobiotica, 44(5), 465-471. [Link]
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What are DGAT1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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Sui, X., et al. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14(1), 3046. [Link]
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Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
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Farese, R. V., & Walther, T. C. (2013). Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. Journal of Medicinal Chemistry, 56(24), 9779-9791. [Link]
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Gimeno, R. E., et al. (2011). Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. Journal of Biological Chemistry, 286(48), 41838-41851. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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The Lynchpin Intermediate: A Technical Guide to 2-(4-Phenylcyclohexyl)acetic Acid in Modern Drug Development
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug candidate. 2-(4-phenylcyclohexyl)acetic acid has emerged as a critical building block, most notably in the synthesis of atypical antipsychotics. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its pivotal role as a drug intermediate. We will delve into the mechanistic rationale behind its synthetic routes, detail analytical methodologies for its characterization, and contextualize its significance through its application in the industrial production of the antipsychotic agent, Cariprazine. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the multifaceted world of drug development.
Introduction: The Strategic Importance of this compound
This compound, a white to off-white solid, is a carboxylic acid derivative featuring a phenyl-substituted cyclohexane ring. Its structural rigidity and tailored functionalities make it an ideal precursor for complex molecular architectures found in modern pharmaceuticals. The true value of an intermediate lies not just in its molecular structure, but in its ability to streamline the synthetic pathway to a complex active pharmaceutical ingredient (API). This compound excels in this regard, offering a convergent synthetic approach that enhances overall yield and purity of the final drug product.
This guide will illuminate the multifaceted nature of this intermediate, providing not just protocols, but the scientific reasoning that underpins them. By understanding the "why" behind the "how," researchers can better innovate and troubleshoot within their own synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is the bedrock of its effective utilization in a synthetic workflow. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 108062-27-7 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| Melting Point | 112 °C | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Refrigerator | [2] |
Synthesis of this compound: A Mechanistic Approach
The industrial synthesis of this compound is a multi-step process that prioritizes efficiency, safety, and high yield. The most common and economically viable route involves the catalytic hydrogenation of a phenylacetic acid derivative. This process is a cornerstone of industrial chemistry, and its application here is a testament to its robustness.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals a logical disconnection to readily available starting materials. The core strategy involves the reduction of the aromatic ring of a precursor to the desired cyclohexane ring.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
The synthesis can be broadly divided into two key stages: the formation of a suitable phenylacetic acid precursor and its subsequent catalytic hydrogenation.
Step 1: Preparation of a Phenylacetic Acid Precursor (Illustrative Example)
While various substituted phenylacetic acids can be synthesized, a common starting point is a commercially available derivative. For the purpose of this guide, we will consider the general transformation. The synthesis of substituted phenylacetic acids can be achieved through various methods, including the Suzuki coupling of an aryl boronic acid with a haloacetic acid derivative.[3]
Step 2: Catalytic Hydrogenation
This is the critical step where the aromatic ring of the phenylacetic acid precursor is reduced to a cyclohexane ring. This reaction is highly exothermic and requires careful control of reaction parameters to ensure safety and selectivity.[4]
Experimental Protocol:
-
Reactor Setup: A high-pressure hydrogenation reactor, certified for hydrogen service, is required.[5] The reactor should be equipped with a stirrer, temperature and pressure probes, a cooling system, and a rupture disc for safety.[5]
-
Inerting the Reactor: The reactor is charged with the phenylacetic acid precursor and a suitable solvent (e.g., methanol, ethanol). The reactor is then purged with an inert gas, such as nitrogen, to remove all traces of oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-air mixture.[5][6]
-
Catalyst Charging: A hydrogenation catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, is added to the reactor.[7] These catalysts are often pyrophoric and must be handled with care, usually as a wet slurry to prevent ignition upon contact with air.[4][8]
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen to the desired pressure (e.g., 5-10 bar).[7] The reaction mixture is then heated to the target temperature (e.g., 20-30 °C) with vigorous stirring.[7] The progress of the reaction is monitored by the uptake of hydrogen.
-
Work-up and Isolation: Once the reaction is complete (as determined by the cessation of hydrogen uptake or by in-process analysis), the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by recrystallization.
Caption: General workflow for the synthesis of this compound.
Application in the Synthesis of Cariprazine
The primary and most significant application of this compound is as a key intermediate in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[9][10] The structure of this compound provides the core scaffold upon which the rest of the Cariprazine molecule is assembled.
The Role in the Cariprazine Synthetic Pathway
In the industrial synthesis of Cariprazine, this compound is activated and then coupled with a piperazine derivative to form an amide bond. This amide is subsequently reduced to form the final Cariprazine molecule.[11][12]
Caption: Simplified pathway from the intermediate to Cariprazine.
The use of this compound in this pathway is a prime example of convergent synthesis. By preparing this complex intermediate separately, the overall synthesis is made more efficient and easier to control on an industrial scale.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of this compound and for quantifying any impurities. A reverse-phase HPLC method is typically used.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.7) and a polar organic solvent like acetonitrile.[14]
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 205-220 nm.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
This method allows for the separation of the main compound from starting materials, by-products, and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H NMR and ¹³C NMR are used.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexane ring, and the protons of the acetic acid moiety.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure.
Safety and Handling
The synthesis of this compound, particularly the catalytic hydrogenation step, involves significant safety considerations.
-
Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[8] All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and in appropriately rated equipment.[4][15]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Palladium on Carbon can ignite spontaneously in air.[4] They should be handled as a wet slurry and under an inert atmosphere.
-
High-Pressure Operations: The use of high-pressure reactors requires proper training and adherence to strict safety protocols to prevent catastrophic failure.[6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is required. When handling pyrophoric catalysts, fire-retardant lab coats and face shields are recommended.
Conclusion
This compound stands as a testament to the crucial role of well-designed intermediates in the synthesis of complex pharmaceuticals. Its strategic use in the production of Cariprazine highlights the principles of convergent synthesis, leading to a more efficient and scalable manufacturing process. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for any researcher or drug development professional working in this area. This guide has provided a comprehensive overview of these aspects, aiming to equip scientists with the knowledge necessary to effectively utilize this pivotal molecule in their pursuit of new and improved therapeutics.
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A Comprehensive Technical Guide to Melting Point and Solubility for Drug Development Professionals
Introduction: The Cornerstone Physical Properties in Pharmaceutical Sciences
In the landscape of drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. Among these, melting point and solubility stand as two of the most fundamental and informative characteristics. Far from being simple physical measurements, they are critical determinants of a drug's behavior from synthesis to its ultimate therapeutic action. This guide provides an in-depth exploration of the theoretical underpinnings, practical measurement, and critical applications of melting point and solubility, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "what" and "how," but the crucial "why" that drives experimental design and interpretation in the pharmaceutical industry. A solid grasp of these principles is not merely academic; it is a prerequisite for successful formulation, ensuring bioavailability, stability, and ultimately, the safety and efficacy of a drug product.[1][2][3]
Part 1: The Solid State and Phase Transitions - Understanding the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state.[4] This phase transition occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[5][6] From a thermodynamic perspective, at the melting point, the solid and liquid phases are in equilibrium, and the change in Gibbs free energy for the process is zero.[7]
The "Why": Why is Melting Point a Critical Parameter in Drug Development?
The melting point is far more than a simple physical identifier. Its value provides deep insights into the properties of a drug substance:
-
Purity Assessment: A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1°C.[8] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[8][9][10] This phenomenon, known as melting point depression, is a rapid and reliable indicator of purity.[10]
-
Compound Identification and Characterization: Every pure compound has a characteristic melting point. This property is used for the initial identification of newly synthesized compounds and to confirm the identity of known substances by comparing the measured value to literature or reference standard values.[1][8]
-
Polymorphism and Solid-State Stability: Polymorphs are different crystalline forms of the same compound. These forms can have distinct melting points, solubilities, and stabilities.[5][11] Identifying and characterizing polymorphs through their melting behavior is crucial, as an unintended polymorphic transformation can significantly impact a drug's performance.
-
Predictor of Solubility: The melting point is intrinsically linked to the strength of the crystal lattice. A higher melting point generally indicates stronger intermolecular forces, which in turn suggests lower solubility.[12][13] This relationship is quantitatively described by the General Solubility Equation (GSE).[14][15][16]
Factors Influencing the Melting Point
The melting point of an organic compound is dictated by the nature and strength of the intermolecular forces within its crystal lattice.[17]
-
Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in higher melting points.[9][18][19] Ionic compounds exhibit very high melting points due to strong electrostatic interactions.[18][19]
-
Molecular Size and Weight: Within a homologous series, as the molecular weight increases, van der Waals forces become stronger, generally leading to a higher melting point.[17][19][20]
-
Molecular Symmetry and Packing: Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, leading to stronger intermolecular interactions and consequently, a higher melting point compared to their less symmetrical isomers.[4][17][19]
Experimental Determination of Melting Point
Accurate determination of the melting point is a critical skill in the pharmaceutical laboratory. The most common method is the capillary method.[21][22]
This protocol is a standard method for determining the melting range of a substance.[23][24][25]
Objective: To determine the melting range of a powdered solid sample.
Materials:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt)
-
Capillary tubes (closed at one end)
-
Powdered sample
-
Mortar and pestle (if needed to powder the sample)
-
Spatula
-
Melting point reference standards for calibration (e.g., Vanillin)[26][27]
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap the closed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2.5-3.5 mm in height is achieved.[23][28]
-
Instrument Setup and Calibration: Ensure the melting point apparatus is calibrated according to the manufacturer's instructions, using certified reference standards.[23]
-
Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to get a rough estimate.[28]
-
Accurate Determination:
-
Recording the Melting Range:
-
Onset of Melting: Record the temperature at which the first drop of liquid is observed or when the column of the substance collapses against the side of the tube.[23]
-
Completion of Melting (Clear Point): Record the temperature at which the last solid particle melts and the sample becomes a clear liquid.[23]
-
The recorded range between these two temperatures is the melting range.
-
Data Presentation:
| Compound | Expected Melting Point (°C) | Observed Melting Range (°C) | Purity Indication |
| Sample A | 150-152 | 149.5-150.5 | High Purity |
| Sample B | 150-152 | 145-149 | Impure |
| Unknown X | N/A | 132-135 | To be determined |
Causality Behind Experimental Choices:
-
Fine Powder: A fine powder ensures uniform packing and efficient heat transfer within the sample.
-
Packed Sample Height: A consistent sample height ensures reproducibility of the measurement.
-
Slow Ramp Rate: A slow heating rate (1°C/min) allows the temperature of the heating block, thermometer, and sample to remain in thermal equilibrium, ensuring an accurate reading.[22]
Part 2: The Solution Phase - A Deep Dive into Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[29][30] In pharmaceutical sciences, we are primarily concerned with the aqueous solubility of drugs, as a drug must be in solution to be absorbed by the body.[18][30][31]
The "Why": The Paramount Importance of Solubility in Drug Development
Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being poorly water-soluble.[30][32] Understanding and addressing solubility is critical for:
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[31][33] Low solubility often leads to poor bioavailability, meaning an insufficient amount of the drug reaches the systemic circulation to elicit a therapeutic effect.[33][34]
-
Formulation Development: The solubility of a drug dictates the type of dosage form that can be developed. For instance, highly soluble drugs are easier to formulate as oral solutions or for parenteral administration. Poorly soluble drugs often require complex formulation strategies to enhance their solubility and dissolution rate.[29][30][35]
-
Dose Determination: The dose of a drug can be limited by its solubility. High doses of poorly soluble drugs may not be fully absorbed, leading to variability in patient response.[18]
The Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[36][37][38] It is a cornerstone of modern drug development and regulation.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[36][39][40] The BCS is a powerful tool for predicting a drug's in vivo performance and for guiding formulation strategies.[37][38][40] For example, for Class II drugs, the rate-limiting step for absorption is dissolution, and therefore, solubility enhancement techniques are crucial.[36]
Factors Influencing Drug Solubility
Several factors can influence the solubility of a drug:[11][41]
-
Physicochemical Properties of the Drug:
-
Polarity: The principle of "like dissolves like" is fundamental. Polar drugs tend to be more soluble in polar solvents like water, while non-polar drugs are more soluble in non-polar solvents.[2]
-
Particle Size: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[2][30][31][33]
-
Crystalline vs. Amorphous Form: Amorphous forms of a drug are generally more soluble than their crystalline counterparts because they lack the strong crystal lattice energy that needs to be overcome.[30]
-
-
Properties of the Solvent:
-
pH: The solubility of ionizable drugs (weak acids and bases) is highly dependent on the pH of the solvent.[2][31] Weakly acidic drugs are more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.
-
Co-solvents: The addition of a water-miscible solvent (co-solvent) in which the drug is more soluble can significantly increase the overall solubility.[29][32]
-
-
Temperature: The effect of temperature on solubility depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat). For most solid solutes, solubility increases with increasing temperature.[2][11][33]
Experimental Determination of Solubility
Determining the equilibrium solubility of a drug is a fundamental experiment in pre-formulation studies.
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
Test compound
-
Solvent (e.g., purified water, buffers of different pH)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound to a known volume of the solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the drug in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility.
-
Data Presentation:
| Solvent (pH) | Temperature (°C) | Equilibrium Solubility (mg/mL) | BCS Solubility Class |
| Water | 25 | 0.05 | Low |
| pH 1.2 Buffer | 37 | 0.02 | Low |
| pH 6.8 Buffer | 37 | 1.5 | High |
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and at equilibrium.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for accurate and reproducible results.[33]
-
Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to erroneously high solubility values.
-
Validated Analytical Method: Ensures that the measurement of the drug concentration is accurate and reliable.
Strategies for Solubility Enhancement
For poorly soluble drugs (BCS Class II and IV), various techniques can be employed to improve their solubility and dissolution rate.[30][35]
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[29][30][32][33][35]
-
Modification of Crystal Habit: This includes the use of polymorphs, amorphous forms, and co-crystals.[29][30]
-
Solid Dispersions: Dispersing the drug in an inert carrier at the molecular level can enhance solubility.[30]
-
-
Chemical Modifications:
-
Use of Excipients:
Part 3: The Interplay and Predictive Power
Melting point and solubility are not isolated properties; they are interconnected. As mentioned, a high melting point often correlates with low solubility due to the strong crystal lattice energy that must be overcome for a molecule to dissolve.[12] This relationship is leveraged in computational models to predict solubility from a drug's structure and melting point, which can be a valuable tool in early drug discovery.[14][15][16][42]
Visualizations
Diagram 1: Factors Influencing Melting Point
Caption: Key factors determining the melting point of a substance.
Diagram 2: The Drug Dissolution and Absorption Process
Caption: Sequential steps from oral administration to systemic absorption.
Diagram 3: Biopharmaceutics Classification System (BCS) Workflow
Caption: Decision tree for classifying drugs according to the BCS.
Conclusion: Integrating Fundamental Properties for Rational Drug Development
Melting point and solubility are foundational pillars in the edifice of drug development. A thorough and nuanced understanding of these properties, from their theoretical basis to their practical application, empowers pharmaceutical scientists to make informed decisions at every stage of the development pipeline. By meticulously characterizing these attributes, we can anticipate challenges, design rational formulation strategies, and ultimately, enhance the probability of success in bringing safe and effective medicines to patients. The principles and protocols outlined in this guide serve as a robust framework for approaching these critical measurements with the scientific rigor they demand.
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An In-Depth Technical Guide on the Structural Characteristics of Cyclohexaneacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexaneacetic acid and its derivatives represent a pivotal class of molecules in organic chemistry and drug development.[1] The foundational structure, consisting of a cyclohexane ring attached to an acetic acid moiety, provides a versatile scaffold for designing compounds with specific physicochemical and biological properties.[2][3] The seemingly simple addition of a methylene spacer between the cyclohexane ring and the carboxylic acid group, distinguishing it from cyclohexanecarboxylic acid, profoundly influences its steric and electronic characteristics, ultimately impacting its reactivity and potential as a therapeutic agent.[2] This guide offers a comprehensive exploration of the structural nuances of cyclohexaneacetic acids, from their synthesis and conformational analysis to their spectroscopic characterization and role in shaping the biological activity of pharmaceuticals.
I. Synthesis of Cyclohexaneacetic Acid: Navigating the Pathways
The synthesis of cyclohexaneacetic acid can be approached through several routes, each with its own set of advantages and challenges. A common and effective method involves the hydrogenation of phenylacetic acid.[4] This process typically utilizes a catalyst, such as palladium diacetate, in a suitable solvent like toluene under an inert atmosphere.[4]
Another significant synthetic pathway begins with the Knoevenagel condensation of cyclohexanone and cyanoacetic acid.[5] This reaction forms an intermediate that undergoes decarboxylation and subsequent reduction to yield cyclohexaneacetic acid.[5] Careful control of reaction conditions, including temperature, catalyst, and solvent, is crucial to optimize the yield of the desired α,β-unsaturated nitrile intermediate and minimize the formation of isomeric byproducts.[5]
The Arndt-Eistert synthesis offers an alternative route, involving the conversion of cyclohexanecarboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone.[5] A subsequent Wolff rearrangement in the presence of a silver oxide catalyst and a nucleophile like water produces cyclohexaneacetic acid.[5] It is imperative to handle diazomethane with extreme caution due to its toxicity and explosive nature.[5]
Experimental Protocol: Synthesis via Knoevenagel Condensation
Objective: To synthesize 1-cyclohexenylacetonitrile, a key intermediate in the production of cyclohexaneacetic acid.
Methodology:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, cyanoacetic acid, and a catalytic amount of ammonium acetate in benzene or toluene.[5]
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected.[5]
-
After cooling, the intermediate cyclohexylidenecyanoacetic acid can be isolated or directly decarboxylated by heating.[5]
-
The resulting 1-cyclohexenylacetonitrile is then purified by distillation under reduced pressure.[5]
Side reactions to consider include the formation of acetamide as a byproduct when using ammonium acetate as a catalyst, which can be removed by washing with water.[5]
II. Conformational Analysis: The Dynamic Nature of the Cyclohexane Ring
The non-planar nature of the cyclohexane ring is a cornerstone of its chemistry, with the chair conformation being the most stable arrangement.[6] This stability arises from the minimization of angle strain and torsional strain. The chair conformation can undergo a "ring flip" to an alternative chair conformation, during which substituents can interchange between axial and equatorial positions.
For monosubstituted cyclohexaneacetic acids, the chair conformation where the bulky acetic acid group occupies an equatorial position is significantly more stable.[6] This preference is due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the two axial hydrogens on the same side of the ring.[6] The energy difference between the axial and equatorial conformers, known as the A-value, increases with the size of the substituent.
The presence of multiple substituents on the cyclohexane ring further complicates the conformational landscape. For disubstituted cyclohexanes, the relative stability of the various chair conformations depends on the positions and stereochemistry (cis or trans) of the substituents.[7] For instance, in trans-1,4-dimethylcyclohexane, the conformation with both methyl groups in equatorial positions is the most stable.[6]
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A Comprehensive Guide to the Safe Handling of 2-(4-Phenylcyclohexyl)acetic Acid
Introduction
2-(4-Phenylcyclohexyl)acetic acid is a carboxylic acid derivative that serves as a crucial intermediate in various synthetic pathways, particularly within drug discovery and development. Its molecular structure, featuring a phenylcyclohexyl moiety attached to an acetic acid group, imparts specific physicochemical properties that necessitate a thorough understanding for safe and effective handling in a research and development setting. This guide provides an in-depth overview of the safety protocols, handling procedures, and emergency responses pertinent to this compound, grounded in the established principles of laboratory safety for carboxylic acids. While specific toxicological data for this compound is limited, the presence of the carboxylic acid functional group dictates a cautious approach, treating it as a potentially hazardous substance.
Compound Profile and Physicochemical Properties
A foundational understanding of the compound's basic properties is essential for any risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 108062-27-7 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | N/A |
| Molecular Weight | 218.29 g/mol | N/A |
| Appearance | Solid (Assumed) | N/A |
| Purity | Typically >95% | N/A |
Hazard Identification and Risk Assessment
Based on its classification as a carboxylic acid, this compound presents several potential hazards. The following GHS hazard statements have been associated with this compound:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The primary risks stem from the acidic nature of the carboxyl group, which can cause irritation or damage upon contact with skin, eyes, and the respiratory tract.[2] Ingestion is also identified as a route of harmful exposure.[1] Given that it is a solid, inhalation of dust particles is a significant concern, which can lead to respiratory irritation.[3]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, stringent exposure controls and the consistent use of appropriate PPE are mandatory.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is required to minimize inhalation exposure.[3]
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[5] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[3][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[5] Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[3]
-
Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned to protect against accidental spills.[3]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required in the laboratory.[3]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[2]
Caption: Standard workflow for donning and doffing PPE.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Generation: When handling the solid compound, minimize the creation of dust. Use a spatula for transfers and avoid pouring from heights.[3]
-
Grounding: For large quantities, take precautionary measures against static discharges.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7]
Storage
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7]
-
Incompatibilities: Carboxylic acids are generally incompatible with strong bases, oxidizing agents, and reducing agents.[8] Store this compound separately from these materials to prevent potentially hazardous reactions. Avoid storing on metal shelves, which can corrode from acid vapors.[8]
Experimental Protocols
Weighing and Transferring the Solid Compound
-
Ensure all required PPE is correctly donned.
-
Perform the procedure within a certified chemical fume hood.
-
Place a weigh boat on an analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid any abrupt movements that could generate dust.
-
Record the mass.
-
To transfer to a reaction vessel, gently tap the weigh boat to add the solid.
-
If dissolving, add the solid to the solvent slowly to prevent splashing.[3]
Preparation of a Stock Solution
-
Follow the weighing and transferring protocol above.
-
Add the weighed solid to the appropriate volumetric flask.
-
Slowly add the chosen solvent, swirling gently to dissolve the compound.
-
Continue adding solvent up to the calibration mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Caption: Decision tree for emergency response actions.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove any contaminated clothing. Immediately flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Response
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material to avoid generating dust.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system (e.g., call 911 or your institution's emergency number).[11]
-
Close the doors to the affected area to contain vapors.
-
Await the arrival of trained emergency response personnel.
-
For acid spills, a neutralizing agent like sodium bicarbonate can be used, but only by trained personnel.[12]
Fire Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]
-
Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Place waste in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Disposal: Do not dispose of down the drain or in regular trash.[14] Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. For dilute aqueous solutions, neutralization with a base like sodium bicarbonate may be possible before drain disposal, but only if local regulations permit and no other hazardous materials are present.[14]
Conclusion
While this compound is a valuable research compound, its inherent properties as a carboxylic acid demand a high level of respect and caution. By integrating the principles of risk assessment, proper use of engineering controls and PPE, and adherence to established handling and emergency procedures, researchers can work with this compound safely and effectively. This guide serves as a comprehensive resource, but it is imperative that all laboratory personnel also review the most current Safety Data Sheet (SDS) and receive institution-specific safety training before commencing any work.
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The Genesis and Evolution of Phenyl-Substituted Acetic Acids: A Technical Guide to Their Scientific Lineage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylacetic Acid Scaffold - A Cornerstone in Medicinal Chemistry
Phenyl-substituted acetic acids, a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety, represent a foundational scaffold in modern pharmacology. While deceptively simple in its core structure, this chemical family has given rise to some of the most impactful therapeutics in history, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed technical exploration of the initial discovery and historical development of this crucial class of molecules, from the first synthesis of the parent compound, phenylacetic acid, to the rational design and groundbreaking development of blockbuster drugs like ibuprofen and diclofenac. We will delve into the causal chemistry, the evolution of synthetic methodologies, and the preclinical screening paradigms that propelled these compounds from laboratory curiosities to global therapeutic mainstays.
The Genesis: Initial Discovery and Synthesis of Phenylacetic Acid
The story of phenyl-substituted acetic acids begins in the mid-19th century, a period of foundational discoveries in organic chemistry. The first documented synthesis of the parent compound, phenylacetic acid (also known as α-toluic acid), is credited to the Italian chemist Stanislao Cannizzaro in 1855.[1] His work, which was instrumental in establishing a clear distinction between atomic and molecular weights, also provided a key reaction for the formation of this new class of aromatic acids.
Cannizzaro's pioneering method involved the hydrolysis of benzyl cyanide (phenylacetonitrile).[1][2] This reaction, while straightforward in concept, laid the groundwork for a reliable method to introduce the carboxymethyl group to a phenyl ring.
Experimental Protocol: Synthesis of Phenylacetic Acid via Benzyl Cyanide Hydrolysis
This protocol is based on the classical acid-catalyzed hydrolysis method.[1][3]
Reaction Scheme:
A simplified representation of the hydrolysis of benzyl cyanide.
Materials:
-
Benzyl Cyanide
-
Concentrated Sulfuric Acid
-
Water
-
5 L Round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully mix 1150 mL of water and 840 mL of commercial sulfuric acid.[1]
-
To this acidic solution, add 700 g (6 moles) of benzyl cyanide.[1]
-
Heat the mixture under reflux with continuous stirring for three hours.[1]
-
After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.
-
Filter the precipitated crude phenylacetic acid.
-
Wash the crude product by melting it under water and decanting the hot water several times. Allow the washings to cool to recover any dissolved product.
-
Transfer the molten phenylacetic acid to a Claisen distilling flask and distill under reduced pressure. The fraction boiling at 176–189°C/50 mm Hg is collected as pure phenylacetic acid, which solidifies on standing.[1]
This foundational synthesis provided chemists with a reliable method to produce phenylacetic acid, which would later become a key building block and structural motif in drug discovery.[4]
The Profens: The Search for a Safer Aspirin and the Discovery of Ibuprofen
The therapeutic potential of phenyl-substituted acetic acids came to the forefront in the mid-20th century with the quest for a safer alternative to aspirin for the treatment of rheumatoid arthritis.[5] At the Boots Pure Drug Company in the 1950s, a team led by pharmacologist Stewart Adams and chemist John Nicholson embarked on a systematic search for a non-steroidal anti-inflammatory drug with improved gastrointestinal tolerability.[5][6]
Preclinical Screening and the Rationale for Selection
The team at Boots employed a simple yet effective preclinical screening model: the ultraviolet (UV) erythema test in guinea pigs.[7][8] This assay measured the ability of a compound to reduce skin redness induced by UV radiation, providing an in vivo measure of anti-inflammatory activity.[7]
After screening over 600 compounds, their research focus shifted to arylalkanoic acids.[7] A key structure-activity relationship (SAR) observation was that the introduction of a methyl group on the α-carbon of the acetic acid side chain generally increased anti-inflammatory potency.[9] This led to the investigation of 2-arylpropionic acids, which ultimately culminated in the discovery of 2-(4-isobutylphenyl)propionic acid.[6] This compound, later named ibuprofen, showed a favorable combination of efficacy and tolerability in preclinical models.[7] A patent for the compound was filed in 1961.[6]
The Boots Synthesis of Ibuprofen
The original industrial synthesis of ibuprofen, developed by Boots, is a six-step process starting from isobutylbenzene.[10][11] While effective, this process has a relatively low atom economy, meaning a significant portion of the reactants' atoms end up as waste.[12]
The six-step Boots synthesis of ibuprofen.
Experimental Protocol: The Boots Synthesis of Ibuprofen (Representative Steps)
This protocol outlines the key transformations in the original Boots synthesis.[7][10]
Step 1: Friedel-Crafts Acylation Isobutylbenzene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst to form 4'-isobutylacetophenone.[10]
Step 2: Darzens Reaction The resulting ketone undergoes a Darzens reaction with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.[11]
Step 3: Hydrolysis and Decarboxylation The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.[10]
Step 4: Oxime Formation The aldehyde is condensed with hydroxylamine to form an oxime.[10]
Step 5: Dehydration to Nitrile The oxime is dehydrated using a reagent like acetic anhydride to produce the corresponding nitrile.[7]
Step 6: Hydrolysis to Carboxylic Acid Finally, the nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.[7]
The Greener BHC Synthesis of Ibuprofen
In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a more efficient and environmentally friendly three-step synthesis of ibuprofen.[10][13] This process has a much higher atom economy (around 77% compared to 40% for the Boots process) and utilizes catalysts that can be recovered and reused.[12]
The three-step BHC synthesis of ibuprofen.
Rational Design in Action: The Development of Diclofenac
The discovery of diclofenac in the 1960s at Ciba-Geigy (now part of Novartis) by a team led by Alfred Sallmann and Rudolf Pfister is a prime example of rational drug design.[14] Rather than relying on broad screening, the team hypothesized the ideal physicochemical properties of a potent and well-tolerated NSAID based on the structures of existing drugs like mefenamic acid and indomethacin.[4]
Physicochemical Principles Guiding the Synthesis
The Ciba-Geigy team postulated that an effective anti-rheumatic agent should possess the following characteristics:
-
Acidity (pKa): An acidity constant between 4 and 5 to ensure the molecule is largely ionized at physiological pH, confining it to the plasma and sites of inflammation.[15]
-
Lipophilicity (Partition Coefficient): A partition coefficient (log P) that allows for efficient transport across biological membranes.[15]
-
Molecular Conformation: Two aromatic rings twisted in relation to each other, a conformation believed to be crucial for high potency.[4][14]
This theoretical framework guided the synthesis of a series of 2-(phenylamino)phenylacetic acid derivatives. The culmination of this research was diclofenac, or 2-(2,6-dichloroanilino)phenylacetic acid, which perfectly embodied these design principles.[14] The two chlorine atoms in the ortho positions of the anilino ring force the phenyl rings into a non-coplanar orientation, which was found to be critical for its high cyclooxygenase (COX) inhibitory activity.[4][15]
Synthesis of 2-(Phenylamino)phenylacetic Acid Derivatives
The synthesis of diclofenac and its analogues often involves an Ullmann condensation reaction. A representative synthesis involves the coupling of a substituted aniline with a halogenated phenylacetic acid derivative.
Experimental Protocol: Representative Synthesis of a Diclofenac Analogue
This protocol illustrates a general method for the synthesis of the diclofenac scaffold.[16][17]
Reaction Scheme:
A generalized synthetic route to diclofenac.
Materials:
-
N,N-disubstituted-o-halogenophenylacetamide (e.g., o-bromophenylacetamide derivative)
-
2,6-Dichloroaniline
-
Copper catalyst (e.g., cuprous bromide)
-
Sodium hydroxide or potassium hydroxide
-
Solvent (e.g., toluene)
Procedure:
-
Ullmann Condensation: An N,N-disubstituted-o-halogenophenylacetamide is condensed with 2,6-dichloroaniline in the presence of a copper catalyst.[16] The reaction is typically heated to drive the condensation.
-
Hydrolysis: The resulting N,N-disubstituted-o-(2,6-dichloroanilino)phenylacetamide intermediate is then hydrolyzed with a strong base, such as sodium hydroxide or potassium hydroxide, to yield the sodium or potassium salt of diclofenac.[16][17]
-
Acidification and Isolation: Acidification of the salt precipitates the free acid, diclofenac, which can then be isolated and purified by recrystallization.
Conclusion
The history of phenyl-substituted acetic acids is a testament to the power of both systematic screening and rational drug design. From the foundational synthesis of phenylacetic acid by Cannizzaro to the targeted development of highly effective NSAIDs like ibuprofen and diclofenac, this class of compounds has profoundly impacted human health. The evolution of their synthesis, from low-yielding classical methods to highly efficient "green" processes, also reflects the broader progress in the field of organic chemistry. For researchers and drug development professionals, the story of phenyl-substituted acetic acids offers enduring lessons in the interplay of chemical synthesis, preclinical evaluation, and the relentless pursuit of safer and more effective medicines.
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A Technical Guide to the Separation and Stereochemical Assignment of 2-(4-phenylcyclohexyl)acetic acid Isomers
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For molecules containing cyclic scaffolds, such as 2-(4-phenylcyclohexyl)acetic acid, geometric isomerism (cis/trans) introduces distinct three-dimensional structures that can interact differently with biological targets. Consequently, regulatory bodies worldwide mandate the precise identification and characterization of each stereoisomer.[1][2][3][4] This guide provides a comprehensive, in-depth framework for the separation and definitive identification of the cis and trans isomers of this compound, tailored for researchers and professionals in drug development. We will explore the foundational principles of cyclohexane conformational analysis and detail field-proven analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Each section is designed to explain not only the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to stereochemical control.
The Imperative of Stereoisomerism in Drug Development
Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[1] This category includes geometric isomers like cis and trans isomers, which are classified as diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation by non-chiral techniques.[1][5]
From a regulatory and pharmacological standpoint, different stereoisomers of a chiral drug are often treated as distinct chemical entities.[1][6] One isomer may exhibit the desired therapeutic effect (the eutomer), while the other could be less active, inactive, or even contribute to toxicity (the distomer).[7][8] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a powerful historical lesson on the importance of stereochemical purity.[7] Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) require that the stereoisomeric composition of a new drug be rigorously defined and that the decision to develop a single isomer or a mixture be scientifically justified.[1][2][3]
For this compound, the cis and trans isomers arise from the relative orientation of the acetic acid and phenyl substituents on the cyclohexane ring. Understanding and controlling this geometry is a prerequisite for any meaningful preclinical or clinical development.
Structural and Conformational Analysis
The key to distinguishing the cis and trans isomers of this compound lies in the conformational behavior of the cyclohexane ring. Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.
Monosubstituted cyclohexanes generally favor a conformation where the substituent is in the more stable equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[9][10]
-
Trans Isomer (1,4-disubstituted): The most stable conformation for the trans isomer places both the large phenyl group and the acetic acid group in equatorial positions (diequatorial). This arrangement minimizes steric strain, making it the thermodynamically favored isomer.
-
Cis Isomer (1,4-disubstituted): The cis isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial). Due to the significant steric bulk of the phenyl group, it will preferentially occupy the equatorial position, forcing the smaller acetic acid group into the axial position.[9] However, a ring flip can occur, placing the acetic acid group equatorial and the phenyl group axial, though this conformation is energetically less favorable.
These distinct, conformationally-driven shapes are the basis for their separation and spectroscopic differentiation.
Caption: Conformational equilibrium of cis and trans isomers.
Analytical Methodologies for Isomer Identification
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of the cis and trans isomers.
High-Performance Liquid Chromatography (HPLC) Separation
HPLC is the primary technique for separating and quantifying diastereomers. The separation is based on the differential interaction of the isomers with the stationary phase, which is possible due to their different physical properties and molecular shapes.[11]
Expert Insight: The choice of stationary phase is critical. While standard C18 columns can sometimes resolve geometric isomers, phases that offer enhanced shape selectivity are often more effective.[11] For this compound, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can be particularly advantageous. The π-π interactions between the phenyl rings of the analyte and the stationary phase add another dimension of selectivity beyond simple hydrophobicity, often leading to superior resolution of aromatic isomers.
Experimental Protocol: HPLC Separation
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). The exact ratio (e.g., 60:40 v/v) should be optimized to achieve a resolution (Rs) > 2.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV at 254 nm, leveraging the chromophore of the phenyl group.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The trans isomer, with its more linear and stable diequatorial conformation, often elutes later than the more compact cis isomer, but this can vary depending on the specific column chemistry. Peak identity must be confirmed by a spectroscopic method.
| Parameter | cis-Isomer | trans-Isomer |
| Expected Conformation | Axial-Equatorial | Diequatorial |
| Relative Polarity | Potentially higher | Potentially lower |
| Hypothetical Retention Time | ~5.2 min | ~6.5 min |
Table 1: Hypothetical HPLC separation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed stereochemistry of molecules in solution. For substituted cyclohexanes, the key diagnostic tool is the proton-proton coupling constant (³J(H,H)), which is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[12]
-
Axial-Axial (a-a) Coupling: Dihedral angle ~180°. Results in a large coupling constant, typically 10-13 Hz.
-
Axial-Equatorial (a-e) Coupling: Dihedral angle ~60°. Results in a small coupling constant, typically 2-5 Hz.
-
Equatorial-Equatorial (e-e) Coupling: Dihedral angle ~60°. Results in a small coupling constant, typically 2-5 Hz.
Analysis Strategy:
-
Trans Isomer (diequatorial): The proton attached to the carbon bearing the acetic acid group (C1-H) will be axial. It will exhibit large axial-axial couplings to the two adjacent axial protons on C2 and C6.
-
Cis Isomer (axial-equatorial): The proton at C1 will be equatorial (as the acetic acid group is axial). It will only show small axial-equatorial and equatorial-equatorial couplings to the protons on C2 and C6.
¹³C NMR is also valuable, as the chemical shifts of the cyclohexane ring carbons are sensitive to the steric environment. An axial substituent typically shields the carbons at the γ-position (C3, C5 relative to C1), causing them to resonate at a higher field (lower ppm) compared to the case with an equatorial substituent.[13][14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of each isolated isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Pay close attention to the multiplicity and coupling constants of the methine proton signal corresponding to C1-H.
-
2D experiments like COSY can be used to confirm proton-proton connectivities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT-135 experiment can be run to distinguish CH/CH₃ signals (positive) from CH₂ signals (negative).
-
-
Data Interpretation: Compare the coupling constants of the C1-H proton and the chemical shifts of the ring carbons between the two isomers to assign the cis and trans configurations.
| Isomer | C1-H Proton Signal | Key Diagnostic Feature |
| trans | Triplet of triplets (tt) or multiplet | Large ³J(Hax,Hax) coupling (~10-12 Hz) |
| cis | Broad singlet or narrow multiplet | Absence of large ³J(Hax,Hax) couplings |
Table 2: Expected ¹H NMR diagnostic features.
X-Ray Crystallography
Single-crystal X-ray crystallography provides the absolute, unambiguous determination of a molecule's three-dimensional structure in the solid state.[15][16] It serves as the ultimate confirmation of stereochemical assignments made by spectroscopic methods. While powerful, its primary prerequisite—the growth of a diffraction-quality single crystal—can be a significant challenge.[15]
An experimental crystal structure for (4-phenylcyclohexyl)acetic acid has been determined and is available in the Cambridge Structural Database (CSD), which can serve as a definitive reference.[17]
Experimental Workflow: X-Ray Crystallography
-
Crystallization: The purified isomer is dissolved in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, acetone). Slow evaporation, vapor diffusion, or slow cooling techniques are employed to encourage the growth of single crystals. This is often a trial-and-error process.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to yield the final crystal structure, including precise bond lengths, angles, and the relative stereochemistry of the substituents.
Integrated Analytical Workflow
For a new drug substance, a logical, self-validating workflow is essential. The process should be designed to provide orthogonal confirmation of the isomer identities.
Caption: Integrated workflow for isomer separation and identification.
Conclusion
The rigorous identification of the cis and trans isomers of this compound is a non-negotiable step in its development as a potential therapeutic agent. A systematic approach combining chromatographic separation with detailed spectroscopic analysis provides a robust pathway to this goal. HPLC offers the means for physical separation and quantification, while NMR spectroscopy, through the analysis of proton coupling constants and carbon chemical shifts, provides the first definitive structural assignment in solution. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter of stereochemistry in the solid state. By implementing the integrated workflow described in this guide, researchers and drug development professionals can ensure full compliance with regulatory expectations and build a comprehensive understanding of their molecule's stereochemical identity.
References
-
Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
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Dubey, R., et al. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International. [Link]
-
Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
-
Schmitz, H., Emenhiser, C., & Schwartz, S. (1995). HPLC separation of geometric carotene isomers using a calcium hydroxide stationary phase. Journal of Agricultural and Food Chemistry. [Link]
-
Kolehmainen, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Khan Academy. Chiral carbon & chiral drugs | Stereochemistry. Khan Academy. [Link]
-
Schmitz, H. H., Emenhiser, C., & Schwartz, S. J. (1995). HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase. Journal of Agricultural and Food Chemistry. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. [Link]
-
Sander, L. C., & Wise, S. A. (2011). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]
-
Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]
-
Charki, P., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
-
Serafim, R. A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Pharmaceuticals. [Link]
-
De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. [Link]
-
ECA Academy. (n.d.). FDA Development of new stereoisomeric drugs. gmp-compliance.org. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia. [Link]
-
Wiberg, K. B., et al. (2000). Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of Organic Chemistry. [Link]
-
Ghosh, P., et al. (2024). CCDC 2315029: Experimental Crystal Structure Determination : (4-phenylcyclohexyl)acetic acid. KAUST Repository. [Link]
-
Wiberg, K. B., et al. (2000). Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of Organic Chemistry. [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education. [Link]
-
Jones, P. G. (2005). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]
-
Varughese, S. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Quantification of 2-(4-phenylcyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-phenylcyclohexyl)acetic acid is a carboxylic acid derivative with a phenylcyclohexyl scaffold, a structural motif found in various pharmacologically active compounds. Accurate and precise quantification of this analyte is critical for a range of studies, including pharmacokinetics, metabolism, and quality control in drug development and manufacturing. This document provides detailed analytical methods for the quantification of this compound in both bulk form and biological matrices, specifically plasma. The protocols are designed to be robust and reproducible, ensuring data integrity for research and regulated environments.
The inherent chemical properties of this compound, such as its molecular weight of 218.29 g/mol and melting point of 112°C, inform the selection of appropriate analytical techniques.[1][2] Due to the presence of a phenyl group, the compound exhibits UV absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) a suitable method for quantification at higher concentrations. For lower concentration levels, such as those encountered in biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.
This guide will detail two primary analytical approaches: an HPLC-UV method for routine analysis and a more sensitive LC-MS/MS method for bioanalytical applications. Each section will provide a comprehensive, step-by-step protocol, including sample preparation, instrument conditions, and method validation considerations, grounded in established principles for the analysis of carboxylic acids.[3][4][5]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or formulated products where concentrations are expected to be in the microgram per milliliter (µg/mL) range or higher. The phenyl group allows for UV detection, typically around 220 nm.[3]
Protocol 1: HPLC-UV Quantification of this compound
1. Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (acidified to pH 3 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the bulk material or formulation in methanol to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters To ensure the reliability of the method, it should be validated according to ICH guidelines, assessing the following parameters[4]:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression. A correlation coefficient (r²) > 0.999 is desirable.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by the standard addition method or by analyzing samples with a known concentration. The recovery should be within 98-102%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices like plasma, where high sensitivity and selectivity are required, LC-MS/MS is the method of choice. This protocol is designed for the low ng/mL to µg/mL concentration range.
Protocol 2: LC-MS/MS Bioanalysis in Human Plasma
1. Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound.
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS or Milli-Q grade)
-
Ethyl acetate (analytical grade)
2. Instrumentation
-
UHPLC or HPLC system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
3. Sample Preparation: Liquid-Liquid Extraction (LLE) This procedure is adapted from established methods for extracting carboxylic acids from plasma.[3]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 50 µL of 1% formic acid in water to acidify the sample and vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Experimental Workflow: Plasma Sample Preparation
Caption: Liquid-Liquid Extraction workflow.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. For this compound (M.W. 218.29), the precursor ion would be [M-H]⁻ at m/z 217.3. Product ions would be determined experimentally. |
5. Method Validation Parameters For bioanalytical methods, validation should follow regulatory guidelines (e.g., FDA, EMA).
-
Linearity: A calibration curve should be prepared in the biological matrix over the expected concentration range (e.g., 1-1000 ng/mL). A weighting factor (e.g., 1/x²) may be necessary.
-
Accuracy and Precision: Evaluated at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration.
-
Selectivity and Matrix Effect: Assessed to ensure that endogenous components in the plasma do not interfere with the quantification.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Summary of Method Performance (Hypothetical Validation Data)
The following table presents hypothetical yet realistic performance data for the described analytical methods, based on typical results for similar compounds.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Quantification (LOQ) | 1 µg/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 10% |
| Inter-day Precision (%RSD) | < 3% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Extraction Recovery (LLE) | N/A | > 85% |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk substances and formulations, offering simplicity and reliability. For bioanalytical applications requiring high sensitivity, the LC-MS/MS method, coupled with an efficient liquid-liquid extraction protocol, provides the necessary performance to quantify the analyte in complex biological matrices such as plasma. Proper method validation in accordance with relevant guidelines is essential to ensure the generation of high-quality, reproducible data in any research or drug development setting.
References
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Simultaneous determination of fexofenadine and its related compounds by HPLC. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314. [Link]
-
Rahman, S. M. A., et al. (2013). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 12(1), 31-38. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2005). LCGC International. [Link]
-
Singh, S. S., Sharma, K., Barot, D., Mohan, P. R., & Lohray, V. B. (2005). Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. Journal of Chromatography B, 821(2), 173-180. [Link]
-
Kishikawa, N., Ohyama, K., & Kuroda, N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]
-
Fexofenadine Hydrochloride. (2008). Profiles of Drug Substances, Excipients, and Related Methodology. [Link]
-
Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Determination of Losartan and Losartan Carboxylic acid in Human Plasma by New HPLC Method with Fluorescence Detection for Pharmacokinetics Studies. (2009). International Journal of PharmTech Research. [Link]
-
An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. (2023). Journal of Analytical & Pharmaceutical Research. [Link]
-
Basic Sample Preparation Techniques in LC‐MS Bioanalysis. (2020). IntechOpen. [Link]
-
Krishna Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. [Link]
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- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method Development Strategy for Acetic Acid Derivatives
Abstract
This application note provides a comprehensive and scientifically grounded guide for developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of acetic acid derivatives. These compounds, integral to pharmaceuticals and metabolic studies, often present analytical challenges due to their polarity and structural diversity. This document moves beyond a simple recitation of steps, delving into the causal relationships behind methodological choices. It offers field-proven insights into stationary phase selection, mobile phase optimization, and detection strategies. Detailed protocols for representative acetic acid derivatives, including phenylacetic acid, ibuprofen, and diclofenac, are provided, alongside validation principles aligned with International Council for Harmonisation (ICH) guidelines. The aim is to equip researchers, scientists, and drug development professionals with the expertise to develop, optimize, and validate reliable HPLC methods for this important class of molecules.
Introduction: The Analytical Challenge of Acetic Acid Derivatives
Acetic acid derivatives are a broad class of organic compounds characterized by a carboxymethyl group. This family includes vital active pharmaceutical ingredients (APIs) like the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and diclofenac, as well as important metabolic markers such as phenylacetic acid. The accurate quantification of these molecules in various matrices—from bulk drug substances to biological fluids—is critical for quality control, pharmacokinetic studies, and clinical diagnostics.
However, their analysis by reversed-phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, is not always straightforward. Key challenges include:
-
Poor Retention: The inherent polarity of the carboxylic acid group can lead to insufficient retention on traditional nonpolar C18 stationary phases, especially with highly aqueous mobile phases.[1][2]
-
Peak Tailing: Secondary interactions between the acidic silanol groups on the silica backbone of the stationary phase and the analyte's carboxyl group can cause asymmetric peak shapes.
-
Matrix Effects: Complex sample matrices, such as plasma or urine, can introduce interferences that co-elute with the analyte of interest.
This guide provides a systematic approach to overcoming these challenges, ensuring the development of a method that is not only accurate and precise but also robust and reliable.
The Method Development Workflow: A Logic-Driven Approach
Effective HPLC method development is an iterative process grounded in the physicochemical properties of the analyte and the principles of chromatography. The following workflow illustrates the key decision points and the rationale behind them.
Caption: A logical workflow for HPLC method development.
Core Principles and Experimental Choices
Stationary Phase Selection: The Foundation of Separation
The choice of the stationary phase is the most critical decision in method development.[3] For acidic compounds like acetic acid derivatives, standard C18 columns can be problematic.
-
The "Why": Standard silica-based C18 columns possess residual, acidic silanol groups on their surface. At mid-range pH, these silanols can become ionized and interact with the ionized carboxyl group of the analyte, leading to peak tailing. Furthermore, highly aqueous mobile phases, often required to retain polar analytes, can cause "phase collapse" or "dewetting" on traditional C18 phases, leading to a dramatic loss of retention.[2]
-
The Solution:
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain or at the end. This modification makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and shields the analyte from interacting with the underlying silica surface, improving peak shape.
-
"Aqueous" C18 Columns (e.g., ZORBAX SB-Aq): These are specifically designed to be stable and provide retention even in 100% aqueous mobile phases, making them ideal for polar organic acids.[4][5]
-
Mixed-Mode Phases (e.g., Primesep 200, Atlantis PREMIER BEH C18 AX): These columns combine reversed-phase and ion-exchange characteristics.[6][7] For acetic acid derivatives, a mixed-mode column with anion-exchange properties can provide excellent retention and selectivity that is orthogonal to traditional reversed-phase separation.[7]
-
Mobile Phase Optimization: Driving Selectivity and Retention
The mobile phase composition directly influences analyte retention, selectivity, and peak shape.[8]
-
pH Control - The Causality of Ionization: The pH of the mobile phase is a critical parameter.[9] According to the principles of ion suppression, setting the mobile phase pH approximately 2 units below the analyte's pKa will ensure the carboxylic acid group is predominantly in its neutral, protonated form.[4][10] This non-ionized form is more hydrophobic and will be better retained on a reversed-phase column, leading to longer retention times and often sharper peaks. Most acetic acid derivatives have a pKa in the range of 3-5. Therefore, a mobile phase pH between 2.5 and 3.5 is an excellent starting point.
-
Buffer Selection:
-
Phosphate Buffers: (e.g., potassium dihydrogen phosphate) are widely used due to their buffering capacity in the desired acidic pH range.[11]
-
Formic Acid or Acetic Acid: For mass spectrometry (MS) compatibility, volatile buffers like formic acid or acetic acid are preferred.[12][13]
-
Trifluoroacetic Acid (TFA): While an effective ion-pairing agent that can improve peak shape, TFA can suppress ionization in MS detectors and is difficult to completely remove from the HPLC system.[14]
-
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for the analysis of acidic compounds as it often provides better peak shapes, lower viscosity (and thus lower backpressure), and a lower UV cutoff wavelength.[15] The ratio of the aqueous buffer to the organic modifier is adjusted to achieve the desired retention time, typically between 3 and 10 minutes for the main analyte peak.
Detection: Seeing the Analyte
For most acetic acid derivatives, which contain a chromophore (typically an aromatic ring), UV detection is the most common and robust method.
-
Wavelength Selection: The analytical wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For compounds like ibuprofen and diclofenac, this is typically in the 220-230 nm range.[16][17][18] For phenylacetic acid, a lower wavelength around 210 nm is often used.[19][20] It is crucial to select a wavelength where the mobile phase components have minimal absorbance to reduce baseline noise.[21] A photodiode array (PDA) detector is invaluable during method development to screen for the optimal wavelength and to assess peak purity.
Experimental Protocols
General Stock Solution and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolution: Dissolve the standard in a suitable solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) is often a good starting point. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Dilute to the mark with the same solvent. This stock solution should be stored under appropriate conditions (e.g., refrigerated at 2-8 °C).
-
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation (e.g., Tablet Formulation):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single dose of the active ingredient into a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with the dissolution solvent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 15-20 minutes to extract the drug, then allow to cool to room temperature.
-
Dilute to the final volume with the dissolution solvent and mix well.
-
Centrifuge a portion of the solution or filter through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove insoluble excipients.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
Protocol 1: Isocratic RP-HPLC Method for Ibuprofen Tablets
This protocol is adapted from established methods and is suitable for the routine quality control of ibuprofen in pharmaceutical tablets.[16][22]
-
Rationale: An isocratic method is preferred for its simplicity and robustness in a QC environment. The C18 column provides sufficient retention, and the acidic mobile phase ensures the ibuprofen (pKa ~4.9) is in its non-ionized form for good peak shape and retention.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100/1200, Waters Alliance, or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M Potassium Phosphate Buffer (pH 2.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detector | UV at 222 nm[23] |
| Run Time | ~10 minutes |
Mobile Phase Preparation (0.025 M Phosphate Buffer, pH 2.5):
-
Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.5 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 40:60 (v/v) ratio.
-
Degas the final mobile phase by sonication or online degasser before use.
Protocol 2: Gradient RP-HPLC Method for Diclofenac and Related Impurities
This protocol is designed as a stability-indicating method, capable of separating diclofenac from its potential degradation products.
-
Rationale: A gradient elution is necessary to resolve closely eluting impurities and degradation products from the main diclofenac peak while ensuring that more retained impurities are eluted within a reasonable time. The low pH suppresses the ionization of both diclofenac (pKa ~4.15) and its acidic degradants.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | UPLC/UHPLC system recommended for optimal resolution |
| Column | Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[24] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 276 nm |
| Run Time | ~25 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 15.0 | 70 |
| 20.0 | 70 |
| 20.1 | 30 |
| 25.0 | 30 |
Method Validation: Ensuring Trustworthiness
Once an optimized method is developed, it must be validated to prove its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[25][26][27][28]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Forced Degradation Studies
To establish that the method is "stability-indicating," forced degradation studies are essential.[29] The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[30][31] The HPLC method must then be able to separate these degradants from the parent drug and from each other.
Protocol: Forced Degradation of Diclofenac
-
Acid Hydrolysis: Dissolve diclofenac in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve diclofenac in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat diclofenac solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid diclofenac powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose diclofenac solution to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid and base samples before dilution. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are adequately resolved from the main diclofenac peak.[32][33]
Conclusion
The development of a robust HPLC method for acetic acid derivatives is a systematic process that relies on a thorough understanding of the analyte's chemistry and chromatographic principles. By carefully selecting a suitable stationary phase to mitigate poor retention and peak tailing, and by optimizing the mobile phase pH to control ionization, reliable and accurate separations can be achieved. The protocols and strategies outlined in this application note provide a solid foundation for developing methods that are fit for purpose, whether for routine quality control or for complex stability studies. Adherence to a logical workflow and rigorous validation according to ICH guidelines will ensure the generation of trustworthy and defensible analytical data.
References
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Griesemann, E., et al. "Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion." Journal of Liquid Chromatography, vol. 16, no. 3, 1993. Available at: [Link]
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"A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders." Analytical Biochemistry, vol. 145, no. 1, 1985, pp. 101-5. Available at: [Link]
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"DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN." Rasayan Journal of Chemistry, vol. 18, no. 1, 2025. Available at: [Link]
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"Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System." Waters Corporation. Available at: [Link]
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Al-Rimawi, F. "Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets." Saudi Pharmaceutical Journal, vol. 22, no. 4, 2014, pp. 325-8. Available at: [Link]
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Jagtap, R. A., et al. "METHOD DEVELOPMENT AND QUANTITATIVE ANALYSIS OF IBUPROFEN GEL BY USING HPLC AND FTIR METHOD." International Journal of Biology, Pharmacy and Allied Sciences, vol. 11, no. 9, 2022, pp. 4036-4050. Available at: [Link]
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Al-Aani, H., et al. "Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate." Molecules, vol. 27, no. 17, 2022, p. 5623. Available at: [Link]
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Riad, A. M. "New method for determination of diclofenac sodium by High Performance Liquid Chromatography." Iraqi Journal of Pharmaceutical Sciences, vol. 23, no. 1, 2014, pp. 60-66. Available at: [Link]
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"A New Approach to Forced Degradation Studies Using Anhydrous Conditions." Pharmaceutical Technology. Available at: [Link]
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"Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector." Waters Corporation. Available at: [Link]
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"Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography." Taylor & Francis Online. Available at: [Link]
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"Advances, Applications, and Challenges in RP HPLC Method Development." LinkedIn. Available at: [Link]
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Birajdar, A. S. "New Method Development by HPLC and Validation as per ICH Guidelines." Acta Scientific Pharmaceutical Sciences, vol. 4, no. 4, 2020, pp. 55-60. Available at: [Link]
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"A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug." ResearchGate. Available at: [Link]
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"Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance." Mastelf. Available at: [Link]
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"Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution." PubMed. Available at: [Link]
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"HPLC Column Selection Guide." Chromtech. Available at: [Link]
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"Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex. Available at: [Link]
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"Exploring the Role of pH in HPLC Separation." Moravek. Available at: [Link]
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"Forced Degradation Studies Research Articles." R Discovery. Available at: [Link]
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"RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID." Rasayan Journal of Chemistry. Available at: [Link]
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"HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column." SIELC Technologies. Available at: [Link]
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"Showing metabocard for Phenylacetic acid (HMDB0000209)." Human Metabolome Database. Available at: [Link]
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"One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices." ResearchGate. Available at: [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 2-(4-phenylcyclohexyl)acetic acid
Introduction: A Strategic Framework for Novel Anti-inflammatory Drug Discovery
The relentless pursuit of novel anti-inflammatory agents is a cornerstone of modern therapeutic research. Inflammation, a complex biological response to harmful stimuli, is implicated in a vast spectrum of diseases, from acute inflammatory conditions to chronic illnesses such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification and validation of new chemical entities with potent and safe anti-inflammatory profiles are therefore of paramount importance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of a novel compound, using 2-(4-phenylcyclohexyl)acetic acid as a representative candidate. As there is limited public data on the specific anti-inflammatory properties of this molecule, these notes are structured to serve as a detailed, practical framework for its preclinical evaluation. We will delve into the foundational signaling pathways of inflammation, provide step-by-step protocols for robust in vitro and in vivo assays, and emphasize the causality behind experimental choices to ensure scientific integrity and trustworthiness in your findings.
Part 1: Understanding the Inflammatory Landscape: Key Signaling Pathways
A thorough understanding of the molecular mechanisms driving inflammation is crucial for interpreting experimental data and elucidating the potential mechanism of action of a test compound. Two of the most pivotal signaling cascades in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB pathway is a central coordinator of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Canonical NF-κB signaling pathway activation.
The MAPK Signaling Pathway: A Multi-pronged Inflammatory Response
The MAPK pathways are a family of protein-serine/threonine kinases that transduce extracellular signals to regulate a wide array of cellular processes, including inflammation.[2][3] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[4] These kinases are activated in a tiered cascade and, once activated, can phosphorylate various transcription factors, leading to the expression of inflammatory mediators.[5][6]
General MAPK signaling cascade in inflammation.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are the first line of investigation for screening the anti-inflammatory potential of a novel compound.[7][8] They offer a controlled environment to assess specific mechanisms of action in a cost-effective and high-throughput manner.
Rationale for Cell Line Selection
The choice of cell line is critical for the relevance of in vitro findings. For inflammatory research, murine macrophage-like RAW 264.7 cells and human monocytic THP-1 cells are widely used.[9][10]
-
RAW 264.7 Cells: These murine macrophages are a robust and easy-to-culture cell line that produces significant amounts of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with LPS.[10] They are particularly useful for initial screening and mechanistic studies.
-
THP-1 Cells: This human monocytic leukemia cell line can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).[11] Differentiated THP-1 cells provide a human-relevant model to study inflammatory responses and are valuable for confirming findings from murine cell lines.[9]
Protocol: LPS-Stimulated Macrophage Assay
This assay is a cornerstone for assessing the ability of a compound to inhibit the production of key inflammatory mediators.
Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and positive controls (Dexamethasone at 1 µM, Indomethacin at 10 µM) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Quantification:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis and Interpretation:
| Parameter | Vehicle Control | LPS Control | Test Compound (Concentration) | Positive Control |
| NO (µM) | Baseline | High | Dose-dependent decrease | Significant decrease |
| TNF-α (pg/mL) | Baseline | High | Dose-dependent decrease | Significant decrease |
| IL-6 (pg/mL) | Baseline | High | Dose-dependent decrease | Significant decrease |
Calculate the percentage of inhibition for each parameter compared to the LPS control. A dose-dependent reduction in NO, TNF-α, and IL-6 suggests potential anti-inflammatory activity.
Protocol: Cyclooxygenase (COX-2) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[13][14]
Objective: To determine the IC50 value of this compound for the inhibition of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (fluorometric or colorimetric)
-
Arachidonic acid (substrate)
-
This compound
-
Positive Control: Celecoxib (a selective COX-2 inhibitor)
-
96-well plate
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the assay kit's instructions.
-
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add various concentrations of this compound and the positive control, Celecoxib.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Signal Detection: After a set incubation period, stop the reaction and measure the fluorescence or absorbance according to the kit's protocol.
Data Analysis and Interpretation:
Plot the percentage of COX-2 inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[15] A lower IC50 value indicates higher potency.
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole biological system, providing insights into its efficacy, pharmacokinetics, and safety.[16][17]
The Carrageenan-Induced Paw Edema Model: A Classic Acute Inflammation Assay
This is a widely used and reproducible model for screening acute anti-inflammatory drugs.[18][19] The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.[20][21] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is associated with the production of prostaglandins and is sensitive to COX inhibitors.[6][22]
Experimental workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Positive Control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping: Acclimatize rats for at least one week before the experiment.[22] Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (e.g., 25, 50, 100 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (mL) = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation and Interpretation:
| Time (hours) | Vehicle Control (Edema in mL) | Positive Control (Indomethacin) (% Inhibition) | Test Compound (Dose 1) (% Inhibition) | Test Compound (Dose 2) (% Inhibition) |
| 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical analysis, such as one-way ANOVA followed by Dunnett's test, should be performed to determine the significance of the results.[2] A significant and dose-dependent reduction in paw edema indicates in vivo anti-inflammatory activity.
Part 4: Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic evaluation of the anti-inflammatory potential of this compound. The described protocols for in vitro and in vivo assays, grounded in an understanding of key inflammatory pathways, will enable researchers to generate robust and reliable data. Positive results from these initial screens would warrant further investigation, including more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and pharmacodynamic studies, and comprehensive toxicological assessments. Through such a rigorous and methodologically sound approach, the therapeutic potential of novel compounds in the fight against inflammatory diseases can be thoroughly explored.
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Carrageenan-Induced Paw Edema Model. (n.d.). Charles River. Retrieved January 8, 2026, from [Link]
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Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 134(8), 1756-1766. [Link]
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Raw 264.7 cells: Significance and symbolism. (n.d.). Retrieved January 8, 2026, from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 8, 2026, from [Link]
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Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 8(4), e61007. [Link]
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Shaik, J. B., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 516. [Link]
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Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 1-14. [Link]
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Sun, L., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). Retrieved January 8, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 8, 2026, from [Link]
-
2.2. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved January 8, 2026, from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
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- 22. In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin - PMC [pmc.ncbi.nlm.nih.gov]
protocol for synthesizing 2-(4-phenylcyclohexyl)acetic acid in lab
Application Note & Protocol: A-102
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-phenylcyclohexyl)acetic acid, a valuable pharmaceutical intermediate.[1][2] The described methodology employs the robust and well-established malonic ester synthesis pathway, which offers high yields and predictable outcomes.[3][4] The synthesis is presented in three primary stages: (I) preparation of the key intermediate 4-phenylcyclohexanone via catalytic hydrogenation of biphenyl, (II) conversion to 4-phenylcyclohexyl bromide, and (III) subsequent alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, providing not only a detailed procedure but also the underlying chemical principles, safety protocols, and expected outcomes.
Underlying Principles & Rationale
The synthesis of substituted acetic acids is a fundamental transformation in organic chemistry. The malonic ester synthesis is a classic and reliable method for achieving this, effectively acting as a synthetic equivalent for the alkylation of an acetic acid enolate.[4][5]
Core Concepts:
-
α-Carbon Acidity: The methylene protons of diethyl malonate are positioned between two electron-withdrawing carbonyl groups, rendering them unusually acidic (pKa ≈ 13). This allows for facile deprotonation by a moderately strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[6]
-
Nucleophilic Substitution (Sₙ2): The resulting enolate is a potent carbon-based nucleophile. It readily attacks primary or secondary alkyl halides, such as 4-phenylcyclohexyl bromide, in a classic Sₙ2 reaction to form a new carbon-carbon bond.[3][7]
-
Saponification and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed under basic conditions (saponification) to the corresponding dicarboxylate salt.[8] Subsequent acidification yields the unstable β-keto acid, which readily loses carbon dioxide upon gentle heating (decarboxylation) to afford the final substituted acetic acid product.[6]
This multi-step sequence is preferred for its high degree of control, avoiding issues of poly-alkylation and regioselectivity that can plague other methods.[6] The choice of 4-phenylcyclohexanone as the starting point is strategic; it can be prepared through the catalytic hydrogenation of biphenyl, a common industrial feedstock.[9][10]
Overall Synthetic Workflow
The protocol is logically divided into three main parts, starting from the commercially available biphenyl and culminating in the purified final product.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
Ensure all reagents are of appropriate purity (≥98% unless specified) and solvents are anhydrous where required.
| Reagent/Material | Formula | M.W. | Supplier | Grade | Notes |
| Biphenyl | C₁₂H₁₀ | 154.21 | Sigma-Aldrich | Reagent | Starting Material |
| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | Sigma-Aldrich | 98% | Key Intermediate |
| Sodium Borohydride | NaBH₄ | 37.83 | Fisher Sci. | 99% | Reducing Agent |
| Phosphorus Tribromide | PBr₃ | 270.69 | Acros | 99% | Brominating Agent |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Sigma-Aldrich | ReagentPlus® | Nucleophile |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | Acros | 97% | Base |
| Palladium on Carbon | Pd/C | 106.42 | Strem | 10 wt. % | Hydrogenation Catalyst |
| Hydrochloric Acid | HCl | 36.46 | J.T. Baker | 37% (conc.) | For acidification |
| Sodium Hydroxide | NaOH | 40.00 | VWR | Pellets | For hydrolysis |
| Ethanol (Absolute) | C₂H₆O | 46.07 | Decon Labs | 200 Proof | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Sci. | Anhydrous | Solvent |
| Toluene | C₇H₈ | 92.14 | EMD | Anhydrous | Solvent |
Detailed Experimental Protocol
PART A: Synthesis of 4-Phenylcyclohexanol
This protocol assumes the starting point is 4-phenylcyclohexanone, which is commercially available.[11] If starting from biphenyl, a catalytic hydrogenation step is first required to produce cyclohexylbenzene, followed by oxidation.[9][12]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylcyclohexanone (17.4 g, 100 mmol) and methanol (200 mL). Stir until the solid is fully dissolved.
-
Reduction: Cool the flask in an ice-water bath to 0-5 °C. In small portions over 30 minutes, carefully add sodium borohydride (1.9 g, 50 mmol). Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding 1 M HCl (aq) until the bubbling ceases and the pH is ~6-7.
-
Extraction: Reduce the volume of methanol by ~75% using a rotary evaporator. Add deionized water (150 mL) and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-phenylcyclohexanol as a white solid.[13] Recrystallization from hexanes/ethyl acetate may be performed if necessary.
PART B: Synthesis of 4-Phenylcyclohexyl Bromide
-
Setup: In a 250 mL three-neck flask fitted with a dropping funnel, reflux condenser, and nitrogen inlet, place the crude 4-phenylcyclohexanol (17.6 g, 100 mmol) and anhydrous diethyl ether (100 mL). Cool the flask to 0 °C in an ice bath.
-
Bromination: Slowly add phosphorus tribromide (10.8 g, 40 mmol) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: PBr₃ is highly reactive with alcohols; slow addition at low temperature prevents side reactions and controls the evolution of HBr gas.[14]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours. Then, heat the mixture to a gentle reflux for 1 hour to ensure the reaction goes to completion.
-
Workup: Cool the flask back to 0 °C and very carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield 4-phenylcyclohexyl bromide as a pale yellow oil.
PART C: Malonic Ester Synthesis of this compound
-
Enolate Formation: In a 500 mL flask under a nitrogen atmosphere, dissolve sodium ethoxide (7.5 g, 110 mmol) in 150 mL of absolute ethanol. To this solution, add diethyl malonate (16.8 g, 105 mmol) dropwise. Stir for 30 minutes at room temperature.[7]
-
Alkylation: Add the 4-phenylcyclohexyl bromide (23.9 g, 100 mmol) from Part B to the enolate solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a sodium bromide precipitate will be observed.
-
Saponification: After cooling to room temperature, add a solution of sodium hydroxide (16.0 g, 400 mmol) in 50 mL of water to the flask. Re-heat the mixture to reflux for an additional 4 hours to hydrolyze the ester groups.[15]
-
Decarboxylation & Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted material. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate should form.
-
Heating: Gently heat the acidified mixture to 50-60 °C for 1 hour. Vigorous bubbling (CO₂ evolution) will occur as the malonic acid derivative decarboxylates.[16]
-
Final Purification: Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration, washing with cold water. Dry the solid in a vacuum oven. The final product is this compound.[17]
Reaction Mechanism & Visualization
The core of the synthesis is the alkylation and subsequent decarboxylation.
Caption: Key mechanistic steps of the malonic ester synthesis pathway.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Part A/B | Incomplete reaction; moisture contamination for PBr₃. | Ensure anhydrous conditions for bromination. Extend reaction times and monitor by TLC. |
| No reaction in Part C | Base (NaOEt) is old or deactivated; alkyl bromide is too hindered. | Use freshly opened or prepared sodium ethoxide. Ensure proper reflux temperature. |
| Dialkylation Product | Excess alkylating agent or insufficient deprotonation. | Use a slight excess of diethyl malonate relative to the alkyl bromide. Ensure complete enolate formation before adding the bromide. |
| Incomplete Decarboxylation | Insufficient heating or acidification. | Ensure pH is strongly acidic (pH < 2). Increase heating time or temperature slightly (e.g., to 70 °C) and monitor for CO₂ evolution. |
Safety Precautions
-
Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.
-
Sodium Ethoxide (NaOEt): Flammable solid and corrosive. Reacts with moisture. Handle under an inert atmosphere (nitrogen or argon).
-
Diethyl Malonate: Combustible liquid and causes eye irritation.[18][19] Avoid open flames and wear appropriate PPE.
-
Solvents: Diethyl ether and toluene are highly flammable. Perform all operations away from ignition sources in a fume hood.
-
Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care, using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[18]
References
- Sigma-Aldrich. (n.d.). 4-Phenylcyclohexanone.
- ChemicalBook. (n.d.). 4-Phenylcyclohexanone | 4894-75-1.
- Kilic, Z., et al. (n.d.). Synthesis and Characterization of New Unsaturated Polyesters Containing 4‐Phenylcyclohexanone Moiety in the Main Chain. De Gruyter.
- LookChem. (n.d.). Cas 4894-75-1, 4-Phenylcyclohexanone.
- Pimerzin, A. A., et al. (n.d.).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diethyl malonate.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Diethyl malonate.
- ChemSynthesis. (n.d.). 4-phenylcyclohexanone - 4894-75-1.
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- TargetMol. (n.d.). 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid.
- MedChemExpress. (n.d.). 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid | Drug Intermediate.
- ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE.
- CDH Fine Chemical. (n.d.). DIETHYL ETHOXY METHYLENE MALONATE CAS No 87-13-8 MATERIAL SAFETY DATA SHEET.
- Guidechem. (n.d.). What are the applications of Diethyl Malonate in organic synthesis?.
- ResearchGate. (n.d.). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst | Request PDF.
- University of Illinois Springfield. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
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- ChemScene. (n.d.). 108062-27-7 | this compound.
- ResearchGate. (n.d.). Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent | Request PDF.
- Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids).
- Carl ROTH. (2025). Safety Data Sheet: Diethyl malonate.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
- ChemScene. (n.d.). 148962-93-0 | 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid.
- University of Calgary. (n.d.). Ch21: Malonic esters.
- Homework.Study.com. (n.d.). How does the synthesis of Malonic Acid compare to that of Acetoacetic Ester synthesis....
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
- YouTube. (2024). Cyclohexyl bromide synthesis from cyclohexanol.
- Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- YouTube. (2024). Conversion of Diethylmalonate to Cyclohexane carboxylic acid.
- YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
- PubChem - NIH. (n.d.). 4-Phenylcyclohexanol | C12H16O | CID 79497.
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Revolutionizing Neurodegenerative Disease Research: Advanced Cellular and Molecular Applications
Introduction: A New Era in Understanding Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a formidable challenge to modern medicine. Characterized by the progressive loss of structure and function of neurons, these conditions lead to devastating cognitive and motor impairments. For researchers, scientists, and drug development professionals, the complexity of the central nervous system and the slow progression of these diseases have historically created significant barriers to understanding their underlying mechanisms and developing effective therapies. This guide delves into a suite of powerful applications and detailed protocols that are reshaping the landscape of neurodegenerative disease studies, offering unprecedented insights and paving the way for novel therapeutic strategies.
Part 1: High-Content Imaging for Phenotypic Drug Discovery and Mechanistic Insights
High-content screening (HCS) bridges the gap between traditional high-throughput screening (HTS) and detailed cellular imaging.[1][2][3] It allows for the simultaneous measurement of multiple cellular parameters, providing a more nuanced understanding of cellular responses to genetic perturbations or chemical compounds.[1][3] In the context of neurodegenerative diseases, HCS is particularly powerful for identifying subtle but significant cellular phenotypes.[4][5]
Causality Behind Experimental Choices in HCS
The power of HCS lies in its ability to move beyond simplistic readouts and capture the complex, multi-faceted nature of neuronal pathology.[3] For instance, instead of merely measuring cell death, HCS can concurrently quantify neurite outgrowth, protein aggregation, mitochondrial health, and synaptic protein localization in patient-derived induced pluripotent stem cell (iPSC) models.[4][5] This multiparametric approach is crucial because neurodegenerative diseases are rarely caused by a single cellular defect. By analyzing a constellation of phenotypes, researchers can build a more comprehensive picture of disease mechanisms and identify compounds that rescue multiple pathological features.
Experimental Workflow: High-Content Screening for Modulators of Tau Pathology
Protocol: Quantifying Tau Aggregation in iPSC-Derived Neurons
Objective: To identify small molecules that reduce the accumulation of pathological tau aggregates in human neurons.
Materials:
-
iPSC-derived neurons harboring a pathogenic MAPT mutation (e.g., P301L)
-
96- or 384-well imaging plates
-
Small molecule compound library
-
Primary antibodies: anti-MAP2 (neuronal marker), anti-phospho-Tau (e.g., AT8), anti-total-Tau
-
Secondary antibodies conjugated to fluorescent dyes
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Seed iPSC-derived neurons in 96- or 384-well plates at a density optimized for neurite network formation.
-
Compound Treatment: After allowing the neurons to mature, treat the cells with a compound library at a desired concentration (typically 1-10 µM). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a period determined by the known kinetics of tau pathology in the specific cell model (e.g., 48-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear stain.
-
-
Imaging: Acquire images using an automated high-content imaging system. Capture multiple fields per well to ensure robust data.
-
Image Analysis: Use image analysis software to:
-
Identify individual cells based on nuclear staining.
-
Define the neuronal morphology using the MAP2 signal.
-
Quantify the intensity and area of phospho-Tau puncta within the neuronal cell bodies and neurites.
-
-
Hit Identification: Identify compounds that significantly reduce phospho-Tau levels without causing a significant decrease in neuron number (a measure of toxicity).
Part 2: CRISPR-Cas9 Gene Editing for Target Validation and Disease Modeling
The CRISPR-Cas9 system has revolutionized the study of neurodegenerative diseases by enabling precise and efficient genome editing.[6][7][8][9] This technology is instrumental in creating more accurate cellular and animal models and for validating the role of specific genes in disease pathogenesis.[6][7][9]
Causality Behind Experimental Choices in CRISPR-Cas9 Applications
CRISPR-Cas9 allows researchers to move beyond correlation to establish causation. For example, by correcting a disease-causing mutation in patient-derived iPSCs, it's possible to determine if the reversal of a cellular phenotype is directly linked to that specific genetic alteration.[10] This "isogenic control" approach, where the only difference between the disease and control cells is the target mutation, provides a highly rigorous system for studying disease mechanisms and testing therapeutic interventions.[10] Furthermore, CRISPR-based screening can be used to systematically knock out genes to identify novel players in pathways related to protein aggregation, neuronal survival, and neuroinflammation.[6][7]
Experimental Workflow: Generating Isogenic Control iPSC Lines
Protocol: Correction of an APOE4 Allele to APOE3 in Alzheimer's Disease iPSCs
Objective: To generate an isogenic control cell line from an Alzheimer's patient carrying the high-risk APOE4 allele by converting it to the neutral APOE3 allele.
Materials:
-
iPSCs derived from an individual with the APOE4/E4 genotype
-
Cas9 nuclease
-
Synthesized guide RNA (gRNA) targeting the APOE4-specific region
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the APOE3 sequence
-
Electroporation system for iPSC transfection
-
Single-cell sorting instrumentation
-
PCR primers for genotyping
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design a gRNA that specifically targets the DNA sequence corresponding to the APOE4 allele.
-
Donor Template Design: Synthesize an ssODN that contains the APOE3 sequence flanked by homology arms that match the sequences upstream and downstream of the gRNA cut site.
-
Transfection: Co-transfect the APOE4/E4 iPSCs with the Cas9 protein, gRNA, and ssODN donor template using electroporation.
-
Single-Cell Cloning: Following transfection, plate the cells at a very low density or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell-derived colonies.
-
Genotyping:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR to amplify the targeted region of the APOE gene.
-
Use Sanger sequencing to identify clones where one or both APOE4 alleles have been successfully converted to APOE3.
-
-
Off-Target Analysis: For selected corrected clones, perform whole-genome sequencing or targeted sequencing of predicted off-target sites to ensure the specificity of the gene editing.
-
Validation: Confirm that the corrected clones have maintained a normal karyotype and express pluripotency markers. Differentiate both the original APOE4/E4 and the corrected APOE3/E3 iPSCs into neurons or other relevant cell types for comparative studies.[6]
Part 3: Advanced "Omics" and Imaging Approaches for Deeper Insights
A. Mass Spectrometry-Based Proteomics in Parkinson's Disease
Unbiased proteomic analysis of post-mortem brain tissue from Parkinson's disease (PD) patients can identify critical proteins and molecular pathways involved in dopamine cell death and α-synuclein deposition.[11][12][13]
Key Findings from Proteomic Studies: An in-depth proteome analysis of the substantia nigra from PD patients and healthy controls identified 10,040 proteins, with 1,140 being differentially expressed.[11][12][14] Pathway analysis revealed that the ribosome pathway, particularly mitochondrial ribosomal proteins, was the most enriched, suggesting a significant role for mitochondrial dysfunction in PD pathogenesis.[11][14]
| Pathway | Enrichment Significance | Key Dysregulated Proteins |
| Ribosome/Mitoribosome | Highly Significant | MRPLs, MRPSs |
| GABAergic Synapse | Significant | GABRA1, GABRB2 |
| Endocannabinoid Signaling | Significant | FAAH, MGLL |
| Cell Adhesion Molecules | Significant | NCAM1, L1CAM |
Table summarizing key pathways identified in proteomics studies of Parkinson's disease.[11][14]
B. Cerebral Organoids for Modeling Frontotemporal Dementia
Application in Frontotemporal Dementia (FTD): Researchers have used cerebral organoids derived from individuals with a tau-V337M mutation to model FTD.[15][16] Over six months of development, these organoids recapitulated key features of the disease, including:
These models have been instrumental in identifying early pathological events, such as disruptions in autophagy and the formation of stress granules, providing novel targets for therapeutic intervention.[15][17]
C. Single-Cell RNA Sequencing in Amyotrophic Lateral Sclerosis (ALS)
Single-cell RNA sequencing (scRNA-seq) provides a high-resolution view of the cellular heterogeneity within the nervous system and how different cell types are affected in diseases like ALS.[20][21][22][23][24]
Key Insights from scRNA-seq in ALS:
-
Studies have identified specific subpopulations of motor neurons (α- and γ-motor neurons) that are differentially associated with ALS-susceptibility and ALS-pathogenicity genes.[23]
-
scRNA-seq has highlighted the crucial role of microglia in ALS, revealing significant increases in the expression of genes like SOD1 and TUBA4A in these immune cells.[20]
-
Analysis of peripheral blood immune cells has pointed to the involvement of distinct natural killer cell subsets in sporadic ALS, suggesting a systemic inflammatory component to the disease.[24]
D. In Vitro Tau Aggregation Assays for Drug Screening
The aggregation of the tau protein is a hallmark of Alzheimer's disease and other tauopathies.[25] Reproducible in vitro assays that model this process are essential for screening and characterizing potential inhibitors.[25][26]
Protocol: Thioflavin T (ThT) Tau Aggregation Assay
Objective: To monitor the kinetics of heparin-induced tau aggregation in vitro and assess the efficacy of potential aggregation inhibitors.
Materials:
-
Recombinant full-length human tau protein (huTau441)
-
Heparin
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing:
-
15 µM huTau441
-
8 µM heparin
-
50 µM ThT
-
Test compound or vehicle control
-
-
Incubation and Shaking: Incubate the plate at 37°C with continuous orbital shaking (e.g., 425 cpm).[26][27]
-
Kinetic Reading: Measure ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 50 hours.[26][27] Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[26][27]
-
Data Analysis: Plot ThT fluorescence versus time. The resulting sigmoidal curve represents the kinetics of tau aggregation, including a lag phase, an exponential growth phase, and a plateau phase. The effect of inhibitors can be quantified by their impact on the lag time, the maximum fluorescence, or the slope of the growth phase.
E. Extracellular Vesicles as Minimally Invasive Biomarkers
Extracellular vesicles (EVs) are small, membrane-bound particles released by cells that contain a cargo of proteins, lipids, and nucleic acids reflecting their cell of origin.[28][29][30] EVs can cross the blood-brain barrier, making them a promising source of biomarkers for neurodegenerative diseases in peripheral biofluids like plasma.[29][31]
Clinical Relevance:
-
EVs isolated from the plasma of patients with FTD and ALS can be analyzed for their content of pathological proteins like tau and TDP-43.[32]
-
Specifically, measuring the ratio of 3R and 4R tau isoforms and the levels of TDP-43 in brain-derived EVs (identified by surface markers like L1CAM) could provide a minimally invasive blood test for early diagnosis and patient stratification.[32]
F. PET Imaging of Neuroinflammation
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can quantify neuroinflammatory processes in the living brain.[33][34] This is crucial as neuroinflammation is a key component of many neurodegenerative diseases.[10][12]
Targets for Neuroinflammation PET:
-
TSPO (Translocator Protein): Upregulated in activated microglia and astrocytes, TSPO is a widely used target for PET imaging of neuroinflammation.[34][35] Second and third-generation radiotracers have been developed to improve the signal-to-noise ratio and reduce non-specific binding associated with first-generation ligands like ¹¹C-PK11195.[35]
-
COX-2 (Cyclooxygenase-2): This enzyme is significantly upregulated by inflammatory stimuli, and novel radiotracers targeting COX-2 are being developed to provide a more specific measure of neuroinflammation.[36]
Conclusion: An Integrated Future for Neurodegenerative Disease Research
The applications and protocols detailed in this guide represent a paradigm shift in the study of neurodegenerative diseases. By integrating high-content imaging, precise gene editing, advanced 'omics' technologies, and sophisticated in vivo imaging, researchers can now dissect disease mechanisms with unprecedented resolution. The convergence of these powerful tools, from the single-molecule to the whole-organism level, is accelerating the identification of novel therapeutic targets and the development of personalized medicines that hold the promise of slowing or even halting the progression of these devastating disorders.
References
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Lu, L., Yu, X., et al. (2021). Application of CRISPR/Cas9 in Alzheimer's Disease. Frontiers in Neuroscience. [Link]
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Bowles, K. R., et al. (2021). Investigating frontotemporal dementia with cerebral organoids. BioTechniques. [Link]
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Jang, Y., et al. (2023). Mass Spectrometry-Based Proteomics Analysis of Human Substantia Nigra From Parkinson's Disease Patients Identifies Multiple Pathways Potentially Involved in the Disease. Molecular & Cellular Proteomics. [Link]
-
(2023). Application of CRISPR/Cas9 gene-editing technology in Alzheimers disease. ResearchGate. [Link]
-
Crespo, R., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. ResearchGate. [Link]
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Izon Science. (2024). Extracellular Vesicles: Potential Biomarkers for Neurodegenerative Disorders | FTD and ALS. YouTube. [Link]
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Lu, L., et al. (2021). Application of CRISPR/Cas9 in Alzheimer's Disease. Semantic Scholar. [Link]
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Jang, Y., et al. (2023). Mass Spectrometry–Based Proteomics Analysis of Human Substantia Nigra From Parkinson's Disease Patients Identifies Multiple Pathways Potentially Involved in the Disease. Johns Hopkins University. [Link]
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Hillmer, A. T., et al. (2017). PET imaging of neuroinflammation in neurological disorders. PubMed. [Link]
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Theofili, M., et al. (2023). Emerging Role of Extracellular Vesicles as Biomarkers in Neurodegenerative Diseases and Their Clinical and Therapeutic Potential in Central Nervous System Pathologies. MDPI. [Link]
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2-(4-phenylcyclohexyl)acetic acid as a DGAT-1 inhibitor
An In-Depth Guide to the Application of 2-(4-phenylcyclohexyl)acetic acid Derivatives as Selective DGAT-1 Inhibitors
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of selective Diacylglycerol Acyltransferase 1 (DGAT-1) inhibitors derived from the this compound scaffold. This guide synthesizes field-proven insights with established scientific principles to provide robust application notes and experimental protocols.
Introduction: Targeting DGAT-1 in Metabolic Disease
Diacylglycerol Acyltransferase 1 (DGAT-1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and rate-limiting step of triglyceride (TG) biosynthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2][3] This enzymatic reaction is central to the absorption of dietary fats in the small intestine and the storage of energy in adipose tissue.[3][4]
Given its pivotal role, DGAT-1 has emerged as a significant therapeutic target for metabolic disorders. Genetic deletion of DGAT-1 in mice confers resistance to diet-induced obesity, enhances insulin and leptin sensitivity, and improves glucose homeostasis.[1][5] These findings have spurred the development of potent and selective small-molecule inhibitors of DGAT-1. Many advanced inhibitors, such as KR-69232 and others, are built upon the core chemical structure of This compound .[6][7][8] This scaffold, particularly the carboxylic acid moiety, has proven crucial for achieving high potency, favorable pharmacokinetic properties, and solubility.[9]
These inhibitors function by competitively binding to DGAT-1, often at the acyl-CoA binding site, thereby blocking TG synthesis.[1][10] A key feature of clinically relevant candidates is their high selectivity for DGAT-1 over the DGAT-2 isoform, which shares no sequence homology and performs distinct physiological roles.[1][11] This guide focuses on the practical application of these compounds as research tools to probe metabolic pathways and as potential therapeutic agents.
Mechanism of Action: DGAT-1 Inhibition
The primary mechanism of DGAT-1 inhibitors is the direct blockade of TG synthesis. This action leads to a cascade of physiological effects, including reduced intestinal fat absorption, decreased chylomicron secretion, and a blunting of postprandial plasma triglyceride levels.[5][9][12]
Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.
Application Notes: Scientific Rationale and Use Cases
The selective inhibition of DGAT-1 provides a powerful tool for investigating various physiological and pathological processes.
-
Metabolic Disease Modeling: The primary application is in the study of obesity, type 2 diabetes, and dyslipidemia. By acutely or chronically administering a DGAT-1 inhibitor, researchers can mimic the phenotype of DGAT-1 genetic deficiency. This allows for the investigation of downstream effects on energy expenditure, glucose uptake in muscle and adipose tissue, hepatic steatosis, and insulin signaling pathways.[1][2]
-
Gastrointestinal Endocrinology: DGAT-1 inhibition has been shown to modulate the secretion of key gut hormones. Specifically, inhibiting intestinal DGAT-1 activity leads to an increase in glucagon-like peptide-1 (GLP-1) levels, particularly after a lipid challenge.[5] This makes these inhibitors valuable for studying incretin biology and its connection to lipid metabolism and gastric emptying.[12]
-
Lipid Absorption and Transport: These compounds are instrumental in dissecting the mechanisms of dietary fat absorption. Studies using DGAT-1 inhibitors have demonstrated a delay and reduction in the appearance of triglycerides in circulation post-meal, providing direct evidence of the enzyme's role in chylomicron assembly and secretion.[5][12]
Experimental Protocols and Methodologies
The following protocols are foundational for characterizing and utilizing DGAT-1 inhibitors based on the this compound scaffold.
Protocol 1: In Vitro DGAT-1 Enzyme Inhibition Assay
This biochemical assay directly measures the potency of a test compound against the DGAT-1 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle: The assay quantifies the formation of radiolabeled triglycerides from [¹⁴C]oleoyl-CoA and 1,2-dioleoyl-sn-glycerol substrates, catalyzed by a DGAT-1 enzyme source. The resulting radiolabeled product is separated by thin-layer chromatography (TLC) and quantified.
Enzyme Source: Microsomal fractions from Sf9 insect cells overexpressing recombinant human DGAT-1 are a common and reliable source.[1] Alternatively, microsomes from tissues with high DGAT-1 expression, such as the small intestine, can be used.[1][13]
Materials and Reagents:
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
DGAT-1 enzyme source (microsomes)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mg/mL BSA (fatty acid-free)
-
Substrate 1: 1,2-Dioleoyl-sn-glycerol (dissolved in acetone)
-
Substrate 2: [¹⁴C]Oleoyl-CoA (e.g., 50-60 mCi/mmol)
-
TLC plates (silica gel)
-
TLC Mobile Phase: Heptane:Isopropyl Ether:Acetic Acid (60:40:4, v/v/v)
-
Scintillation fluid and vials
-
96-well reaction plate
Workflow Diagram:
Caption: Workflow for the in vitro DGAT-1 enzymatic assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final concentration in the assay should typically range from 1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for vehicle control).
-
Add Reaction Mix: To each well, add 88 µL of a master mix containing assay buffer, DGAT-1 microsomes (e.g., 2.5 µg protein), and 1,2-dioleoyl-sn-glycerol (final concentration ~200 µM).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of [¹⁴C]oleoyl-CoA (final concentration ~25 µM).[14]
-
Incubation: Incubate for an additional 10-30 minutes at 37°C. The exact time should be within the linear range of the reaction, determined in preliminary experiments.[15]
-
Stop Reaction: Terminate the reaction by adding 200 µL of Chloroform:Methanol (2:1, v/v).
-
Lipid Extraction: Mix thoroughly and centrifuge to separate the phases. Carefully collect the lower organic phase.
-
TLC Analysis: Spot the extracted lipids onto a silica TLC plate. Allow the spots to dry completely.
-
Develop Plate: Place the TLC plate in a chromatography tank containing the mobile phase and allow it to develop until the solvent front is ~1 cm from the top.
-
Quantification: Remove the plate, let it dry, and identify the triglyceride band (visualized with standards if necessary). Scrape the silica corresponding to the TG band into a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Percent Inhibition (%) = [1 - (CPM_Inhibitor - CPM_Background) / (CPM_Vehicle - CPM_Background)] * 100
-
Plot Percent Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Scientist's Note: It is crucial to include controls: a "vehicle" control (DMSO only) representing 0% inhibition and a "background" control (no enzyme or a potent known inhibitor) representing 100% inhibition. The use of a fluorescence-based assay that detects the release of Coenzyme A (CoASH) can be adapted for higher throughput screening.[1]
Protocol 2: Cell-Based DGAT-1 Inhibition Assay
This assay measures the inhibitor's ability to block triglyceride synthesis in an intact cellular system.
Objective: To assess the cellular potency (IC₅₀) of a test compound.
Principle: Cells are treated with the inhibitor and then incubated with a radiolabeled fatty acid precursor, such as [¹⁴C]oleic acid. The incorporation of the label into the cellular triglyceride pool is measured after lipid extraction and separation.
Cell Line: Human colorectal adenocarcinoma cells (e.g., HT-29 or Caco-2) or human embryonic kidney cells (HEK293) stably overexpressing DGAT-1 are commonly used.[1][5]
Materials and Reagents:
-
Selected cell line (e.g., HEK293-hDGAT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock in DMSO
-
Labeling Medium: Serum-free medium containing 0.5% fatty acid-free BSA.
-
[¹⁴C]Oleic Acid
-
Lipid extraction solvents (Hexane:Isopropanol, 3:2, v/v)
-
TLC plates and mobile phase (as in Protocol 1)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to ~90% confluency.
-
Pre-treatment: Wash cells once with PBS. Add 500 µL of labeling medium containing the desired concentrations of the test compound (or DMSO vehicle).
-
Inhibitor Incubation: Pre-incubate the cells with the inhibitor for 1 hour at 37°C.[1]
-
Labeling: Add [¹⁴C]oleic acid (e.g., final concentration of 10 µM with 0.1 µCi/mL) to each well.
-
Labeling Incubation: Incubate for 2-4 hours at 37°C.[1]
-
Wash: Terminate the labeling by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Lipid Extraction: Add 500 µL of Hexane:Isopropanol (3:2) to each well and incubate for 30 minutes with gentle shaking to extract total lipids.
-
Analysis: Transfer the lipid extract to a new tube, dry it down under nitrogen, and resuspend in a small volume of chloroform. Proceed with TLC analysis and scintillation counting as described in Protocol 1.
Data Analysis: Calculate the cellular IC₅₀ value using the same method as the in vitro assay.
Protocol 3: In Vivo Oral Fat Tolerance Test (OFTT)
This in vivo model is the standard for evaluating the pharmacodynamic effect of DGAT-1 inhibitors on postprandial lipemia.
Objective: To assess the effect of an orally administered DGAT-1 inhibitor on the plasma triglyceride excursion following a lipid challenge.
Principle: Fasted animals are dosed with the test compound, followed by an oral gavage of corn oil. Blood samples are collected at various time points to measure the concentration of plasma triglycerides.
Animal Model: C57BL/6 mice are commonly used.[1]
Materials and Reagents:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Test compound formulated for oral gavage (e.g., in 1% carboxymethyl cellulose/Tween 80)[1]
-
Corn oil
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Plasma triglyceride assay kit
Workflow Diagram:
Caption: Workflow for the in vivo oral fat tolerance test.
Step-by-Step Procedure:
-
Fasting: Fast mice overnight (approx. 16 hours) with free access to water.
-
Dosing: Weigh the animals and administer the test compound or vehicle solution via oral gavage. A typical dose might be 30 mg/kg.[1]
-
Absorption Period: Wait for 60 minutes to allow for compound absorption.[1]
-
Baseline Sample: Collect a baseline blood sample (t=0) via tail snip or retro-orbital bleed.
-
Lipid Challenge: Administer a corn oil bolus via oral gavage (e.g., 10 mL/kg).
-
Time-Course Sampling: Collect blood samples at subsequent time points (e.g., 0.5, 1, 2, 4, and 8 hours) after the oil gavage.[1]
-
Plasma Analysis: Separate plasma from the blood samples by centrifugation and measure triglyceride concentrations using a commercial enzymatic assay kit.
Data Analysis:
-
Plot the mean plasma triglyceride concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the triglyceride excursion from t=0 to t=8h.
-
Compare the AUC of the treated groups to the vehicle group to determine the percent inhibition of postprandial triglyceride excursion.
Scientist's Note: This pharmacodynamic assay is a robust measure of target engagement in vivo and is critical for establishing dose-efficacy relationships for novel DGAT-1 inhibitors.[9]
Quantitative Data Summary
The potency of DGAT-1 inhibitors can vary significantly based on their specific chemical structure. The table below presents representative data for well-characterized inhibitors to provide a benchmark for experimental results.
| Compound Name | Scaffold Base | hDGAT-1 IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity vs DGAT-2 | Reference |
| T-863 | N/A | ~16 | ~23 | >100-fold | [1] |
| PF-04620110 | Pyrimidinooxazepinone | 19 | 8 | >100-fold | [5][9] |
| A-922500 | N/A | 9 | N/A | >100-fold | [16] |
| KR-69232 | This compound | Potent (value not specified) | Potent (value not specified) | Selective vs DGAT-2 | [6][17] |
Conclusion
Inhibitors based on the this compound framework represent a mature and highly valuable class of research tools for probing lipid metabolism. The protocols outlined in this guide provide a robust starting point for researchers to confidently assess the biochemical, cellular, and in vivo activity of these compounds. By carefully applying these methodologies and understanding the underlying scientific principles, investigators can effectively leverage DGAT-1 inhibitors to advance our understanding of metabolic diseases and explore new therapeutic avenues.
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Kim, D. et al. (2014). Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. Xenobiotica, 44(5), 465-471. [Link]
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Application Notes and Protocols for NMR and Mass Spectrometry in Pharmaceutical Development
A Senior Application Scientist's Guide to Foundational Characterization Techniques
In the landscape of modern drug discovery and development, the unambiguous characterization of molecules is the bedrock upon which all subsequent research is built. From the initial identification of a novel active pharmaceutical ingredient (API) to the metabolic profiling in late-stage clinical trials, two techniques have proven indispensable: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These powerful analytical tools provide exquisitely detailed information at the atomic and molecular level, ensuring the identity, purity, structure, and quantity of a substance.[1][2][3]
This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of NMR and MS. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. Our objective is to provide a practical and authoritative resource that empowers you to leverage these techniques with confidence and precision.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Compass
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution and, increasingly, in the solid state.[4][5][6] It operates on the principle of nuclear spin, where atomic nuclei with a non-zero spin quantum number (like ¹H, ¹³C, ¹⁵N, ³¹P) behave like tiny magnets.[6][7] When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, a phenomenon known as resonance. The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a unique fingerprint of each atom's position within the molecular structure.[8]
Application Note 1.1: Absolute Structural Elucidation of Small Molecules
The primary application of NMR in early-stage drug discovery is the unequivocal determination of a new chemical entity's (NCE) structure.[9] While other techniques can suggest a structure, only a complete set of NMR data can provide the atom-by-atom connectivity and stereochemistry required for regulatory submission and intellectual property protection.
-
1D NMR (¹H and ¹³C): The journey begins with one-dimensional proton (¹H) NMR, the most sensitive and common NMR experiment.[4][7] It reveals the number of different types of protons, their relative abundance (integration), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum then provides a count of the unique carbon atoms in the molecule.[4]
-
2D NMR: When 1D spectra are complex or ambiguous, two-dimensional NMR experiments are essential.[9][10]
-
COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically through two or three bonds, revealing the spin systems within a molecule.[4]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a powerful method for assigning protonated carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton by connecting different spin systems across quaternary (non-protonated) carbons.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation.[11]
-
Application Note 1.2: Quantitative NMR (qNMR) for Purity and Assay
Quantitative NMR (qNMR) is a primary analytical method that determines the concentration or purity of a substance without the need for a specific calibration curve for the analyte.[12][13] The fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12][14] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity or concentration of the analyte can be calculated with high accuracy and traceability.[14]
Key Advantages of qNMR:
-
Universality: Does not require an identical reference standard of the analyte.[13]
-
Accuracy: Capable of providing highly precise and accurate results, often used for certifying reference materials.
-
Non-destructive: The sample can be recovered and used for other analyses after the measurement.[12][15]
Protocol 1.1: Standard Preparation of a Small Molecule Sample for Solution NMR
This protocol outlines the steps for preparing a high-quality sample for routine 1D and 2D NMR analysis of a small organic molecule (MW < 1000 g/mol ).
Materials:
-
Analyte (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[16]
-
NMR cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[17]
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram vial)
-
Filter (e.g., glass wool plug in pipette)
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of your compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is often sufficient. For a full suite of 2D experiments including ¹³C detection, 15-25 mg is recommended.[16][18]
-
Select and Add Solvent: Choose a deuterated solvent in which your compound is fully soluble. Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H spectra and for the instrument's deuterium lock system.[16] Add approximately 0.6-0.7 mL of the solvent to the vial.[19]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. A homogeneous, particulate-free solution is critical for acquiring high-quality spectra.[19] If necessary, gentle warming or sonication can be used, but check for sample stability first.
-
Filter and Transfer: Place a small plug of glass wool into a Pasteur pipette. Use this to filter the sample solution directly into the NMR tube. This removes any dust or undissolved particulates that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[16][18] The final sample height in the tube should be 4-5 cm.[18][19]
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly with a permanent marker on the upper part of the tube, not on the cap.[17]
-
Quality Check: Invert the tube gently to ensure the solution is well-mixed. Hold it up to the light to visually inspect for any suspended particles or phase separation. The sample is now ready for insertion into the NMR spectrometer.
Workflow for Structural Elucidation
The logical progression of NMR experiments is key to efficiently solving a chemical structure.
Part 2: Mass Spectrometry (MS) — The Ultimate Molecular Scale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] Its core principle involves converting neutral molecules into charged ions, separating these ions based on their m/z, and then detecting them.[1] The resulting mass spectrum provides the molecular weight of the compound with extremely high precision. In the context of drug development, MS is indispensable for everything from confirming the synthesis of a new compound to quantifying drug levels in patient blood samples.[20][21]
Application Note 2.1: Molecular Formula Determination with High-Resolution MS (HRMS)
While low-resolution MS provides the nominal mass (integer mass) of a molecule, High-Resolution Mass Spectrometry (HRMS) can measure mass to several decimal places.[22] This extraordinary precision allows for the determination of a molecule's elemental composition.[23][24][25] Because the exact masses of atoms are not integers (e.g., ¹⁶O = 15.9949 Da, ¹⁴N = 14.0031 Da), a highly accurate mass measurement can distinguish between different molecular formulas that have the same nominal mass.[22][25] This is a critical step in confirming the identity of a new drug candidate or identifying an unknown metabolite.
Application Note 2.2: Structural Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the masses of the resulting fragment ions are analyzed.[26][27][28] This process provides a structural fingerprint of the molecule.[29] In a "bottom-up" proteomics experiment, for instance, proteins are first digested into smaller peptides.[29][30] These peptides are then sequenced using MS/MS by analyzing the pattern of fragment ions (typically b- and y-ions), which reveals the amino acid sequence.[26][27] This is fundamental for protein identification, characterizing post-translational modifications, and confirming the sequence of biologic drugs.[26][29]
Application Note 2.3: Quantitative Bioanalysis with LC-MS
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, urine, and tissue.[28][31][32] The liquid chromatography step separates the analyte of interest from other matrix components. The highly selective and sensitive tandem MS then quantifies the analyte, often using a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This application is the cornerstone of drug metabolism and pharmacokinetic (DMPK) studies, which are essential for determining a drug's safety and efficacy profile.[31]
Protocol 2.1: General Workflow for Protein Identification by LC-MS/MS
This protocol describes a typical "bottom-up" proteomics workflow to identify a protein from a purified sample.
Materials:
-
Purified protein sample
-
Denaturing buffer (e.g., with 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., sequencing-grade trypsin)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Quenching solution (e.g., formic acid)
-
LC-MS grade solvents (water, acetonitrile with 0.1% formic acid)
-
Solid-phase extraction (SPE) C18 cartridge for desalting
Procedure:
-
Denaturation, Reduction, and Alkylation: Dissolve the protein in a denaturing buffer to unfold it. Reduce the disulfide bonds by adding DTT and incubating. Then, alkylate the resulting free thiols with iodoacetamide to prevent them from reforming. This ensures the enzyme can access all cleavage sites.
-
Buffer Exchange and Digestion: Exchange the denaturing buffer with a digestion-compatible buffer (e.g., ammonium bicarbonate). Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. Trypsin specifically cleaves the peptide chain C-terminal to lysine and arginine residues.
-
Quench and Desalt: Stop the digestion by adding formic acid to lower the pH. The resulting peptide mixture must be desalted using a C18 SPE cartridge to remove salts and detergents that interfere with electrospray ionization. Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile).
-
LC-MS/MS Analysis: Dry the desalted peptide sample and reconstitute it in a small volume of the initial LC mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid). Inject the sample onto the LC-MS/MS system.
-
The peptides are first separated on a reversed-phase HPLC column based on their hydrophobicity.
-
As peptides elute from the column, they are ionized (typically by ESI) and enter the mass spectrometer.
-
The instrument performs a survey scan (MS1) to measure the m/z of the intact peptide ions.[29]
-
In a data-dependent acquisition (DDA) mode, the most intense ions from the MS1 scan are sequentially selected, fragmented in a collision cell, and their fragment ions are analyzed (MS2).[26]
-
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using an algorithm (e.g., Mascot, SEQUEST). The software matches the experimental fragment ion patterns to theoretical patterns derived from the database, leading to the identification of the peptides and, consequently, the parent protein.[27]
Visualizing Mass Spectrometry Components
A modern high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, integrates several key components to achieve its analytical power.
Part 3: Synergy, Validation, and Data Interpretation
Neither NMR nor MS is a panacea; their true power is realized when used in a complementary fashion. For the definitive characterization of an NCE, HRMS provides the molecular formula while a full suite of NMR experiments provides the exact atomic connectivity and stereochemistry. In biologics, MS is used for sequencing and identifying post-translational modifications, while NMR can provide insights into the three-dimensional structure and dynamics in solution.[33][34]
Decision Tree for Technique Selection
Trustworthiness: The Role of Validation
Every protocol and analytical method used in drug development, especially those supporting regulatory filings, must be validated to ensure it is fit for its intended purpose.[35] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, outlining performance characteristics that must be evaluated, including:[35][36][37]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Adherence to these validation principles ensures that the data generated by NMR and MS are reliable, reproducible, and defensible.[23]
Data Summary Tables
Table 1: Typical Sample Requirements for Solution NMR
| Experiment Type | Typical Analyte Amount (for MW ~400 Da) | Typical Concentration | Purpose |
| ¹H NMR | 1-10 mg | 2-25 mM | Routine structural confirmation, purity check |
| ¹³C NMR | 10-50+ mg | 25-100+ mM | Carbon skeleton information |
| 2D (COSY, HSQC) | 5-20 mg | 10-50 mM | Detailed structural connectivity |
| 2D (HMBC, NOESY) | 10-30 mg | 25-75 mM | Long-range correlations, stereochemistry |
| qNMR | 10-20 mg (+ standard) | Precisely known | Absolute quantification, purity determination |
Table 2: Comparison of Common Mass Analyzers
| Mass Analyzer | Key Features | Typical Resolution | Mass Accuracy | Primary Applications |
| Quadrupole | Fast, robust, good for scanning & ion selection | Low (~1,000) | Low (~100 ppm) | Quantitative analysis (LC-MS/MS), ion filtering |
| Time-of-Flight (TOF) | High speed, wide mass range | High (10,000 - 40,000) | High (<5 ppm) | HRMS, screening, intact protein analysis |
| Orbitrap | Very high resolution and accuracy | Very High (60,000 - 240,000+) | Very High (<2 ppm) | HRMS, proteomics, metabolomics, structural elucidation |
| Ion Trap | Good for MSⁿ fragmentation | Low (~2,000) | Low (~200 ppm) | Qualitative analysis, structural elucidation |
References
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- Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
- Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.). Creative Proteomics.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (n.d.). Longdom Publishing.
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- Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review.
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- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Danaher Life Sciences.
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Application Note & Protocol: High-Purity 2-(4-phenylcyclohexyl)acetic acid via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 2-(4-phenylcyclohexyl)acetic acid, a valuable intermediate in pharmaceutical synthesis.[1][2] Due to the absence of specific empirical solubility data in publicly available literature, this protocol emphasizes a systematic approach to solvent selection, enabling researchers to achieve high purity of the target compound. The methodology leverages the physicochemical characteristics of the molecule—a polar carboxylic acid functional group appended to a nonpolar phenylcyclohexyl scaffold—to identify optimal single and mixed-solvent systems. Detailed experimental procedures, troubleshooting guidelines, and a visual workflow are provided to ensure reproducible and efficient purification.
Introduction: The Rationale for Recrystallization
Recrystallization remains a powerful and economical technique for the purification of solid organic compounds.[3] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] For this compound, achieving high purity is critical for downstream applications in drug development, where even minor impurities can lead to undesirable side effects or reduced efficacy. Common impurities may include unreacted starting materials from its synthesis or byproducts formed during the reaction.[5] An effective recrystallization protocol not only removes these contaminants but also allows for the formation of a well-defined crystalline solid, which is often desirable for formulation and stability.
The core principle of this method is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[6]
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for developing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [7] |
| Molecular Weight | 218.29 g/mol | [7] |
| Structure | Phenyl group attached to a cyclohexane ring with an acetic acid moiety. Exists as cis and trans isomers. | [7][8] |
| Computed LogP | 3.4351 | [7] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
The molecule's structure, featuring a large nonpolar region (phenylcyclohexyl) and a highly polar carboxylic acid group, suggests that it will not be readily soluble in very polar solvents like water or very nonpolar solvents like hexane at room temperature. This duality is key to selecting an appropriate recrystallization solvent.
Systematic Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
Impurities should be either insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Given the lack of specific solubility data, a systematic screening of solvents is recommended.
Single Solvent Systems to Evaluate
Based on the "like dissolves like" principle, solvents with intermediate polarity are good starting points.[4] Carboxylic acids, in general, show good recrystallization behavior in alcohols or aqueous alcohol mixtures.[9]
Recommended single solvents for initial screening:
-
Ethanol or Methanol: These polar protic solvents can hydrogen bond with the carboxylic acid group.
-
Isopropanol: Slightly less polar than ethanol and may offer a better solubility profile.
-
Acetic Acid: As a carboxylic acid itself, it can be an excellent solvent for other carboxylic acids, though its higher boiling point can make it more difficult to remove.[10]
-
Acetone or Ethyl Acetate: These polar aprotic solvents may also be effective.
Mixed Solvent Systems (Solvent Pairs)
A mixed solvent system is often ideal for compounds with complex solubility profiles.[11] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
Recommended mixed solvent systems for screening:
-
Ethanol/Water: A classic choice for many organic acids.[9]
-
Acetone/Hexane: Provides a wide polarity range.[9]
-
Toluene/Hexane: A good option for less polar compounds.[10]
-
Ethyl Acetate/Hexane: Another versatile combination.[11]
The following workflow illustrates the decision-making process for solvent selection:
Caption: Systematic workflow for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified through the screening process described above.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Ice bath
Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid to dissolve it completely with stirring.[3] If a mixed solvent system is used, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify the solution.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This step is crucial to remove impurities that do not dissolve in the hot solvent.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight, colored impurities. Allow the solution to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot gravity filtration.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a temperature well below the compound's melting point.
The overall recrystallization process is depicted in the following workflow:
Caption: General workflow for the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | Use a lower-boiling solvent. / Reheat the solution and add more solvent. |
| No Crystals Form | Too much solvent was used. / The solution is not sufficiently supersaturated. | Boil off some of the solvent and allow it to cool again. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. / The crystals are significantly soluble in the cold solvent. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. / Ensure the solution is thoroughly cooled in an ice bath. / Preheat the filtration apparatus. |
| Impure Crystals | Cooling was too rapid, trapping impurities. / The wash solvent was not cold enough. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. / Use ice-cold solvent for washing the crystals. |
Conclusion
This application note provides a robust framework for the purification of this compound by recrystallization. By following the systematic approach to solvent selection and adhering to the detailed protocol, researchers can consistently obtain this valuable intermediate in high purity, suitable for demanding applications in pharmaceutical research and development.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Nichols, L. (2017). Recrystallization. In Organic Chemistry Laboratory Techniques. Available at: [Link]
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Chem LibreTexts. (2023). Recrystallization. Available at: [Link]
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Chemistry Corner. (2013). Recrystallization Solvent Pair. Available at: [Link]
- US Patent 7,307,188 B2. (2007).
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Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available at: [Link]
- Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- Moradi, H., & Azizpour, H. (2024). Prediction of density, solubility parameter and diffusion coefficient of acetic acid in n-butyl acetate using molecular dynamics simulation. Computational Methods in Engineering Sciences, 2(2), 31-45.
- Al-Malah, K. I. M. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical and Pharmaceutical Research, 4(2), 1079-1087.
- Rosset, E., et al. (2023). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 28(15), 5824.
- Singh, S., & Singh, R. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1893-1904.
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Application Notes and Protocols: A Guide to Developing Robust Biological Activity Assays
Introduction
In the fields of biomedical research and drug development, a biological assay, or bioassay, is a cornerstone for determining the biological activity or potency of a substance.[1] Unlike analytical methods that measure concentration, a bioassay quantifies the effect a substance has on a living biological system.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to develop, optimize, and validate robust and reliable biological assays. Every biological product, including vaccines, antibodies, and cell and gene therapies, requires a bioassay to measure its biological activity.[1]
The development of a successful bioassay is a meticulous process that blends scientific principles with rigorous statistical analysis.[1] Failure to properly develop and validate a bioassay can lead to unreliable data, hindering drug approval and resulting in excessive invalid or out-of-specification results.[1] This document will guide you through the essential steps, from initial design considerations to full validation, ensuring your assay is fit for its intended purpose.
Part 1: Assay Design and Development - The Strategic Foundation
The initial phase of assay development is critical and involves strategic decisions that will impact the entire lifecycle of the assay. A well-designed assay is not only reliable but also practical for its intended use.
Defining the Assay's Purpose and Context of Use
Before any experimental work begins, it is paramount to clearly define the objective of the assay.[3] The "context of use" will dictate the required performance characteristics.[3] For example, an assay for high-throughput screening (HTS) in early drug discovery will have different requirements than a potency assay for lot release of a therapeutic product.[3]
Key questions to address include:
-
What is the biological question being asked? Are you screening for inhibitors, activators, or measuring the potency of a known compound?
-
What is the intended application? (e.g., lead identification, SAR studies, potency testing for manufacturing).[3]
-
What are the required throughput and cost constraints?
Choosing the Right Assay Format: Biochemical vs. Cell-Based
A fundamental decision is the choice between a biochemical and a cell-based assay format. Each has distinct advantages and limitations.
-
Biochemical Assays: These assays measure the effect of a substance on a purified biological molecule, such as an enzyme or a receptor.[4][5] They are generally simpler, less expensive, and offer higher throughput.[4] However, they may lack physiological relevance as they operate outside the context of a living cell.[4]
-
Cell-Based Assays: These assays utilize living cells to measure a biological response, providing a more physiologically relevant system that can mimic disease states and preserve signaling pathways.[3][6] While more complex and costly, they offer invaluable insights into a compound's activity in a cellular environment.[4][6]
| Assay Type | Advantages | Disadvantages | Common Applications |
| Biochemical | High throughput, lower cost, simpler data analysis, high sensitivity.[4] | Lacks physiological context, may not predict in vivo efficacy.[4][5] | Enzyme activity screens, binding assays, kinase assays.[5] |
| Cell-Based | High physiological relevance, can assess complex pathways, cytotoxicity, and off-target effects.[3][6] | Higher cost, lower throughput, more complex, inherent biological variability.[3][4] | Reporter gene assays, cell proliferation/viability assays, signaling pathway analysis.[5] |
Selecting the Detection Technology
The choice of detection technology is intrinsically linked to the assay format and the biological endpoint being measured. Common detection methods include:
-
Absorbance: Measures the amount of light absorbed by a sample. It is a simple and widely used method, particularly for colorimetric assays.
-
Fluorescence: Measures the light emitted by a fluorescent molecule (fluorophore) after it has been excited by light of a specific wavelength. This method is highly sensitive.
-
Luminescence: Measures the light produced by a chemical or enzymatic reaction. This method is known for its high sensitivity and low background signal.
The selection should be based on the required sensitivity, dynamic range, and the instrumentation available.
The Assay Development Workflow
A systematic approach is crucial for successful assay development. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for biological assay development.
Part 2: Reagent Qualification and Assay Optimization
The reliability of a biological assay is heavily dependent on the quality and consistency of its reagents. Once the basic assay design is in place, the next steps involve rigorous qualification of these reagents and optimization of the assay protocol.
Qualification of Critical Reagents
Critical reagents, such as antibodies, enzymes, cell lines, and reference standards, must be thoroughly characterized to ensure their identity, purity, and stability.[7]
-
Antibodies: For immunoassays like ELISA, selecting high-affinity and specific antibody pairs is crucial for assay performance.[8] Both monoclonal and polyclonal antibodies can be used, with monoclonals offering high specificity to a single epitope.[8]
-
Cell Lines: For cell-based assays, it is essential to characterize the cell line's history, genetic stability, growth characteristics, and passage limits.[9]
-
Reference Standard: A well-characterized reference standard is fundamental for assessing the relative potency of a test sample.[1]
Assay Optimization
Optimization involves systematically adjusting various assay parameters to achieve the best possible performance, characterized by a large signal window and low variability.[10][11] A common and efficient method for optimizing multiple parameters simultaneously is the "checkerboard" titration.[11]
Key parameters to optimize include:
-
Reagent Concentrations: Titration of antibody, enzyme, and substrate concentrations to find the optimal balance between signal intensity and background noise.[12][13]
-
Incubation Times and Temperatures: Determining the ideal duration and temperature for each step to ensure the reaction reaches equilibrium or proceeds optimally.[11]
-
Buffer Composition: Optimizing pH, ionic strength, and the inclusion of blocking agents to minimize non-specific binding and enhance signal.[13]
Part 3: Detailed Protocol - Sandwich ELISA for Protein Quantification
This section provides a detailed, step-by-step protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a widely used format for quantifying a specific protein (antigen) in a sample.[8][10]
Principle of Sandwich ELISA
In a sandwich ELISA, the antigen is "sandwiched" between two specific antibodies: a capture antibody and a detection antibody.[10] This format is highly specific and sensitive.
Caption: The sequential steps of a sandwich ELISA protocol.
Materials and Reagents
-
96-well microplate
-
Capture Antibody
-
Detection Antibody
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated)
-
Recombinant Antigen Standard
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., blocking buffer)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Step-by-Step Protocol
-
Coating: a. Dilute the capture antibody to the pre-optimized concentration in Coating Buffer. b. Add 100 µL of the diluted capture antibody to each well of the 96-well plate. c. Incubate overnight at 4°C.
-
Washing (1): a. Aspirate the coating solution from the wells. b. Wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature.
-
Washing (2): a. Aspirate the blocking solution. b. Wash the plate three times with 300 µL of Wash Buffer per well.
-
Sample and Standard Incubation: a. Prepare a serial dilution of the Recombinant Antigen Standard in Standard Diluent. b. Dilute samples to the appropriate concentration in Sample Diluent. c. Add 100 µL of the standards and samples to their respective wells. d. Incubate for 2 hours at room temperature.
-
Washing (3): a. Aspirate the samples and standards. b. Wash the plate three times with 300 µL of Wash Buffer per well.
-
Detection Antibody Incubation: a. Dilute the detection antibody to its optimized concentration in Diluent. b. Add 100 µL of the diluted detection antibody to each well. c. Incubate for 1-2 hours at room temperature.
-
Washing (4): a. Aspirate the detection antibody solution. b. Wash the plate five times with 300 µL of Wash Buffer per well.
-
Enzyme Conjugate Incubation: a. Dilute the enzyme-conjugated secondary antibody to its optimized concentration. b. Add 100 µL of the diluted conjugate to each well. c. Incubate for 1 hour at room temperature, protected from light.
-
Washing (5): a. Aspirate the conjugate solution. b. Wash the plate five times with 300 µL of Wash Buffer per well.
-
Substrate Development: a. Add 100 µL of the Substrate Solution to each well. b. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: a. Add 50 µL of Stop Solution to each well. The color should change from blue to yellow.
-
Data Acquisition: a. Read the absorbance of each well at 450 nm using a microplate reader.
Part 4: Assay Validation - Ensuring Fitness for Purpose
Assay validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] The validation parameters are guided by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[16][17][18]
Key Validation Parameters
The following are the core characteristics that must be evaluated during assay validation.[15][19]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[20] This can be demonstrated by showing no interference from the sample matrix or related molecules.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[20] It is often determined by spike-and-recovery experiments.[20]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[21] It is usually expressed as the percent coefficient of variation (%CV) and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[21]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]
Data Analysis and Acceptance Criteria
Statistical analysis is integral to assay validation.[14] Key performance metrics include:
-
Signal-to-Background Ratio (S/B): The ratio of the mean signal of a positive control to the mean signal of a negative (background) control.[22][23]
-
Z'-Factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay.[24] It accounts for both the dynamic range of the signal and the data variation.[23][24] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[23][25]
The formula for Z'-Factor is: Z' = 1 - [3 * (SD_positive + SD_negative) / |Mean_positive - Mean_negative|] [23]
The following table shows example validation data and acceptance criteria for a quantitative ELISA.
| Parameter | Metric | Acceptance Criteria | Example Result |
| Accuracy | % Recovery | 80 - 120% | 95% |
| Precision | |||
| - Intra-assay | % CV | < 15% | 8% |
| - Inter-assay | % CV | < 20% | 13% |
| Linearity | R² | ≥ 0.99 | 0.995 |
| Assay Window | Z'-Factor | > 0.5 | 0.78 |
Troubleshooting Common Assay Problems
Caption: A decision tree for troubleshooting common ELISA issues.[13]
Conclusion
The development of a robust and reliable biological assay is a multi-faceted process that requires careful planning, meticulous execution, and rigorous validation.[1][9] By following the principles and protocols outlined in this guide—from defining the assay's purpose and selecting the appropriate format to detailed optimization and stringent validation—researchers can generate high-quality, reproducible data.[1] A well-developed assay is not merely a tool; it is a self-validating system that provides trustworthy insights into biological activity, ultimately accelerating research and the development of new therapeutics.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 7, 2026, from [Link]
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Difference Between Biochemical and Cell-Based Assays. (2023, June 7). Healthcare Business Club. Retrieved January 7, 2026, from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 7, 2026, from [Link]
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Principles of Bioassay. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved January 7, 2026, from [Link]
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Bioassay Statistics. (n.d.). Quantics Biostatistics. Retrieved January 7, 2026, from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved January 7, 2026, from [Link]
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Principles Involved in Bioassay by different Methods: A Mini-Review. (2013). Open Access Journals. Retrieved January 7, 2026, from [Link]
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Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved January 7, 2026, from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved January 7, 2026, from [Link]
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large-scale manufacturing of 2-(4-phenylcyclohexyl)acetic acid
An Application Note for the Large-Scale Manufacturing of 2-(4-phenylcyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the , a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The proposed synthetic route is a robust, four-step process commencing from the readily available starting material, 4-phenylcyclohexanone. The chosen pathway, centered around a malonic ester synthesis, is selected for its scalability, reliability, and control over critical process parameters. This guide offers detailed, step-by-step protocols, explains the chemical rationale behind procedural choices, and integrates critical safety and quality control measures essential for industrial-scale production. All protocols are designed to be self-validating systems, ensuring batch-to-batch consistency and adherence to stringent pharmaceutical quality standards.
Introduction and Synthetic Strategy Overview
The consistent and scalable production of high-purity pharmaceutical intermediates is a cornerstone of modern drug development and manufacturing. This compound serves as a crucial building block for several APIs, making a well-defined and controlled manufacturing process essential. The synthetic strategy detailed herein is designed to be efficient and adaptable to standard industrial chemical processing equipment.
The manufacturing process is a four-step sequence:
-
Reduction: Selective reduction of the ketone in 4-phenylcyclohexanone to yield 4-phenylcyclohexanol.
-
Halogenation: Conversion of the secondary alcohol to 4-phenylcyclohexyl bromide, an intermediate primed for nucleophilic substitution.
-
Alkylation: Carbon-carbon bond formation via a malonic ester synthesis, coupling 4-phenylcyclohexyl bromide with diethyl malonate to form a substituted diester.
-
Hydrolysis & Decarboxylation: Final conversion of the substituted malonic ester to the target molecule, this compound.
This approach avoids the use of hazardous reagents like diazomethane, which might be considered in alternative homologation routes (e.g., Arndt-Eistert synthesis), and instead relies on well-understood, scalable chemical transformations.[1][2]
Manufacturing Process Workflow
The overall process flow is depicted below. Each stage is designed to produce an intermediate that can be isolated and purified, or in some integrated continuous processes, telescoped to the next step after appropriate work-up.[3][4][5]
Caption: Overall four-step manufacturing workflow.
Detailed Manufacturing Protocols and Rationale
The following protocols are presented on a scale suitable for pilot plant or initial large-scale production and can be scaled further with appropriate engineering considerations.
Step 1: Synthesis of 4-Phenylcyclohexanol
Reaction: Reduction of a ketone to a secondary alcohol.
Rationale: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its high selectivity for ketones and aldehydes, operational simplicity, and enhanced safety profile compared to more reactive hydrides like lithium aluminum hydride.[6] The reaction is performed in methanol, which serves as both a solvent and a proton source for the work-up.
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with 4-phenylcyclohexanone (1.0 eq) and methanol (5-10 volumes). Start agitation and cool the mixture to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add sodium borohydride (0.3-0.5 eq) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.[7][8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly add acetone (1.0 eq) to quench any excess NaBH₄. After 30 minutes of stirring, slowly add water (5 volumes) followed by 2M hydrochloric acid to adjust the pH to ~2 to hydrolyze the borate esters.
-
Isolation: The product will precipitate from the aqueous methanol. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 50-60 °C to a constant weight.
Expected Yield: 90-98% Quality: White solid, purity >98% by GC.
Step 2: Synthesis of 4-Phenylcyclohexyl Bromide
Reaction: Nucleophilic substitution (Sₙ2-type) converting an alcohol to an alkyl bromide.
Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary and secondary alcohols to their corresponding bromides. The reaction is typically performed in a non-polar solvent like toluene to facilitate product isolation and control reactivity. Careful temperature control is paramount to prevent side reactions and manage the evolution of HBr gas.
Protocol:
-
Reactor Setup: Charge the reactor with 4-phenylcyclohexanol (1.0 eq) and toluene (5 volumes) under a nitrogen atmosphere. Cool the stirred solution to 0-5 °C.
-
Reagent Addition: Add phosphorus tribromide (0.4-0.5 eq) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. PBr₃ is highly corrosive and reacts violently with water; strict anhydrous conditions must be maintained.[9][10]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by GC.
-
Work-up: Cool the mixture back to 0-5 °C and cautiously pour it onto crushed ice/water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification.
Expected Yield: 85-95% Quality: Oil or low-melting solid, purity >95% by GC.
Step 3: Diethyl 2-(4-phenylcyclohexyl)malonate Synthesis
Reaction: Malonic ester synthesis for C-C bond formation.
Rationale: This classic synthesis utilizes the high acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13), allowing for easy deprotonation by a moderately strong base like sodium ethoxide (NaOEt) to form a stabilized enolate.[1] This enolate then acts as a nucleophile, displacing the bromide from 4-phenylcyclohexyl bromide.
Protocol:
-
Base Preparation: In a separate, dry reactor under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal (1.05 eq) to absolute ethanol (10 volumes) at 0-10 °C. Alternatively, use commercially available solid sodium ethoxide. Sodium ethoxide is corrosive and reacts violently with water.[11][12]
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Heat the enolate solution to 50-60 °C and add a solution of 4-phenylcyclohexyl bromide (1.0 eq) in ethanol dropwise over 2 hours. After addition, heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction by GC.[13]
-
Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.
-
Isolation: Add water and extract the product with a suitable solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude diester.
Expected Yield: 75-85% Quality: Viscous oil, purity >90% by GC.
Step 4: Hydrolysis and Decarboxylation to this compound
Reaction: Ester hydrolysis followed by thermal decarboxylation of a β-dicarboxylic acid.
Rationale: The final step involves the saponification of the two ester groups to form a disodium carboxylate, followed by acidification to the unstable β-dicarboxylic acid. Upon heating, this intermediate readily loses carbon dioxide to yield the final product. Sulfuric acid is a common choice for this hydrolysis due to its high boiling point.[14][15]
Protocol:
-
Reactor Setup: Charge the reactor with the crude diethyl 2-(4-phenylcyclohexyl)malonate (1.0 eq) and an aqueous solution of sulfuric acid (e.g., 20-30% w/w, 10 volumes).
-
Hydrolysis & Decarboxylation: Heat the vigorously stirred mixture to reflux (105-115 °C) for 12-24 hours. The reaction progress can be monitored by HPLC by observing the disappearance of the starting material and the formation of the final product.
-
Isolation and Crystallization: Cool the reaction mixture to room temperature. The product will often crystallize directly from the acidic solution. If not, extraction with a solvent like toluene or ethyl acetate may be necessary.
-
Purification: Filter the crude solid product. For higher purity, recrystallize from a suitable solvent system (e.g., toluene/heptane mixture). Wash the purified solid with cold heptane and dry under vacuum at 60-70 °C.
Expected Yield: 80-90% Quality: White crystalline solid, purity >99.5% by HPLC.
Quality and In-Process Controls
Robust quality control is essential for the manufacture of pharmaceutical intermediates to ensure the safety and efficacy of the final API.[16][17][18] In-process controls (IPCs) are critical for monitoring reaction progress, identifying potential deviations, and ensuring batch consistency.[19][20]
| Step | Process Parameter | In-Process Control (IPC) | Acceptance Criteria |
| 1. Reduction | Temperature, Reagent Addition Rate | TLC or GC analysis | Starting Material < 2.0% |
| 2. Bromination | Temperature, Reagent Addition Rate | GC analysis | Starting Material < 5.0% |
| 3. Alkylation | Temperature, Reaction Time | GC analysis | Alkyl Bromide < 3.0% |
| 4. Hydrolysis | Temperature, Reaction Time | HPLC analysis | Starting Diester < 1.0% |
Final Product Specifications
The final product, this compound, must conform to pre-defined specifications before release. These specifications are established based on regulatory requirements and the needs of the subsequent API synthesis steps.[21][22]
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | FTIR | Conforms to reference spectrum |
| Assay | HPLC | 99.0% - 101.0% |
| Melting Point | USP <741> | 130 - 135 °C |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 10 ppm |
| Individual Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
Analytical methods used for release testing must be validated according to ICH Q2(R2) guidelines to ensure they are accurate, precise, specific, and robust.[23][24][25][26]
Large-Scale Safety and Environmental Considerations
Each step in this synthesis involves hazardous materials and energetic reactions that require strict safety protocols for large-scale operation.[27]
| Step | Key Reagents | Major Hazards | Mitigation and Safety Protocols |
| 1. Reduction | Sodium Borohydride, Methanol, HCl | Flammable (H₂ gas evolution), Corrosive, Water-reactive | - Conduct in a well-ventilated area with explosion-proof equipment.[7] - Control addition rate and temperature strictly. - Use appropriate PPE (flame-retardant lab coat, goggles, gloves).[8] - Ensure proper quenching of excess reagent before work-up. |
| 2. Bromination | Phosphorus Tribromide, Toluene | Highly Corrosive, Water-reactive (violent), Toxic fumes (HBr) | - Handle PBr₃ in a closed system or fume hood.[9] - Use acid-resistant gloves and full-face protection. - Ensure strict anhydrous conditions. - Have an acid gas scrubber system in place. |
| 3. Alkylation | Sodium Ethoxide, Ethanol | Flammable, Corrosive, Self-heating/Spontaneously combustible | - Handle NaOEt under an inert atmosphere (N₂).[12] - Ground all equipment to prevent static discharge.[28] - Avoid contact with water and acids.[11] - Use appropriate PPE for corrosive and flammable materials. |
| 4. Hydrolysis | Sulfuric Acid (conc.) | Highly Corrosive, Strong Oxidizer, Exothermic on dilution | - Use designated acid-resistant equipment. - Always add acid to water slowly during dilutions.[29][30] - Wear acid-resistant gloves, apron, and face shield. - Neutralize waste streams before disposal. |
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable framework for the industrial manufacturing of this compound. By focusing on well-established chemical principles and integrating rigorous in-process controls, safety measures, and quality assurance, manufacturers can achieve consistent production of this vital pharmaceutical intermediate, meeting the high standards required by the drug development industry.
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Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Retrieved from [Link]
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ResearchGate. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Retrieved from [Link]
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Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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GMP SOP. (2024). Quality Control Testing Requirements of Finished Products. Retrieved from [Link]
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The Trifluoromethyl Group: A Cornerstone of Modern Organic Synthesis - Application Notes and Protocols
I have successfully gathered detailed protocols for several key trifluoromethylation reactions. Specifically, I have found step-by-step procedures for:
-
Nucleophilic trifluoromethylation of aldehydes and ketones using the Ruppert-Prakash reagent (TMSCF3) with various catalysts like TBAF and K2CO3. The information includes reactant quantities, solvent, temperature, reaction time, and workup procedures.
-
Electrophilic trifluoromethylation of β-ketoesters using Togni's reagent , including details on phase-transfer catalysis conditions.
-
Radical trifluoromethylation of arenes and heterocycles using the Langlois reagent (sodium trifluoromethanesulfinate) , with information on oxidants and reaction conditions.
-
Electrophilic trifluoromethylation using Umemoto's reagent , with some procedural details mentioned for specific substrates like heterocycle-substituted arenes and β-ketoesters.
This information is sufficient to create the detailed "Application Notes and Protocols" section of the response. I can now proceed with structuring the entire guide, explaining the principles behind each type of reaction, presenting the protocols clearly, creating the required tables and diagrams, and compiling the reference list. I have all the necessary components to generate a comprehensive and authoritative guide as requested by the user. Therefore, I do not need further search actions.
Introduction: The Transformative Power of the Trifluoromethyl Group
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic introduction of the trifluoromethyl (CF₃) group is a paradigm of molecular engineering. This seemingly simple functional group can profoundly enhance the desirable properties of a parent molecule. The strong C-F bonds contribute to increased thermal and metabolic stability, while the high electronegativity of the fluorine atoms creates a potent electron-withdrawing effect, influencing the molecule's acidity, basicity, and dipole moment. Furthermore, the lipophilicity of the CF₃ group can be pivotal in modulating a drug candidate's ability to permeate biological membranes, thereby improving its pharmacokinetic profile. Consequently, a deep understanding of the methodologies to install this privileged moiety is indispensable for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of trifluoromethylated building blocks, their reaction mechanisms, and detailed protocols for their application in organic synthesis.
Strategic Approaches to Trifluoromethylation: A Mechanistic Overview
The incorporation of a trifluoromethyl group can be broadly categorized into three primary
Formulation of 2-(4-phenylcyclohexyl)acetic Acid for In Vivo Studies: Application Notes and Protocols
Abstract
This guide provides a comprehensive framework for the formulation of 2-(4-phenylcyclohexyl)acetic acid, a compound characterized by poor aqueous solubility, for in vivo research applications. Recognizing the critical link between a compound's physicochemical properties and the selection of an appropriate delivery vehicle, this document details a tiered approach to formulation development. We begin with essential pre-formulation assessments and progress through a series of methodologies, from simple aqueous solutions and suspensions to advanced systems such as amorphous solid dispersions and self-emulsifying drug delivery systems (SEDDS). Each protocol is presented with a clear rationale, step-by-step instructions, and expert insights to empower researchers, scientists, and drug development professionals to design and execute robust in vivo studies with reliable and reproducible outcomes.
Pre-Formulation Assessment: Characterizing this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation strategy.[1] Key parameters dictate the compound's behavior in biological systems and guide the selection of appropriate excipients and delivery technologies.
Physicochemical Profile
A summary of the known and estimated properties of this compound is presented below.
| Property | Value | Implication for Formulation | Source |
| Molecular Weight | 218.29 g/mol | Standard molecular size for a small molecule. | N/A |
| Calculated logP | 3.4351 | Indicates poor aqueous solubility and high lipophilicity. | N/A |
| Predicted XlogP | 3.7 | Reinforces the lipophilic nature of the compound. | [2] |
| Physical Form | Solid | Requires solubilization or suspension for liquid dosing. | N/A |
| Estimated pKa | 4.3 - 4.8 | Weakly acidic; solubility will be pH-dependent. Low solubility in acidic environments (e.g., stomach) and increased solubility at neutral to alkaline pH (e.g., intestine). | [3][4] |
The pKa is estimated based on structurally similar compounds, phenylacetic acid (pKa ≈ 4.3) and cyclohexylacetic acid (pKa ≈ 4.5).[3][4]
Essential Experimental Determinations
Prior to embarking on extensive formulation work, the following experimental data should be generated:
-
Aqueous Solubility: Determine the equilibrium solubility at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to confirm the pH-dependent solubility profile.[5] This is critical for predicting its dissolution behavior in the gastrointestinal tract.[6]
-
pKa Determination: Experimental verification of the pKa using methods such as potentiometric titration will provide a precise measure of the ionization constant, which is vital for pH-adjustment strategies.[5]
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine the crystallinity of the supplied material, which significantly influences its dissolution rate.[7]
Formulation Development Workflow
The selection of a formulation strategy should be a stepwise process, starting with the simplest approaches and progressing to more complex systems as required by the desired dose and exposure.
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A Framework for the Pharmacokinetic Analysis of 2-(4-phenylcyclohexyl)acetic acid
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract: The characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of modern drug discovery and development. This document provides a comprehensive framework and detailed protocols for conducting a preclinical pharmacokinetic (PK) analysis of 2-(4-phenylcyclohexyl)acetic acid, a small molecule intermediate used in the synthesis of active pharmaceutical ingredients.[1][2] Given that specific pharmacokinetic data for this compound is not extensively published, this guide synthesizes established, field-proven methodologies for the analysis of small-molecule carboxylic acids. We will detail the critical phases of a typical PK study, including preclinical in vivo study design in a rodent model, the development and validation of a robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the subsequent analysis and interpretation of pharmacokinetic data. The protocols herein are designed to be self-validating and adhere to the principles outlined in regulatory guidances, ensuring the generation of reliable and reproducible data.[3][4]
The Strategic Imperative: Why Pharmacokinetics Matters
Understanding "what the body does to a drug" is fundamental to predicting its safety and efficacy.[5] The plasma concentration-time profile of a drug is directly linked to its therapeutic effect and potential toxicity. An early and accurate assessment of a compound's PK properties, such as its rate of absorption, extent of distribution into tissues, metabolic pathways, and elimination half-life, is critical for making informed decisions in lead optimization and candidate selection.[6][7] For a compound like this compound, its carboxylic acid moiety suggests specific physicochemical properties that will influence its interaction with biological systems, making a tailored analytical approach essential.[8]
This guide provides the strategic and tactical steps to generate a foundational PK profile.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-phenylcyclohexyl)acetic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-phenylcyclohexyl)acetic acid. This molecule is a key intermediate in the development of various active pharmaceutical ingredients (APIs).[1][2] Achieving a high yield and purity is critical for downstream applications and overall process efficiency.
This guide is structured as a series of troubleshooting questions and answers, designed to address common challenges encountered during the synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles to help you optimize your reaction outcomes.
General Troubleshooting Principles
Before diving into route-specific issues, it's crucial to address universal factors that frequently contribute to low yields and impurities in organic synthesis.[3][4]
Question: My reaction yield is significantly lower than reported in the literature. What are the first things I should check?
Answer:
When facing unexpectedly low yields, a systematic review of fundamental laboratory practices is the most effective first step. Often, the issue is not with the core chemistry but with the execution.
-
Reagent Quality and Stoichiometry:
-
Purity: Are your starting materials and reagents of sufficient purity? Impurities can act as catalysts for side reactions or inhibitors. Consider purifying key reagents if their quality is suspect. For example, aldehydes used in some precursor syntheses should be freshly distilled.[5]
-
Water Content: Many reactions, especially those involving strong bases or organometallics, are highly sensitive to moisture.[4] Ensure you are using anhydrous solvents and have adequately dried your glassware (e.g., flame-drying under vacuum or oven-drying).
-
Accurate Measurement: Have you re-calibrated your balances? Are you accurately measuring volumes and masses? Small errors in stoichiometry can have a large impact on the final yield.
-
-
Reaction Conditions:
-
Temperature Control: Is the reaction temperature being maintained accurately? Exothermic reactions require controlled addition of reagents and efficient cooling to prevent side reactions.[3] Conversely, reactions requiring heating must be maintained at the target temperature for the specified duration.
-
Inert Atmosphere: For oxygen-sensitive reactions, ensure your system is properly purged with an inert gas (e.g., Argon or Nitrogen) and that there are no leaks.
-
-
Work-up and Purification:
-
Product Loss During Extraction: Are you performing enough extractions to ensure complete transfer of your product from the aqueous to the organic layer? Is the pH of the aqueous layer optimized for the solubility of your product (acidic for extracting the final carboxylic acid)?
-
Purification Losses: Product can be lost during column chromatography (irreversible adsorption) or recrystallization (solubility in the mother liquor).[5] Ensure your purification method is optimized for your specific compound.
-
Route-Specific Troubleshooting & FAQs
The optimal synthetic strategy for this compound often depends on the available starting materials. We will address the most common and logical synthetic pathways.
Route 1: Malonic Ester Synthesis
This is a robust and widely used method for preparing substituted acetic acids.[6] The general workflow involves the alkylation of a malonic ester with a suitable 4-phenylcyclohexyl halide (or tosylate), followed by hydrolysis and decarboxylation.
Caption: General workflow for the Malonic Ester Synthesis.
Question: I'm seeing a significant amount of a higher molecular weight byproduct in the alkylation step. What is it and how can I prevent it?
Answer:
This is a classic issue in malonic ester synthesis. The byproduct is almost certainly the dialkylated malonic ester .[7]
-
Causality: The monoalkylated product still possesses one acidic α-hydrogen. If unreacted enolate is present, or if more base is added, this proton can be removed, forming a new enolate that can react with a second molecule of the alkyl halide.[8] This leads to lower yields of the desired mono-alkylated product and complicates purification.[7]
-
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the malonic ester relative to the base and the alkyl halide. This ensures that the alkyl halide is consumed before a significant amount of the mono-alkylated product can be deprotonated and react again.[9]
-
Order of Addition: Add the base to the malonic ester first to ensure complete formation of the enolate. Then, add the alkylating agent to this solution. Avoid having excess base present after the alkylating agent has been added.
-
Question: The hydrolysis of my substituted malonic ester is incomplete or very slow. What can I do?
Answer:
Incomplete hydrolysis is often due to steric hindrance or insufficient reaction conditions.
-
Causality: The saponification of the two ester groups can be sterically hindered by the bulky 4-phenylcyclohexyl group. Standard conditions (e.g., refluxing aqueous NaOH) may not be sufficient to drive the reaction to completion.
-
Solutions:
-
More Forcing Conditions: Increase the reaction time and/or temperature. Using a higher boiling point solvent like ethylene glycol with aqueous KOH can be effective.
-
Acidic Hydrolysis: While basic hydrolysis (saponification) is more common, direct acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) can sometimes be more effective for hindered esters, as it proceeds via a different mechanism.[10] This can be performed as a one-pot hydrolysis and decarboxylation step by heating the ester in strong acid.
-
Question: My final yield is low after the decarboxylation step. Is the product decomposing?
Answer:
While thermal decomposition is possible at very high temperatures, product loss during decarboxylation is more often related to an incomplete reaction or issues during work-up.
-
Causality: Decarboxylation requires the formation of the free diacid first (via acidification after saponification). The β-keto acid structure of the substituted malonic acid readily loses CO₂ upon heating.[10] If the acidification step is incomplete, the carboxylate salt will not decarboxylate.
-
Solutions:
-
Ensure Complete Acidification: After saponification, acidify the reaction mixture to a pH of 1-2 with a strong mineral acid (e.g., 6M HCl). Check the pH with indicator paper.
-
Adequate Heating: Heat the acidified solution to reflux until gas evolution (CO₂) ceases. This typically takes 1-3 hours.
-
Proper Extraction: After cooling, the final product is a carboxylic acid. It must be extracted from the acidic aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate). Ensure you perform multiple extractions to recover all the product.
-
Route 2: Arndt-Eistert Homologation
This method is ideal if your starting material is 4-phenylcyclohexanecarboxylic acid. It's a two-step process that extends the carbon chain by one methylene group.[11] The key steps are the formation of a diazoketone intermediate, followed by a Wolff rearrangement.[12][13]
Question: I am hesitant to use diazomethane due to safety concerns. Are there safer alternatives for the Arndt-Eistert synthesis?
Answer:
Yes, your safety concerns are valid. Diazomethane is toxic and explosive. Modern organic synthesis strongly favors safer alternatives.
-
Recommended Alternative: (Trimethylsilyl)diazomethane (TMSCHN₂): This reagent is commercially available as a solution in hexanes and is widely considered a safer, non-explosive substitute for diazomethane in the Arndt-Eistert reaction.[14] It reacts similarly with acid chlorides to form the required α-diazoketone intermediate.
-
Other Homologation Methods: If you wish to avoid diazoketones entirely, consider the Kowalski Ester Homologation , which uses a reagent generated from dibromomethane, lithium diisopropylamide (LDA), and an ester. It is a safer alternative for one-carbon homologation.[12]
Question: The Wolff rearrangement step is giving a complex mixture of products and a low yield of the desired acid. What could be going wrong?
Answer:
The Wolff rearrangement is the critical step and its success depends on the catalyst and the reaction conditions.[12]
-
Causality: The rearrangement of the α-diazoketone to a ketene is typically catalyzed by silver(I) salts (e.g., Ag₂O, silver benzoate) or driven by photolysis or thermolysis.[13] An inefficient rearrangement can lead to side reactions of the diazoketone, such as insertion into O-H or N-H bonds if protic solvents are not rigorously excluded before the rearrangement is initiated. The ketene intermediate is also highly reactive and can polymerize if not trapped quickly by a nucleophile.
-
Solutions:
-
Catalyst Choice and Quality: Silver(I) oxide (Ag₂O) is a common and effective catalyst. Ensure it is fresh and has not been deactivated. Silver benzoate is another excellent choice.[14]
-
Nucleophile Presence: The rearrangement must be conducted in the presence of a nucleophile to trap the ketene intermediate. For the synthesis of the carboxylic acid, water is the required nucleophile.[12] For an ester, an alcohol would be used.
-
Temperature and Addition: The reaction is often run at a moderate temperature (e.g., 60-80 °C).[14] Sometimes, slow addition of the diazoketone to the hot solution containing the catalyst and nucleophile can improve yields by keeping the instantaneous concentration of the reactive intermediates low, thus preventing polymerization.
-
Protocol: Arndt-Eistert Homologation using (Trimethylsilyl)diazomethane
-
Acid Chloride Formation: To a solution of 4-phenylcyclohexanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in a 1:1 mixture of dry THF/acetonitrile. Cool the solution to 0 °C and add (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) dropwise. Allow the solution to warm to room temperature and stir for 10-12 hours.[14] Quench any excess reagent by adding a small amount of acetic acid. Remove the volatiles under vacuum.
-
Wolff Rearrangement: Dissolve the crude diazoketone in a solvent like dioxane. Add water (20 eq) and silver benzoate (0.2 eq).[14] Heat the mixture to 80 °C and stir for 10 hours.
-
Work-up: Cool the reaction mixture, add water, and acidify with 1N HCl. Extract the product with diethyl ether (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Downstream Processing and Purification
Question: My final product has a yellowish or brownish tint after synthesis. How can I purify it to a white solid?
Answer:
Colored impurities are common and can usually be removed with standard purification techniques.
-
Recrystallization with Decolorizing Carbon: This is the most effective method. Dissolve your crude product in a minimum amount of a suitable hot solvent (e.g., toluene or ethyl acetate). Add a small amount (1-2% by weight) of activated decolorizing carbon and boil the solution for a few minutes. Filter the hot solution through a pad of Celite to remove the carbon, and then allow the filtrate to cool slowly to induce crystallization.[5]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Malonic Ester | Route 2: Arndt-Eistert |
| Starting Material | 4-Phenylcyclohexyl Halide | 4-Phenylcyclohexanecarboxylic Acid |
| Key Reactions | Enolate Alkylation, Saponification, Decarboxylation | Diazoketone formation, Wolff Rearrangement |
| Typical Yield | 60-80% | 50-70% |
| Hazardous Reagents | Strong bases (e.g., NaOEt) | Diazomethane or TMSCHN₂ |
| Key Challenges | Preventing dialkylation, complete hydrolysis | Handling of diazo compounds, catalyst efficiency |
| Scalability | High | Moderate (cost and safety of diazo reagents) |
References
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Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
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Reddit. (2022). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
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Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Arndt–Eistert reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Arndt-Eistert Synthesis. Retrieved from [Link]
-
ChemEurope. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Michigan State University. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Google Patents. (2021). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.. r/chemistry. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Arkivoc. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt–Kindler reaction under PTC conditions. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
PubMed Central. (2011). Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. Retrieved from [Link]
-
Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
- Google Patents. (2011). CN102249891B - Method for recovering and purifying phenylacetic acid.
- Google Patents. (1999). US5916422A - Method of purifying acetic acid.
-
Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
-
MDPI. (2021). Acetic Acid as an Indirect Sink of CO2 for the Synthesis of Polyhydroxyalkanoates (PHA): Comparison with PHA Production Processes Directly Using CO2 as Feedstock. Retrieved from [Link]
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PubMed Central. (2013). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Retrieved from [Link]
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- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Technical Support Center: Troubleshooting Solubility Issues with 2-(4-phenylcyclohexyl)acetic acid
Welcome to the technical support guide for 2-(4-phenylcyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming solubility challenges with this compound. The following question-and-answer format addresses common issues, explains the underlying scientific principles, and offers step-by-step protocols to ensure successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. Its structure, featuring a nonpolar phenylcyclohexyl group and a polar carboxylic acid group, results in poor aqueous solubility.
Key properties are summarized in the table below:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₄H₁₈O₂ | A significant hydrocarbon content contributes to hydrophobicity.[1] |
| Molecular Weight | ~218.29 g/mol | Moderate molecular weight.[1] |
| Appearance | Solid | Indicates that energy is required to break the crystal lattice for dissolution.[2] |
| Predicted LogP | 3.4351 | A LogP value greater than 3 indicates high lipophilicity and predicts poor water solubility.[1] |
| pKa | Not experimentally determined; predicted to be ~4.5 | As a carboxylic acid, its charge state and therefore solubility are highly dependent on pH.[3][4] |
| Hydrogen Bonds | 1 Donor, 2 Acceptors | The carboxylic acid group can participate in hydrogen bonding, but the large hydrophobic scaffold dominates.[1][5] |
| Melting Point | 112 °C | Relatively high melting point suggests a stable crystal lattice that requires energy to disrupt. |
The high LogP value is a primary indicator of the compound's preference for a nonpolar environment over an aqueous one. The carboxylic acid functional group, however, provides a handle for manipulating solubility through pH adjustment.
Q2: I'm trying to dissolve this compound in water or a buffer for my experiment, but it won't dissolve. What should I do first?
A2: Direct dissolution in neutral aqueous media is expected to fail due to the compound's hydrophobic nature. The most effective initial strategy is to utilize pH modification to ionize the carboxylic acid group, converting it into the much more water-soluble carboxylate salt.[6][7]
The underlying principle is based on the Henderson-Hasselbalch equation. By raising the pH of the solution to at least 1.5 to 2 units above the compound's pKa (estimated around 4.5), you can ensure near-complete deprotonation and significantly enhance aqueous solubility.[8][9]
Here is a decision-making workflow for initial solubilization attempts:
Caption: Initial pH adjustment workflow for solubilization.
Experimental Protocol: pH-Adjusted Solubilization
-
Preparation : Weigh the desired amount of this compound.
-
Initial Suspension : Add a small amount of your target aqueous buffer (e.g., PBS, TRIS) to the solid to create a slurry. Do not add the full volume yet.
-
Basification : Add a small amount of a base, such as 1 M NaOH, dropwise while stirring or vortexing. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.[6]
-
pH Monitoring : Monitor the pH of the solution using a calibrated pH meter. Continue adding base until the solid is fully dissolved and the pH is at least 6.5-7.0 (or higher, depending on your experimental tolerance).
-
Final Volume Adjustment : Once the compound is fully dissolved, add the remaining buffer to reach your final target concentration.
-
Final pH Check : Check and adjust the final pH of the solution if necessary.
Trustworthiness Check : If the compound precipitates upon addition of the final buffer volume, it indicates that the final concentration is above its solubility limit even at the adjusted pH. In this case, you will need to either reduce the final concentration or explore the use of co-solvents.
Q3: Adjusting the pH worked, but my experiment is pH-sensitive. What are my other options?
A3: When pH modification is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10][11]
Commonly used co-solvents in research settings include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
The strategy is to first dissolve the compound in a minimal amount of a strong organic solvent (like DMSO) and then dilute this stock solution into the final aqueous buffer.
Caption: Workflow for using co-solvents.
Experimental Protocol: Co-Solvent Method
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can assist.
-
Dilution : While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. It is critical to add the stock solution to the buffer, not the other way around, to avoid precipitation.
-
Final Co-solvent Concentration : Aim to keep the final concentration of the organic co-solvent as low as possible to minimize potential effects on your experimental system. For cell-based assays, a final DMSO concentration below 0.5% is generally recommended.[12]
-
Solubility Check : If precipitation occurs upon dilution, the compound's solubility limit in that specific co-solvent/buffer mixture has been exceeded. You may need to lower the final concentration or use a different co-solvent system.
Co-Solvent Selection Guide
| Co-Solvent | Properties | Best For |
| DMSO | Strong solubilizing power for many organic molecules.[12] | High-concentration stock solutions for in vitro assays. |
| Ethanol | Less toxic than DMSO, commonly used in formulations.[11] | In vivo studies, less sensitive in vitro assays. |
| PEG 400 | Low toxicity, often used in preclinical and clinical formulations.[11] | In vivo dosing solutions. |
| Propylene Glycol | Similar to PEG 400, good safety profile.[10] | Formulations where higher viscosity is acceptable. |
Q4: I have tried pH adjustment and co-solvents, but I still see precipitation at my desired concentration. What advanced techniques can I use?
A4: If standard methods are insufficient, more advanced formulation strategies may be necessary. These techniques are often employed in drug development to handle highly insoluble compounds.
-
Use of Surfactants : Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[11][13]
-
Common Surfactants : Tween® 80, Kolliphor® EL (formerly Cremophor® EL).
-
Protocol : Prepare a solution of the surfactant in your buffer at a concentration above its CMC. Then, add the compound (ideally from a small amount of co-solvent stock) to the surfactant solution with vigorous stirring.
-
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[12][14]
-
Common Cyclodextrins : Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol : Dissolve the cyclodextrin in the aqueous buffer first. Then, add the solid this compound and stir for several hours or overnight to allow for complex formation.
-
-
Particle Size Reduction (Micronization) : For preparing suspensions, reducing the particle size can increase the surface area available for dissolution, thereby improving the dissolution rate.[14][15] This does not increase the equilibrium solubility but can be critical for absorption in vivo. This is typically achieved using specialized equipment like jet mills.[16]
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution |
| Won't dissolve in water/neutral buffer | High hydrophobicity (LogP > 3) | pH Adjustment : Increase pH to >6.5 to form the soluble carboxylate salt.[7] |
| Experiment is pH-sensitive | Cannot use basic conditions | Co-solvents : Prepare a stock in DMSO, then dilute into the final buffer.[12] |
| Precipitates upon dilution from stock | Exceeded solubility limit in the co-solvent/buffer mix | Lower the final concentration or increase the percentage of co-solvent. |
| High concentration needed, standard methods fail | Very low intrinsic solubility | Advanced Methods : Use surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD).[11][12] |
Safety Information
Always consult the Safety Data Sheet (SDS) before handling this compound.[2]
-
Hazards : May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid creating dust.[17]
This guide provides a systematic approach to addressing the solubility challenges of this compound. By understanding its physicochemical properties and applying these troubleshooting strategies, researchers can successfully prepare solutions for their experimental needs.
References
-
Pharma Tutor. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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National Institutes of Health. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]
-
Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
PubChem. 2-(4-Phenylcyclohex-3-en-1-yl)acetic acid. [Link]
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Brainly. Why is the carboxylic acid soluble at high pH and not at low pH?. [Link]
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PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
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Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. [Link]
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Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
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National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]
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PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]
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Cheméo. Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7). [Link]
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
OWL, Cengage. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]
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- 3. 2-((1s,4s)-4-(6-fluoroquinolin-4-yl)cyclohexyl)aceticacid CAS#: 1923846-51-8 [amp.chemicalbook.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. 2-(4-Phenylcyclohex-3-en-1-yl)acetic acid | C14H16O2 | CID 85085609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 14. japer.in [japer.in]
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identifying and removing impurities from synthesis reactions
Welcome to the Technical Support Center for Identifying and Removing Impurities from Synthesis Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical process of compound purification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to achieving high-purity compounds.
I. Understanding the Enemy: A Proactive Approach to Impurity Identification
The first step in any successful purification strategy is to understand the nature of the impurities you are dealing with. A proactive approach to identifying potential contaminants can save significant time and resources.
Frequently Asked Questions: Impurity Characterization
Q1: What are the most common sources of impurities in a synthesis reaction?
A1: Impurities can be introduced at various stages of the manufacturing process. They can be broadly categorized as organic and inorganic.[1][] Common sources include:
-
Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis.[1]
-
Intermediates: Incomplete reactions can leave unreacted intermediates in the final product.[1][][]
-
By-products: Side reactions are common and can generate a variety of unintended molecules.[1][]
-
Degradation Products: The desired product may degrade over time due to factors like heat, light, or moisture.[]
-
Catalysts and Reagents: Residual catalysts, ligands, or other reagents used in the reaction can remain.[1][][4]
-
Solvents: Residual solvents from the reaction or purification steps are a common type of impurity.[1][]
-
Environmental Contaminants: Contamination can occur from the reaction vessel, atmosphere, or handling.[4][5]
Q2: What are the primary analytical techniques for identifying impurities?
A2: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling. Key techniques include:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying impurities.[][6]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide detailed structural information about the impurities.[][6]
-
Mass Spectrometry (MS): This technique helps in determining the molecular weight of impurities, aiding in their identification.[][][6]
-
Thin-Layer Chromatography (TLC): A quick and versatile method for monitoring reaction progress and assessing the complexity of a mixture.[7][8]
II. Strategic Purification: Choosing the Right Tool for the Job
Once you have an idea of the types of impurities present, you can select the most appropriate purification strategy. The choice of method depends on the physical and chemical properties of your desired compound and the impurities.
Purification Method Selection Guide
| Purification Method | Best Suited For | Key Principle of Separation |
| Crystallization | Purifying solid compounds.[9][10] | Differences in solubility between the desired compound and impurities in a given solvent.[9][11] |
| Liquid-Liquid Extraction | Separating compounds based on their differential solubility in two immiscible liquids.[12][13][14] | Partitioning of a solute between two liquid phases.[12][14] |
| Chromatography | Separating complex mixtures of similar compounds.[15][16] | Differential partitioning of components between a stationary phase and a mobile phase.[17] |
| Distillation | Purifying volatile liquids with different boiling points.[18][19] | Differences in the volatility of the components in a liquid mixture.[19] |
III. Troubleshooting Guides: From Theory to Practice
This section provides practical, question-and-answer-based troubleshooting guides for the most common purification techniques.
A. Crystallization: The Art of Purity
Crystallization is a powerful technique for purifying solid organic compounds.[10][11] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[9]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should ideally be either very soluble or insoluble in the chosen solvent at all temperatures.[9]
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of hot solvent.[10][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration.[9]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals to remove any residual solvent.
Troubleshooting Crystallization
Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?
A1: This is a common issue that can often be resolved with a few simple steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[20] The small glass particles scraped off can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[20]
-
Change the Solvent: The chosen solvent may not be appropriate. The solvent can be removed by rotary evaporation, and a different solvent system can be tried.[20]
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[20]
-
Lower the Cooling Temperature: Try cooling the solution more slowly to encourage crystal lattice formation instead of amorphous oil.
-
Change the Solvent System: A different solvent or a mixture of solvents might be necessary to prevent oiling out.
Q3: The yield of my recrystallized product is very low. What could be the cause?
A3: A low yield can result from several factors:
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[20]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities.
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not cold can dissolve some of the product.
B. Liquid-Liquid Extraction: The Separation Funnel Dance
Liquid-liquid extraction is a fundamental technique used to separate a compound from a mixture based on its differing solubilities in two immiscible liquids, typically water and an organic solvent.[12][13][14]
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Solvent Choice: Select an organic solvent that is immiscible with the aqueous phase and in which your compound of interest has high solubility.[21]
-
Combine Layers: Place the aqueous solution containing your compound and the organic extraction solvent into a separatory funnel.
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently to allow for the partitioning of the solute between the two phases.
-
Separation: Allow the layers to separate completely. The layer with the lower density will be on top.
-
Draining: Carefully drain the bottom layer. Then, pour out the top layer through the top opening of the funnel to avoid re-mixing.
-
Repeat: Repeat the extraction process with fresh organic solvent to maximize the recovery of your compound.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent by rotary evaporation.
Troubleshooting Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers, and they are not separating. What can I do?
A1: Emulsions are a common problem in liquid-liquid extractions. Here are some ways to break them:
-
Patience: Sometimes, simply letting the mixture stand for a longer period will allow the emulsion to break.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel.
-
Addition of Brine: Adding a saturated aqueous solution of NaCl (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Filtration: Filtering the emulsion through a plug of glass wool can sometimes help.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Q2: I'm not sure which layer is the aqueous layer and which is the organic layer. How can I tell?
A2: A simple "drop test" can help you identify the layers:
-
Add a few drops of water to the separatory funnel.
-
If the drops mix with the top layer, then the top layer is aqueous.
-
If the drops pass through the top layer and mix with the bottom layer, then the bottom layer is aqueous.
-
Remember to check the densities of your solvents beforehand. Halogenated solvents are generally denser than water, while most other common organic solvents are less dense.
Q3: My product seems to be lost after the extraction. Where could it have gone?
A3: Product loss during extraction can be frustrating. Here are some potential reasons:
-
Incorrect pH: If your compound is acidic or basic, its solubility in the aqueous and organic layers will be highly dependent on the pH of the aqueous layer. Ensure the pH is adjusted correctly to keep your compound in its neutral, more organic-soluble form.
-
Insufficient Extractions: A single extraction is often not enough to completely transfer the compound to the organic layer. Performing multiple extractions with smaller volumes of solvent is more efficient than one extraction with a large volume.
-
Product Volatility: If your product is volatile, you may be losing it during the solvent removal step (rotary evaporation).[22]
-
Solubility in the Aqueous Layer: Your product might be more soluble in the aqueous layer than anticipated.[22] Always check the aqueous layer for your product before discarding it.
C. Column Chromatography: The Workhorse of Purification
Column chromatography is a versatile and widely used technique for purifying compounds from a mixture.[15][16] It separates components based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase.[17]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the mobile phase through the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions (e.g., by TLC) to determine which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.
Troubleshooting Column Chromatography
Q1: My compounds are not separating well on the column. The bands are overlapping.
A1: Poor separation can be due to several factors. Here's how to improve it:
-
Optimize the Solvent System: The polarity of the eluent is critical. Use TLC to find a solvent system that gives good separation of your desired compound from the impurities (a difference in Rf values of at least 0.2 is ideal).
-
Use a Finer Stationary Phase: A smaller particle size of the stationary phase can improve resolution but will require higher pressure to run.
-
Decrease the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to better separation.
-
Avoid Overloading the Column: Loading too much sample onto the column will lead to broad, overlapping bands.
Q2: The column is running very slowly or has stopped completely.
A2: A slow or stopped column is usually due to a blockage.
-
Fine Particles: The stationary phase may contain very fine particles that are clogging the frit at the bottom of the column.
-
Precipitation: The sample may have precipitated at the top of the column. Try using a more polar solvent to dissolve the sample before loading.
-
Air Bubbles: Air bubbles in the column can disrupt the flow. Ensure the column is packed carefully to avoid them.
Q3: My compound seems to be stuck on the column and won't elute.
A3: If your compound is not eluting, it is too strongly adsorbed to the stationary phase.
-
Increase Eluent Polarity: Gradually increase the polarity of the eluent to decrease the affinity of your compound for the stationary phase and encourage it to move down the column.
-
Check for Decomposition: It's possible your compound is unstable on silica gel and has decomposed. You can test this by spotting your compound on a TLC plate and letting it sit for a while before developing it to see if any new spots appear.
D. Distillation: The Vapor-Liquid Equilibrium
Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points.[18][19]
Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble the distillation apparatus, including a distilling flask, a condenser, and a receiving flask.
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the liquid mixture to be purified. Add a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the distilling flask.
-
Vaporization and Condensation: The component with the lower boiling point will vaporize first. The vapor will travel into the condenser, where it will be cooled and condensed back into a liquid.
-
Collection: The purified liquid (distillate) is collected in the receiving flask.
-
Monitoring: Monitor the temperature of the vapor throughout the distillation. A sharp, constant temperature reading indicates that a pure substance is distilling.
Troubleshooting Distillation
Q1: The liquid in the distilling flask is bumping violently instead of boiling smoothly.
A1: Bumping is caused by superheating of the liquid followed by rapid, uncontrolled boiling.
-
Add Boiling Chips: Always add fresh boiling chips to the liquid before you start heating. Never add boiling chips to a hot liquid, as this can cause it to boil over.
-
Stirring: If possible, stirring the liquid with a magnetic stir bar can also promote smooth boiling.
Q2: The temperature is fluctuating during the distillation.
A2: A fluctuating temperature usually indicates that the mixture is not being heated evenly or that the components have very close boiling points.
-
Ensure Even Heating: Use a heating mantle or an oil bath for more uniform heating.
-
Consider Fractional Distillation: If the boiling points of the components are close (less than a 70-100 °C difference), a simple distillation will not be effective.[18][23] You will need to use a fractional distillation column to achieve good separation.
Q3: No distillate is being collected, even though the liquid is boiling.
A3: This could be due to a few issues with the setup:
-
Insufficient Heating: The vapor may not be reaching the condenser. Increase the heating rate slightly.
-
Leaks in the System: Check all the joints in your distillation apparatus to ensure they are properly sealed. Leaks can prevent the vapor from reaching the condenser.
-
Condenser Problems: Make sure that the cooling water is flowing through the condenser in the correct direction (in at the bottom, out at the top).
IV. Visualizing the Workflow
To provide a clearer understanding of the decision-making process in purification, the following diagrams illustrate the logical flow.
Caption: Decision workflow for selecting a purification method.
Caption: General troubleshooting logic for purification.
V. References
Sources
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- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
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Technical Support Center: Optimizing Wittig and Suzuki Coupling Reactions
Welcome to the technical support center for two of the most powerful C-C bond-forming reactions in the synthetic chemist's toolbox: the Wittig reaction and the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these essential transformations. My goal is to provide not just procedural steps, but the underlying mechanistic reasoning to empower you to make informed decisions in your own laboratory.
I. The Wittig Reaction: Mastering Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes or ketones and phosphorus ylides.[1][2][3][4] While powerful, its nuances, particularly regarding stereoselectivity and reaction efficiency, can present challenges.
Frequently Asked Questions (FAQs) - Wittig Reaction
Q1: My Wittig reaction has a low yield. What are the common causes?
A1: Low yields in Wittig reactions can often be traced back to several key factors:
-
Inefficient Ylide Formation: The first step is the generation of the phosphorus ylide from a phosphonium salt using a strong base.[1][5] Incomplete deprotonation is a frequent issue. Ensure your base is sufficiently strong (e.g., n-BuLi, NaH, t-BuOK) and that your solvent is anhydrous, as ylides are moisture-sensitive.[3]
-
Steric Hindrance: Highly substituted ketones or bulky ylides can significantly slow down the reaction, leading to lower yields.[6] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction may be a more suitable alternative.[6]
-
Side Reactions: Aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[6] Using freshly purified aldehydes is recommended.
-
Difficult Product Isolation: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the desired alkene.[2] Proper purification techniques, such as chromatography or recrystallization, are crucial.[2]
Q2: How can I control the E/Z stereoselectivity of my alkene product?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[4][6]
-
Non-stabilized Ylides (R = alkyl): These ylides are highly reactive and typically favor the formation of (Z)-alkenes.[4][6] This is due to a kinetically controlled pathway where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible.[6][7]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., ester, ketone): These ylides are less reactive and generally yield the (E)-alkene as the major product.[1][4][6] The reaction is under thermodynamic control, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.
-
Semi-stabilized Ylides (R = aryl): These often give poor E/Z selectivity.[6]
-
Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves using a second equivalent of strong base at low temperature to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo form, which then collapses to the (E)-alkene.[6]
Troubleshooting Guide: Wittig Reaction
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive ylide | Ensure anhydrous conditions. Use a fresh, strong base (e.g., n-BuLi, NaH). Confirm phosphonium salt purity. |
| Sterically hindered ketone | Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[6] | |
| Poor (Z)-selectivity with non-stabilized ylides | Presence of lithium salts | Lithium salts can promote equilibration of the oxaphosphetane intermediate, reducing (Z)-selectivity.[1][7] Use sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) in salt-free conditions. |
| Poor (E)-selectivity with stabilized ylides | Reaction temperature too low | Run the reaction at a higher temperature to ensure thermodynamic equilibrium is reached. |
| Difficulty removing triphenylphosphine oxide | Co-elution during chromatography | Optimize your solvent system for chromatography. Recrystallization from a suitable solvent can also be effective.[2] |
Experimental Workflow: Salt-Free Wittig for (Z)-Alkene Synthesis
This protocol is designed to maximize (Z)-selectivity with non-stabilized ylides.
Caption: Workflow for (Z)-selective Wittig reaction.
II. The Suzuki-Miyaura Coupling: A Pillar of Cross-Coupling Chemistry
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron species and an organohalide.[8] Its success is dependent on a delicate interplay between the catalyst, ligand, base, and solvent.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: My Suzuki coupling is not working. What should I check first?
A1: A failed Suzuki coupling can be due to a number of factors. A systematic check is the best approach:
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligand are of good quality. The active Pd(0) species is generated in situ from a Pd(II) precatalyst.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive trimeric anhydrides (boroxines).[9][10] Use high-purity boronic acids or consider using more stable derivatives like MIDA boronates or organotrifluoroborates.[11]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Toluene, Dioxane, DMF, often with water) must be compatible with your substrates.[13]
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is a common side reaction. It can be minimized by:
-
Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your solvents and reaction mixture are thoroughly deoxygenated.
-
Controlled Addition: Adding the boronic acid slowly to the reaction mixture can help to suppress this side reaction.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can sometimes disfavor the pathways leading to homocoupling.
Q3: How do I choose the right ligand and base for my specific substrates?
A3: The ligand and base are critical for a successful Suzuki coupling.[14]
-
Ligands: The ligand stabilizes the palladium center and facilitates the catalytic cycle.[8] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often used for challenging substrates like aryl chlorides or sterically hindered partners.[12][15][16]
-
Bases: The base has multiple roles, including activating the boronic acid and facilitating the reductive elimination step.[8][17] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. The strength of the base should be matched to the reactivity of the substrates; for base-sensitive functional groups, milder bases like KF can be used.[10][12]
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause | Recommended Solution |
| No reaction | Catalyst deactivation | Ensure rigorous degassing and inert atmosphere. Use a pre-catalyst that is less air-sensitive. |
| Poor substrate reactivity | For aryl chlorides, use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos).[15] | |
| Low yield | Protodeboronation of boronic acid | Use a more stable boronic acid derivative (e.g., MIDA boronate, trifluoroborate).[11] Run the reaction under anhydrous conditions if possible. |
| Incomplete transmetalation | The choice of base is critical. Try a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate water is present in the solvent mixture if using a biphasic system. | |
| Side reactions (e.g., dehalogenation) | Catalyst system too reactive | Reduce reaction temperature. Screen different ligands or use a lower catalyst loading. |
| Inconsistent results | Variable quality of reagents | Use high-purity, anhydrous solvents. Ensure the boronic acid is not degraded. |
The Suzuki Catalytic Cycle
The mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][13][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
General Protocol for a Suzuki Coupling Reaction
-
Setup: To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), boronic acid (1.1-1.5 equiv.), base (2.0-3.0 equiv.), palladium pre-catalyst (1-5 mol%), and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
By understanding the fundamental principles and common pitfalls of the Wittig and Suzuki reactions, you can effectively troubleshoot and optimize these powerful synthetic tools to achieve your research and development goals.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
1. The Wittig Reaction. (2007). Retrieved from [Link]
-
The Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]
- Buchwald, S. L., & Martin, R. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4078–4084.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 26(41), 8878–8895.
- Maseras, F., & Amatore, C. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 123(16), 3747–3753.
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Challenges In Suzuki Coupling Reaction. (2022). KCIL Chemofarbe Group. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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challenges in scaling up 2-(4-phenylcyclohexyl)acetic acid production
Answering the complex challenges in scaling the production of pharmaceutical intermediates requires a blend of deep chemical knowledge and practical, field-tested experience. This guide is structured to provide just that, moving from common synthesis issues to the broader challenges of process scale-up.
As a Senior Application Scientist, my goal is to not only provide solutions but to illuminate the underlying principles, enabling you to build robust, self-validating processes. The information herein is grounded in established chemical literature and best practices in pharmaceutical manufacturing.
Section 1: Synthesis Pathway Overview & Key Control Points
The synthesis of 2-(4-phenylcyclohexyl)acetic acid is critical for the development of various active pharmaceutical ingredients (APIs). A common and scalable synthetic approach begins with the catalytic hydrogenation of a phenyl-containing precursor followed by chain extension. Understanding the critical control points in this process is the first step to a successful scale-up.
A prevalent strategy involves the hydrogenation of phenylacetic acid to produce cyclohexaneacetic acid, which can then be further modified. However, controlling the stereochemistry of the final product often necessitates a more tailored approach. An alternative, robust pathway starts from 4-phenylcyclohexanone, which allows for greater stereochemical control.
Below is a generalized workflow that highlights the key transformations and associated challenges that will be addressed in this guide.
Caption: A generalized workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.
Problem Area 1: Synthesis & Reaction Control
Q1: We are experiencing low yields during the one-carbon homologation of 4-phenylcyclohexanone using the Arndt-Eistert synthesis. What are the likely causes and how can we improve the process?
A: Low yields in the Arndt-Eistert synthesis are a frequent issue, often stemming from the instability of the diazoketone intermediate or incomplete Wolff rearrangement. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Degradation of the Acid Chloride Precursor. The synthesis begins by converting a carboxylic acid to an acid chloride. If this precursor is not pure or is exposed to moisture, its quality degrades, leading to poor conversion in the subsequent step.
-
Solution: Ensure the starting carboxylic acid is anhydrous. Use a high-quality chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and perform the reaction under an inert atmosphere (N₂ or Ar). It is often best to use the acid chloride immediately in the next step.
-
-
Cause 2: Side Reactions with Diazomethane. Diazomethane is highly reactive. An excess of HCl generated during the formation of the diazoketone can react with the product to form an α-chloromethylketone byproduct.[1]
-
Solution: Use at least two equivalents of diazomethane; the first reacts with the acid chloride, and the second neutralizes the liberated HCl.[2] Alternatively, the Newman-Beal modification, which involves adding triethylamine to the diazomethane solution, can effectively scavenge the HCl.[1] For improved safety at scale, consider using trimethylsilyldiazomethane as a less explosive alternative to diazomethane.[2][3]
-
-
Cause 3: Inefficient Wolff Rearrangement. The rearrangement of the α-diazoketone to a ketene is the critical step and can be sluggish or incomplete.[4]
-
Solution: This step can be promoted thermally, photochemically, or with a metal catalyst.[4] For manufacturing scale, thermal or catalytic methods are preferred. Silver oxide (Ag₂O) or silver benzoate are common and effective catalysts. Ensure the catalyst is of high purity and is well-dispersed in the reaction mixture. The reaction should be conducted in the presence of a nucleophile like water to capture the ketene intermediate and form the desired carboxylic acid.[4]
-
Q2: Our final product has an inconsistent cis/trans isomer ratio. How can we control the stereochemistry during the synthesis?
A: Controlling the stereoisomeric outcome is a classic challenge in cyclohexane chemistry. The ratio is often determined during the reduction of a double bond or a ketone.
-
Cause 1: Non-selective Hydrogenation. If your synthesis involves the hydrogenation of a phenyl ring to a cyclohexane ring, the choice of catalyst and reaction conditions is paramount. Different catalysts exhibit different selectivities.
-
Solution: Conduct a catalyst screening study. Rhodium-on-carbon (Rh/C) is often effective for aromatic ring hydrogenation.[5] Varying the pressure, temperature, and solvent can significantly influence the diastereomeric ratio. For example, hydrogenation of benzoic acid to cyclohexanecarboxylic acid can be achieved with high efficiency using transition metal catalysts.[5]
-
-
Cause 2: Epimerization. The acidic or basic conditions during work-up or purification can cause the proton alpha to the carbonyl group to epimerize, leading to a mixture of isomers.
-
Solution: Carefully control the pH and temperature during all downstream processing steps. If possible, opt for crystallization conditions that selectively isolate the desired isomer. It may be necessary to develop a purification method, such as preparative chromatography at the pilot scale, although this is less desirable for large-scale manufacturing due to cost. A more robust solution is to design the synthesis to be highly stereoselective, minimizing the formation of the undesired isomer from the start.
-
Q3: We are observing significant by-product formation, particularly when using the Willgerodt-Kindler reaction. How can these be identified and minimized?
A: The Willgerodt-Kindler reaction, while useful, is known for sometimes producing complex reaction mixtures, especially if not properly optimized.[6]
-
Cause 1: Incomplete Reaction or Side Reactions. The reaction involves the conversion of a ketone to a terminal thioamide, which is then hydrolyzed.[7][8] Incomplete conversion of the ketone or side reactions of the intermediate enamine can lead to a host of impurities.
-
Solution: Optimize the reaction stoichiometry and temperature. Ensure a sufficient amount of sulfur and a suitable amine (morpholine is common) are used.[9] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[8] The use of phase-transfer catalysts has also been reported to improve the efficiency and yield of the Willgerodt-Kindler reaction for preparing arylacetic acids.[6]
-
-
Cause 2: Difficult Hydrolysis. The hydrolysis of the intermediate thioamide to the final carboxylic acid can be challenging and may require harsh conditions, which can degrade the product.
-
Solution: A two-step process involving hydrolysis to the amide first, followed by hydrolysis to the carboxylic acid, can sometimes provide a cleaner product. Experiment with different hydrolysis conditions (e.g., varying concentrations of NaOH or H₂SO₄ and reaction times) to find an optimal balance between conversion and degradation.[9]
-
Problem Area 2: Work-up and Purification
Q5: Our final product, this compound, is difficult to crystallize and often separates as an oil. What strategies can we use to achieve a crystalline solid?
A: Oiling out during crystallization is a common problem in pharmaceutical manufacturing, often caused by impurities, supersaturation being too high, or the inherent properties of the molecule.
-
Cause 1: Presence of Impurities. Even small amounts of impurities can act as crystallization inhibitors.
-
Solution: Ensure the crude product is as pure as possible before attempting crystallization. Techniques like a preliminary wash with a non-polar solvent to remove greasy by-products or a charcoal treatment to remove colored impurities can be beneficial.[10]
-
-
Cause 2: Improper Solvent System. The choice of solvent is critical for successful crystallization.
-
Solution: A systematic solvent screen is essential. The ideal solvent (or solvent/anti-solvent pair) should dissolve the compound at high temperatures but have low solubility at cooler temperatures. For carboxylic acids like this, solvents such as acetic acid, water, alcohols, or mixtures thereof are often effective.[11][12] If using an anti-solvent addition method, the rate of addition is a critical parameter to control nucleation and crystal growth.[13]
-
-
Cause 3: High Supersaturation. Cooling the solution too quickly can lead to rapid nucleation and the formation of an oil rather than an ordered crystal lattice.
-
Solution: Employ a controlled cooling profile. A slower cooling rate allows more time for molecules to orient themselves into a crystal lattice. Seeding the solution with a small amount of the pure crystalline material at the appropriate temperature can also promote controlled crystal growth.
-
| Parameter | Recommendation for Inducing Crystallization | Rationale |
| Purity | >95% before crystallization | Impurities disrupt crystal lattice formation. |
| Solvent | Screen various polarity solvents (e.g., Acetic Acid, Isopropanol/Water, Toluene) | The right solubility profile is key to achieving supersaturation.[11] |
| Cooling Rate | Slow, controlled cooling (e.g., 5-10 °C per hour) | Allows time for ordered crystal growth instead of amorphous precipitation. |
| Seeding | Add 0.1-1% of pure seed crystals | Provides a template for crystallization, controlling polymorph and particle size. |
| Agitation | Gentle, continuous stirring | Improves mass transfer without causing excessive secondary nucleation. |
Q6: Our purified product contains co-crystallized impurities. How can we improve the recrystallization process to enhance purity?
A: Co-crystallization of impurities, especially those structurally similar to the product, poses a significant purification challenge.
-
Cause 1: Solvent Choice. The selected solvent may have a similar solubility profile for both the product and the impurity.
-
Solution: The goal is to find a solvent in which the impurity has much higher solubility than the product at low temperatures. This will ensure the impurity remains in the mother liquor. A slurry wash can also be effective. This involves stirring the crystalline product in a solvent in which it is poorly soluble but the impurity is soluble.
-
-
Cause 2: Entrapment of Mother Liquor. If filtration and drying are not efficient, impure mother liquor can be trapped within the crystal cake.
-
Solution: Optimize the filtration and washing steps. A displacement wash, where fresh, cold solvent is passed through the filter cake, is more effective than a reslurry wash for removing entrapped mother liquor. Ensure the filter cake is properly deliquored before drying.
-
Problem Area 3: Scale-Up & Process Chemistry
Q8: We are facing challenges with heat transfer and mixing in our pilot-scale reactor, leading to inconsistent product quality. What are the key considerations?
A: This is a classic scale-up challenge. As reactor volume increases, the surface area-to-volume ratio decreases, making heat transfer less efficient.[14]
-
Cause 1: Inadequate Heat Removal. Exothermic reactions that are easily controlled in the lab can lead to dangerous temperature spikes in large reactors.
-
Solution: Implement robust reactor temperature control. This may involve using a reactor with a better heat transfer jacket, adjusting the flow rate of the heating/cooling fluid, or, for highly exothermic reactions, using a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
-
Cause 2: Poor Mixing. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.[15]
-
Solution: The choice of impeller type, agitation speed, and baffle configuration is critical and must be re-evaluated during scale-up. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to understand and optimize mixing in large vessels. For solid-liquid mixtures (e.g., during hydrogenation or crystallization), ensure the agitation is sufficient to keep the solids suspended uniformly.
-
Caption: Interconnected challenges in chemical process scale-up.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the typical Critical Quality Attributes (CQAs) for this compound when used as a pharmaceutical intermediate?
A: CQAs are physical, chemical, biological, or microbiological attributes that must be within an appropriate limit to ensure the desired product quality. For an intermediate like this, key CQAs include:
-
Assay: The purity of the compound, typically measured by HPLC.
-
Impurity Profile: Identification and quantification of any organic impurities (e.g., starting materials, by-products) and inorganic impurities (e.g., residual catalyst).
-
Stereoisomeric Purity: The ratio of the desired stereoisomer (e.g., trans) to other isomers.
-
Residual Solvents: The amount of any remaining solvents from the manufacturing process.
-
Physical Properties: Crystal form (polymorphism) and particle size distribution can be critical for the handling and reactivity in the subsequent API manufacturing step.
Q4: How can Process Analytical Technology (PAT) be implemented to improve the robustness of this synthesis during scale-up?
A: PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and CQAs.[16][17] For this synthesis, PAT can be transformative:
-
Reaction Monitoring: In-line spectroscopic tools like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time. This allows for precise determination of reaction endpoints, preventing the formation of degradation products from over-processing.[17]
-
Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can track particle size distribution and chord length during crystallization in real-time. This data allows for precise control over cooling and anti-solvent addition rates to target a specific crystal size and shape, ensuring consistent physical properties batch after batch.
Section 4: References
-
Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
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Wikipedia. (n.d.). Process analytical technology.
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
-
PharmTech. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
-
AmpleLogic. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
-
National Institutes of Health (NIH). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
-
Drug Development and Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact.
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World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
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Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing.
-
Bora CDMO. (n.d.). What is the Best Way to Scale-up the Manufacturing Process for My Pharmaceutical Product?.
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MedChemExpress. (n.d.). 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid.
-
TargetMol. (n.d.). 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid.
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University of Rochester. (n.d.). Arndt-Eistert Synthesis.
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
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Organic Syntheses. (n.d.). Phenylacetic acid.
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
-
ChemScene. (n.d.). This compound.
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ChemScene. (n.d.). 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid.
-
Wikipedia. (n.d.). Arndt–Eistert reaction.
-
Chem-Station Int. Ed. (2014). Arndt-Eistert Synthesis.
-
Arkivoc. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
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MSU Chemistry. (2009). Willgerodt-Kindler Reaction.
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ChemEurope.com. (n.d.). Willgerodt rearrangement.
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NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.
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Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
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Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
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Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
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Royal Society of Chemistry. (n.d.). Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts.
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PubMed Central. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications.
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Royal Society of Chemistry. (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts.
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PubMed Central. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
-
National Institutes of Health (NIH). (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
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Santa Cruz Biotechnology. (n.d.). Cyclohexaneacetic acid, 4-phenyl-, cis-2-[cis-4-phenylcyclohexyl]acetic acid.
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SpringerLink. (2021). Catalytic hydro-deoxygenation of acetic acid, 4-ethylguaiacol, and furfural from bio-oil over Ni2P/HZSM-5 catalysts.
-
Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
-
Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
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PubMed Central. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
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Reddit. (2015). Recrystallization from acetic acid?.
-
PubMed Central. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control.
-
ResearchGate. (2025). Acetic Acid as an Indirect Sink of CO2 for the Synthesis of Polyhydroxyalkanoates (PHA): Comparison with PHA Production Processes Directly Using CO2 as Feedstock.
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MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
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MedCrave. (2024). Assessment of environmental performance of an alternative acetic acid production route based on CO2 recovery.
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ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and....
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PubMed. (2023). Impact of Acetic Acid Supplementation in Polyhydroxyalkanoates Production by Cupriavidus necator Using Mixture-Process Design and Artificial Neural Network.
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Google Patents. (n.d.). US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.
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preventing side-product formation in acetic acid derivative synthesis
Welcome to the technical support center for acetic acid derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of esters, amides, and anhydrides from acetic acid. Our focus is on providing practical, mechanistically grounded solutions to minimize side-product formation and maximize yield and purity.
Part 1: Troubleshooting Fischer-Speier Esterification
The acid-catalyzed reaction between acetic acid and an alcohol, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis. However, its reversible nature presents a significant challenge, often leading to low yields.
Frequently Asked Questions (FAQs): Esterification
| Question | Quick Answer |
| Why is my ester yield consistently low? | The most common cause is the presence of water, which drives the equilibrium back towards the starting materials (an acid and an alcohol) through hydrolysis.[1][2] |
| What is the role of the strong acid catalyst (e.g., H₂SO₄)? | It serves two purposes: 1) It protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][4] 2) If used in concentrated form, it acts as a dehydrating agent, removing the water byproduct.[5] |
| Can I use any alcohol for this reaction? | The reaction works best with primary or secondary alcohols. Tertiary alcohols are prone to elimination as a side reaction under the acidic and heated conditions.[6] |
| How do I remove unreacted acetic acid after the reaction? | During the workup phase, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic carboxylic acid, forming a water-soluble sodium acetate salt that partitions into the aqueous layer. |
Troubleshooting Guide: Maximizing Ester Yield
Issue: The reaction does not proceed to completion, and the final product is contaminated with starting materials.
This is the central problem of Fischer esterification, governed by Le Chatelier's principle. The reaction establishes an equilibrium between reactants (carboxylic acid + alcohol) and products (ester + water).[1][7] To achieve high conversion, this equilibrium must be shifted to the right.
Solution 1: Water Removal
Removing water as it forms is the most effective strategy to prevent the reverse hydrolysis reaction.
-
Method A: Dean-Stark Apparatus For reactions in a non-polar solvent like toluene that forms an azeotrope with water, a Dean-Stark trap is ideal.[8][9] The toluene-water azeotrope boils and condenses in the trap. Since water is denser than toluene, it sinks to the bottom of the collection arm, effectively and continuously removing it from the reaction.[8]
Workflow for Water Removal using a Dean-Stark Trap
Caption: Dean-Stark Azeotropic Distillation Workflow.
-
Method B: Chemical Desiccants Adding a drying agent such as molecular sieves to the reaction can absorb the water byproduct.[10] This is suitable for smaller-scale reactions where a Dean-Stark setup is impractical. Concentrated sulfuric acid also serves this purpose.[5]
Solution 2: Use of Excess Reagent
By using a large excess of one of the reactants (typically the less expensive one, often the alcohol), the equilibrium is shifted towards the product side.[1][11] Using the alcohol as the solvent is a common and effective approach. Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can increase ester yield from ~65% to ~97%.[1]
Core Mechanism: Fischer Esterification and Reversibility
The mechanism proceeds via nucleophilic acyl substitution. Understanding this pathway clarifies why water is problematic and why the acid catalyst is essential.
Caption: Mechanism of Fischer-Speier Esterification.
Part 2: Preventing Side Reactions in Amide Synthesis
Directly reacting acetic acid with an amine often fails to produce a significant yield of the desired amide. This is a frequent point of failure for researchers new to this synthesis.
Frequently Asked Questions (FAQs): Amidation
| Question | Quick Answer |
| Why does heating acetic acid and an amine not produce an amide? | The carboxylic acid (acid) and the amine (base) undergo a rapid acid-base reaction to form a stable and unreactive ammonium carboxylate salt.[12] |
| How can I make the reaction work? | The carboxylic acid's hydroxyl group (-OH) must be converted into a better leaving group. This is called "activating" the carboxylic acid. |
| What are common activating agents? | Thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, or using coupling agents like dicyclohexylcarbodiimide (DCC).[12][13] |
Troubleshooting Guide: Overcoming Salt Formation
Issue: The reaction of acetic acid with a primary or secondary amine yields a white precipitate (a salt) instead of the expected amide.
This occurs because the proton transfer (acid-base reaction) is kinetically and thermodynamically more favorable than the nucleophilic attack of the amine on the carbonyl carbon.
Solution: Activate the Carboxylic Acid
To favor amide formation, the unreactive -OH group must be converted into a group that is easily displaced by the amine nucleophile.
-
Method A: Conversion to Acetyl Chloride Reacting acetic acid with thionyl chloride (SOCl₂) replaces the -OH with a -Cl, forming acetyl chloride.[14] This acyl halide is highly electrophilic and reacts readily with amines to form the amide. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.
Step 1: Acetyl Chloride Formation CH₃COOH + SOCl₂ → CH₃COCl + SO₂ (g) + HCl (g)
Step 2: Amide Formation CH₃COCl + 2 R₂NH → CH₃CONR₂ + R₂NH₂⁺Cl⁻ (Note: A second equivalent of amine is used to neutralize the HCl produced).
-
Method B: Use of Coupling Agents (e.g., DCC) For sensitive substrates where harsh reagents like SOCl₂ are not suitable, coupling agents like DCC are used. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide.[13]
Reaction Pathways: Desired vs. Side Reaction
Caption: Competing pathways in amidation synthesis.
Part 3: Acetic Anhydride Synthesis
Acetic anhydride is typically produced industrially by the dehydration of acetic acid. Controlling side reactions at the high temperatures required is crucial for an efficient process.
Troubleshooting Guide: Anhydride Formation
Issue: Low yield of acetic anhydride and formation of byproducts during the dehydration of acetic acid.
The primary industrial method involves heating acetic acid to high temperatures (700–750 °C) to produce ketene (CH₂=C=O) and water. The highly reactive ketene then immediately reacts with another molecule of acetic acid to form the anhydride.[15]
Reaction Sequence:
-
CH₃COOH → CH₂=C=O + H₂O (Dehydration to Ketene)
-
CH₃COOH + CH₂=C=O → (CH₃CO)₂O (Reaction with Ketene)
Key Control Parameters & Side-Product Prevention:
-
Temperature Control: The initial dehydration step is endothermic and requires high heat. However, excessive temperatures or prolonged reaction times can lead to the decomposition of acetic acid into methane and carbon dioxide (CH₃COOH → CH₄ + CO₂), a major side reaction to avoid.[15]
-
Rapid Quenching/Reaction of Ketene: Ketene is unstable. The process must be designed so that the ketene generated in the first step can react with acetic acid quickly to prevent it from polymerizing or participating in other side reactions.
-
Catalysis: While a thermal process, certain catalysts can facilitate the dehydration at lower temperatures, reducing decomposition.
Experimental Protocols & Data
Protocol 1: Optimized Fischer Esterification of Isopentyl Acetate (Banana Oil)
This protocol incorporates best practices to maximize yield by using an excess of one reagent and an acid catalyst that also acts as a dehydrating agent.[11]
-
Setup: To a 100 mL round-bottom flask, add 15 mL of isopentyl alcohol (isoamyl alcohol) and slowly add 20 mL of glacial acetic acid.
-
Catalysis: Carefully add 4 mL of concentrated sulfuric acid (H₂SO₄) to the mixture while swirling. Add a few boiling chips.
-
Reflux: Assemble a reflux apparatus and heat the mixture in a heating mantle to a gentle boil for 1 hour.[5]
-
Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 50 mL of cold water, 25 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 25 mL of saturated sodium chloride (brine) solution.
-
Drying & Purification: Drain the organic layer into a clean Erlenmeyer flask and dry it with anhydrous magnesium sulfate. Decant the dried liquid into a distillation apparatus.
-
Distillation: Perform a simple distillation to purify the isopentyl acetate. Collect the fraction boiling between 139 °C and 143 °C.
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) | Density (g/mL) |
| Acetic Acid | 118 | 60.05 | 1.049 |
| Isopentyl Alcohol | 131 | 88.15 | 0.810 |
| Isopentyl Acetate | 142 | 130.19 | 0.876 |
| Sulfuric Acid | 337 | 98.08 | 1.840 |
References
-
Wikipedia contributors. (n.d.). Acetic acid. In Wikipedia. Retrieved January 7, 2026. [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Liaquat, R., et al. (2021). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. MDPI. [Link]
-
It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]
- Google Patents. (n.d.). Process for purifying acetic acid. (CA2171228A1).
-
Wikipedia contributors. (n.d.). Dean–Stark apparatus. In Wikipedia. Retrieved January 7, 2026. [Link]
-
LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22: The Fischer Esterification. [Link]
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Eisenbraun, E. J., et al. (2002). Improved Method for Dehydrating Secondary Alcohols Using Inorganic Sulfates Supported on Silica in Refluxing Octane. Industrial & Engineering Chemistry Research. [Link]
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Wikipedia contributors. (n.d.). Fischer–Speier esterification. In Wikipedia. Retrieved January 7, 2026. [Link]
-
LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]
-
Quora. (2016, June 14). How do acetic acid and acetate react?[Link]
- Google Patents. (n.d.). Method of purifying acetic acid. (US5916422A).
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
JoVE. (n.d.). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
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stability issues of 2-(4-phenylcyclohexyl)acetic acid in solution
An in-depth technical guide from the desk of a Senior Application Scientist.
Technical Support Center: 2-(4-phenylcyclohexyl)acetic acid
Topic: Navigating the Solution Stability of this compound Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability characteristics of this compound in solution. As researchers and drug developers, ensuring the integrity of your test compound is paramount for generating reproducible and reliable data. This document is structured to move from foundational chemical principles to proactive stability management, reactive troubleshooting, and finally, to providing you with the methodologies to conduct your own stability assessments.
Section 1: Foundational Knowledge - Chemical Properties & Intrinsic Stability
Understanding the inherent chemical nature of this compound is the first step in preventing stability issues. Its structure dictates its behavior in solution.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by three primary structural components:
-
The Carboxylic Acid Group (-COOH): This is the most reactive part of the molecule. Its acidic proton can dissociate in solution, creating a carboxylate anion (-COO⁻). This equilibrium is pH-dependent and is central to both the compound's solubility and its potential for certain degradation reactions. Carboxylic acids are generally susceptible to hydrolysis and thermal decarboxylation under harsh conditions.[1][2]
-
The Phenyl Group (-C₆H₅): This aromatic ring is a site susceptible to oxidative degradation. The presence of benzylic protons (hydrogens on the carbon adjacent to the ring) can be a point of initial oxidative attack.
-
The Cyclohexyl Group (-C₆H₁₁-): This is a saturated aliphatic ring. It is generally the most stable part of the molecule, being less prone to oxidation than the phenyl ring and less reactive than the carboxylic acid. However, its bulky, non-polar nature significantly influences the molecule's solubility.
The interplay between the polar carboxylic acid head and the non-polar phenylcyclohexyl tail defines its solubility profile and how it interacts with different solvent systems.
Section 2: Frequently Asked Questions (FAQs) - Proactive Stability Management
Proactive measures are the most effective way to prevent compound degradation and ensure experimental integrity.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Due to its significant non-polar character, this compound has low aqueous solubility.
-
Primary Recommendation: High-purity organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or absolute Ethanol are recommended for preparing high-concentration stock solutions.
-
Aqueous Experiments: For cell-based assays or other aqueous applications, a serial dilution from a high-concentration organic stock into the aqueous buffer or media is the standard procedure. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be non-toxic to the experimental system (typically <0.1% to <0.5%).
Q3: What are the optimal storage conditions for solutions of this compound?
A3: Proper storage is critical to maintaining the integrity of your solutions.
-
Temperature: For long-term storage (weeks to months), stock solutions should be aliquoted into single-use volumes and stored at ≤ -20°C, with -80°C being preferable to minimize any potential degradation.[3] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] For short-term use (days), storage at 2-8°C is acceptable.
-
Light: To prevent potential photodegradation related to the phenyl group, solutions should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[4]
-
Atmosphere: For maximum stability, especially if oxidation is a concern, you can degas your solvent before use or overlay the solution with an inert gas like argon or nitrogen before sealing the container.[3] This minimizes dissolved oxygen.
-
Container Type: Use high-quality, inert containers such as borosilicate glass (amber) or polypropylene tubes.[5] Ensure containers are tightly sealed to prevent solvent evaporation and contamination.[5]
Q4: How can I prevent my compound from precipitating out of aqueous solutions during experiments?
A4: Precipitation is a common issue when diluting a non-polar compound from an organic stock into an aqueous medium.
-
Check Solubility Limits: Ensure your final working concentration is below the compound's aqueous solubility limit.
-
Use a Surfactant or Co-solvent: In some biochemical assays, a small amount of a non-ionic surfactant (e.g., Tween® 80) or a co-solvent compatible with your system can help maintain solubility.[6]
-
pH Adjustment: The protonated (acidic) form of the molecule is less soluble in water than the deprotonated (carboxylate salt) form. Adjusting the pH of your final aqueous solution to be slightly basic (e.g., pH 7.4-8.0) can increase solubility, but be aware this may increase the rate of other degradation pathways like hydrolysis.[3]
Section 3: Troubleshooting Guide - Reactive Problem Solving
When issues arise, a systematic approach can help identify the cause and solution.
Q5: My assay results are inconsistent, suggesting the concentration of my compound is decreasing over time. What are the likely causes?
A5: A decrease in effective concentration points to degradation. The most common culprits are hydrolysis, oxidation, or photodegradation.
-
Hydrolysis: The carboxylic acid functional group itself is the product of hydrolysis of derivatives like esters or amides, and is generally stable to further hydrolysis under neutral conditions.[7][8] However, under strongly acidic or basic conditions, or in the presence of certain enzymes in biological media, degradation can occur.
-
Oxidation: The phenyl ring and the carbon atom alpha to the carboxylic acid are potential sites for oxidation. This can be accelerated by exposure to air (oxygen), trace metal ions, or high-energy light.[9][10]
-
Adsorption: The compound may be adsorbing to the surface of your storage containers, especially if they are made of certain plastics. Using glass or polypropylene can mitigate this.
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for decreased compound concentration.
Q6: I see new peaks appearing in my HPLC chromatogram over time. What could they be?
A6: The appearance of new, smaller peaks that grow over time is a classic sign of chemical degradation.
-
Identify the Peaks: The best course of action is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the new species. This provides critical clues to their identity.
-
Plausible Degradants: Based on the structure, potential degradants could include products of oxidation (e.g., hydroxylated phenyl ring) or decarboxylation (loss of CO₂), although the latter typically requires significant energy input (heat or UV). If your compound was synthesized as an ester and then hydrolyzed, a new peak could represent re-esterification if stored in an alcohol-based solvent.
Section 4: Experimental Protocols & Methodologies
To empower your research, here are protocols for preparing stable solutions and assessing stability.
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
-
Preparation: Equilibrate the vial of solid this compound (MW ≈ 218.29 g/mol ) to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 2.18 mg of the solid into a sterile, amber glass vial.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until all solid is dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use polypropylene tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C for long-term use.
Protocol 2: A Basic Protocol for Evaluating Solution Stability (Forced Degradation)
This protocol uses exaggerated conditions to rapidly identify potential stability liabilities.[11] The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being obscured by secondary reactions.[12]
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., 50:50 acetonitrile:water) at a concentration suitable for your analytical method (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition. Protect all samples from light unless photostability is being tested.
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | Tests stability to low pH.[10] |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C | Tests stability to high pH.[10] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Tests susceptibility to oxidation.[12] |
| Thermal | 60°C (in original solvent) | 72 hours | Tests thermal stability. |
| Photostability | UV/Visible Light (ICH Q1B) | Per guideline | Tests light sensitivity. |
| Control | No stress agent | Same as longest duration | Baseline for comparison. |
-
Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Neutralization: For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, before analysis to stop the reaction.
-
Analysis: Analyze all samples, including the time-zero control, by a stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining and note the relative area of any new peaks.
Caption: Experimental workflow for a forced degradation study.
Section 5: Potential Degradation Pathways
While specific degradation data for this compound is not widely published, we can propose likely pathways based on its chemical structure and general knowledge of phenylalkanoic acids.[13][14]
Caption: Plausible degradation pathways for this compound.
Understanding these potential liabilities allows for the design of robust formulations and analytical methods capable of separating the parent compound from any potential degradants, ensuring the accuracy and reliability of your research.
References
- Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
- Scribd. Factors Affecting Acidic Strength of Carboxylic Acids | PDF.
- ResearchGate. (2025, August 9). Two different pathways are involved in the β‐oxidation of n‐alkanoic and n‐phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications.
- Benchchem. Best practices for storage and handling of Salsolinol-1-carboxylic acid.
- Study Mind. Properties and Reactivity of Carboxylic Acids (A-Level Chemistry).
- Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity.
- Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note.
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- PubMed Central (PMC). (2022, July 22). Degradation of Exogenous Fatty Acids in Escherichia coli.
- Benchchem. Technical Support Center: Degradation of 2-(4-Cyclohexylphenoxy)ethanol.
-
ResearchGate. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. Retrieved from [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Taylor & Francis Online. (2022, October 13). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Retrieved from [Link]
- University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
-
UNC Policies. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
- The Royal Society of Chemistry. (2024, September 18). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties.
-
PubMed. METABOLISM OF PHENOXYALKYL CARBOXYLIC ACIDS BY A FLAVOBACTERIUM SPECIES. Retrieved from [Link]
-
RSC Publishing. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Retrieved from [Link]
- Quora. (2018, August 7). Why is cyclohexyl cation more stable than phenyl cation?.
-
PubMed Central (PMC), NIH. Stacking with No Planarity?. Retrieved from [Link]
- Science of Synthesis. Synthesis from Carboxylic Acid Derivatives.
-
Wikipedia. Alpha oxidation. Retrieved from [Link]
-
University of Calgary. Carboxylic Acid Derivatives. Retrieved from [Link]
-
SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]
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PubChem, NIH. Cyclohexaneacetic acid | C8H14O2 | CID 21363. Retrieved from [Link]
-
YouTube. (2018, August 1). acid derivatives: hydrolysis. Retrieved from [Link]
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Technical Support Center: A Guide to Resolving Poor Peak Shape in HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with suboptimal peak shapes during their experiments. Achieving a symmetrical, Gaussian peak is paramount for accurate quantification and reliable data.[1][2][3][4] When peaks tail, front, split, or broaden, it's an indication of an underlying issue within your method or instrumentation.[1][5]
This resource provides in-depth, question-and-answer-based troubleshooting guides to directly address these common chromatographic problems. By understanding the root causes and following the systematic protocols outlined below, you can effectively diagnose and resolve these issues, leading to more robust and reproducible results.
Section 1: Peak Tailing
Peak tailing is arguably the most frequent peak shape distortion observed in HPLC.[6][7] It manifests as an asymmetry where the latter half of the peak is drawn out, compromising resolution and integration accuracy.
Q1: What causes my peaks to tail and how can I fix it?
A1: Peak tailing occurs when a portion of the analyte is retained longer than the main peak band.[8] This is often due to secondary retention mechanisms or physical issues within the HPLC system.[6][9]
Causality Behind Peak Tailing:
-
Secondary Silanol Interactions: This is a primary chemical cause, especially when analyzing basic compounds.[2][6] Residual, un-endcapped silanol groups on the silica-based stationary phase can become ionized (negatively charged) at a mobile phase pH above 3.0.[2][6] Basic analytes, which are protonated and positively charged, can then interact with these ionized silanols through a strong secondary ion-exchange mechanism, leading to delayed elution and tailing.[6][9]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[1][8][10][11] When the active sites are overwhelmed, the excess analyte travels through the column at different rates, resulting in a distorted, tailing peak.[8][10]
-
Mismatched Solvents: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly and in a disorganized manner, leading to peak distortion.
-
Column Degradation and Contamination: Over time, columns can degrade, leading to the loss of stationary phase or the creation of active sites that cause tailing.[1][12] Contaminants from the sample or mobile phase can also accumulate at the head of the column, creating new sites for secondary interactions.[5][13] A partially blocked column frit can also distort the sample flow path, contributing to tailing.[10]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to peak broadening and tailing.[2][14][15][16] This is because the analyte band has more space to diffuse outside of the column.[14][16]
Troubleshooting Protocol for Peak Tailing:
-
Evaluate for Column Overload:
-
Optimize Mobile Phase Chemistry:
-
Step 1: If analyzing a basic compound, lower the mobile phase pH to be at least 2 units below the analyte's pKa.[8] This protonates the silanol groups, minimizing secondary interactions.[15]
-
Step 2: Alternatively, add a competing base (e.g., triethylamine - TEA) to the mobile phase.[7][17] TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Step 3: Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.[7][10]
-
-
Address Solvent Mismatch:
-
Step 1: If possible, dissolve your sample in the initial mobile phase.[11]
-
Step 2: If the sample is not soluble in the mobile phase, use the weakest possible solvent that still provides adequate solubility.
-
-
Assess Column Health:
-
Step 1: If a guard column is present, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[5]
-
Step 2: If there is no guard column or its removal did not help, try backflushing the analytical column (disconnect from the detector first).[8][10]
-
Step 3: If backflushing fails, the column may be permanently damaged or contaminated, and replacement is the best course of action.[1]
-
-
Minimize Extra-Column Volume:
Sources
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. silicycle.com [silicycle.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 12. youtube.com [youtube.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. veeprho.com [veeprho.com]
- 18. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
Technical Support Center: Separation of 2-(4-phenylcyclohexyl)acetic acid Isomers
Welcome to the technical support center for the resolution of cis/trans isomers of 2-(4-phenylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical guidance for this common yet challenging separation. The methodologies outlined below are grounded in established stereochemical principles and chromatographic theory to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between the cis and trans isomers of this compound?
A1: The core difference lies in the spatial arrangement of the acetic acid and phenyl groups relative to the cyclohexane ring. In the most stable chair conformation, the bulky phenyl and acetic acid groups will preferentially occupy equatorial positions to minimize steric hindrance.
-
Trans Isomer: In its lowest energy conformation, both the phenyl group at C4 and the acetic acid group at C2 can occupy equatorial positions (diequatorial). This generally results in a more stable, lower-energy molecule.
-
Cis Isomer: For the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial). This leads to greater steric strain and a difference in the overall shape and polarity of the molecule compared to the trans isomer.[1][2]
This fundamental difference in conformational stability and resulting polarity is the primary handle we exploit for separation.
Q2: Why is separating these isomers important in drug development?
A2: Stereoisomers, such as cis and trans isomers, can have significantly different pharmacological and toxicological profiles. One isomer may be therapeutically active while the other could be inactive or even harmful. Regulatory agencies worldwide require that stereoisomeric drugs be well-characterized and that the desired isomer be administered in a highly pure form. Therefore, robust separation is a critical step in ensuring drug safety and efficacy.
Q3: What are the main techniques for separating these types of isomers?
A3: The primary methods for separating diastereomeric isomers like cis/trans this compound are fractional crystallization and chromatography (e.g., HPLC, SFC). The choice depends on the scale of the separation, the required purity, and the specific physical properties of the isomers.
Q4: Can I use chiral resolution to separate cis and trans isomers?
A4: Chiral resolution is a technique used to separate enantiomers (mirror images), not diastereomers (non-mirror image stereoisomers) like cis and trans isomers.[3][4][5] However, if your product is a racemic mixture of both cis and trans isomers, you would first separate the cis/trans diastereomers and then perform a separate chiral resolution on the desired racemic isomer pair to isolate the individual enantiomers.
Troubleshooting and Experimental Guides
Guide 1: Separation by Fractional Crystallization
Fractional crystallization is a powerful technique for large-scale separations that leverages the subtle differences in the solubility of diastereomers.[6] The more stable trans isomer often forms a more ordered and less soluble crystal lattice.
Causality Behind Experimental Choices: The success of fractional crystallization hinges on creating conditions where one isomer is significantly less soluble than the other, allowing it to crystallize selectively from the solution. The choice of solvent is critical; an ideal solvent will maximize the solubility difference between the cis and trans isomers. Seeding with a pure crystal of the desired isomer can promote selective crystallization.[7]
Troubleshooting Common Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form | - Solvent is too good (solubility is too high).- Solution is not sufficiently supersaturated. | - Slowly add a less-polar "anti-solvent" (e.g., hexane if using ethyl acetate) until turbidity appears, then warm slightly to redissolve and cool slowly.- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature (e.g., 0°C or -20°C). |
| Oily precipitate forms | - Solution is cooling too rapidly.- Compound has low melting point or impurities are present. | - Re-heat the solution to dissolve the oil and allow it to cool much more slowly. A Dewar flask can be used for very slow cooling.- Try a different solvent system. |
| Crystals are not pure | - Co-crystallization of both isomers.- Cooling was too fast, trapping impurities. | - Perform multiple recrystallization steps. Dissolve the crystals in a minimal amount of hot solvent and cool slowly.- Ensure the initial cooling rate is very slow to allow for the formation of a stable crystal lattice of the desired isomer. |
Step-by-Step Protocol for Fractional Crystallization:
-
Solvent Screening: Start with small-scale trials. Dissolve ~100 mg of the cis/trans mixture in various hot solvents (e.g., ethyl acetate, acetone, methanol, isopropanol) to find one where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the isomer mixture in the minimum amount of the chosen boiling solvent.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer.
-
Further Cooling: Once crystals begin to form, cool the flask in an ice bath or refrigerator for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Purity Analysis: Dry the crystals and analyze their purity using NMR or HPLC. The trans isomer is often less soluble and will crystallize first.[8]
-
Repeat: If necessary, repeat the recrystallization process on the collected crystals to improve purity. The mother liquor can be concentrated to recover the more soluble (likely cis) isomer.
Guide 2: Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient method for both analytical and preparative-scale separation of cis/trans isomers, exploiting differences in their polarity.[1] The cis isomer, often being slightly more polar due to its axial-equatorial conformation, typically has a different retention time than the more stable diequatorial trans isomer on a normal-phase column.
Causality Behind Experimental Choices: The choice between normal-phase and reverse-phase HPLC is crucial.
-
Normal-Phase (e.g., Silica, Diol columns): Separates based on polarity. The more polar cis isomer will interact more strongly with the polar stationary phase and elute later.
-
Reverse-Phase (e.g., C18, Phenyl columns): Separates based on hydrophobicity. The less polar trans isomer will be retained longer.
For preparative work, using volatile mobile phases (e.g., hexane/ethyl acetate for normal-phase or acetonitrile/water with formic or acetic acid for reverse-phase) simplifies product recovery.[9]
Troubleshooting Common Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor or no separation | - Mobile phase composition is not optimal.- Incorrect column choice. | - Normal-Phase: Adjust the ratio of the polar modifier (e.g., isopropanol, ethyl acetate) in the non-polar solvent (e.g., hexane). Small changes can have a large impact.- Reverse-Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Try adding a small amount of acid (e.g., 0.1% formic acid) to suppress ionization of the carboxylic acid group. |
| Peak tailing | - Secondary interactions with the stationary phase.- Column overload (in preparative HPLC). | - Add a small amount of a modifier to the mobile phase. For this acidic compound, adding 0.1-1% acetic acid can improve peak shape by preventing interaction with acidic silanol groups on the silica surface.- Reduce the amount of sample injected. |
| Difficulty recovering product | - Use of non-volatile buffers (e.g., phosphate). | - Use volatile mobile phase components like ammonium formate, ammonium acetate, or trifluoroacetic acid (TFA), which can be removed by lyophilization or evaporation.[9] |
Step-by-Step Protocol for HPLC Method Development:
-
Analytical Scale First: Develop the separation method on an analytical HPLC system to save time and material.
-
Column Selection:
-
Recommended Start (Normal-Phase): Start with a silica or diol column.
-
Mobile Phase: Begin with a mobile phase of 95:5 Hexane:Isopropanol with 0.1% acetic acid.
-
-
Gradient Elution: Run a gradient from 99:1 to 80:20 Hexane:Isopropanol over 20 minutes to determine the approximate elution conditions.
-
Isocratic Optimization: Once the approximate elution composition is known, switch to an isocratic method and fine-tune the mobile phase ratio to achieve baseline separation (Resolution > 1.5).
-
Scale-Up to Preparative HPLC: Once the analytical method is optimized, it can be scaled up to a preparative column. Ensure that the sample loading does not exceed the column's capacity to avoid loss of resolution.
-
Fraction Collection & Recovery: Collect the separated isomer fractions. Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.
Visualization of Separation Workflow
The general workflow for isolating a pure isomer involves a primary separation followed by purity verification.
Caption: General workflow for the separation and purification of cis/trans isomers.
References
- Benchchem. (n.d.). Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers.
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- Wikipedia. (n.d.). Chiral resolution.
- Chromatography Forum. (2005). How to eliminate acetic acid in fraction after prep-HPLC ?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. How to eliminate acetic acid in fraction after prep-HPLC ? - Chromatography Forum [chromforum.org]
Technical Support Center: Navigating the Challenges of Low Oral Bioavailability
Welcome to the technical support center dedicated to addressing the complexities of low oral bioavailability in drug development. This guide is designed for researchers, scientists, and formulation experts who are navigating the experimental challenges of ensuring therapeutic compounds reach their intended systemic targets effectively after oral administration. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for troubleshooting and strategy development.
Troubleshooting Guide: Diagnosing the Root Cause of Poor Oral Bioavailability
Low oral bioavailability is rarely a single-issue problem. It's a multifactorial challenge that requires a systematic approach to diagnose the primary rate-limiting step. Before jumping to complex formulations, it's crucial to identify the underlying cause. This troubleshooting guide will walk you through a logical diagnostic workflow.
Initial Assessment: Key Questions to Answer
-
What is the Biopharmaceutics Classification System (BCS) class of your compound? The BCS is a cornerstone for predicting a drug's oral absorption characteristics based on its aqueous solubility and intestinal permeability.[1][2][3][4][5]
-
Is your compound's solubility pH-dependent? Solubility in the varying pH environments of the gastrointestinal (GI) tract is a critical factor.[6]
-
What is the metabolic stability of your compound in liver and intestinal microsomes? High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation.[6]
-
Is there evidence of active efflux? Efflux transporters like P-glycoprotein (P-gp) can actively pump your compound back into the intestinal lumen, limiting its absorption.[6]
Diagnostic Workflow: A Decision Tree for Identifying the Primary Barrier
The following decision tree provides a visual guide to pinpointing the most likely cause of low oral bioavailability for your compound.
Caption: A decision tree to guide the investigation into the root cause of low oral bioavailability.
Strategies for Enhancement: A Practical Guide
Once you have a hypothesis for the primary barrier to oral absorption, you can select an appropriate enhancement strategy. This section provides an overview of common approaches, the principles behind them, and when to use them.
Addressing Solubility-Limited Absorption
For compounds with poor aqueous solubility (BCS Class II and IV), the primary goal is to increase the concentration of the drug in solution at the site of absorption.[1][2][3][4][5]
Formulation Strategies for Solubility Enhancement
| Strategy | Principle | Best For | Expected Improvement |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Crystalline compounds where dissolution rate is the limiting factor. | 2-5 fold increase in dissolution rate. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy, amorphous state, which has a higher apparent solubility than the crystalline form. | Compounds with a high melting point and strong crystal lattice energy. | 10-100 fold increase in apparent solubility. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nano-emulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized state for absorption.[2][4] | Lipophilic compounds (high logP). | Can significantly improve exposure, often 5-20 fold. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex. | Compounds with appropriate size and shape to fit within the cyclodextrin cavity. | 5-50 fold increase in solubility. |
Experimental Workflow: Formulation Screening for a Poorly Soluble Compound
Caption: A typical workflow for selecting and optimizing a formulation for a poorly soluble drug.
Overcoming Permeability-Limited Absorption
For compounds with poor intestinal permeability (BCS Class III and IV), the focus shifts to strategies that facilitate transport across the intestinal epithelium.
Prodrug Strategies
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[7][8][9][10][11]
-
Principle: A lipophilic promoiety is attached to the parent drug to increase its passive diffusion across the intestinal membrane. Alternatively, a promoiety that is a substrate for an uptake transporter (e.g., PEPT1) can be used to hijack active transport mechanisms.[7][8]
-
Ideal Properties of a Prodrug:
Mitigating P-glycoprotein (P-gp) Efflux
P-gp is an efflux transporter that can significantly limit the absorption of its substrates by pumping them back into the intestinal lumen.[12][13][14][15]
-
Diagnosis: A high efflux ratio (>2) in a bidirectional Caco-2 assay is a strong indicator that your compound is a P-gp substrate.
-
Strategies for Mitigation:
-
Co-administration with a P-gp inhibitor: While useful in preclinical studies to confirm P-gp involvement, this is often not a viable clinical strategy due to the potential for drug-drug interactions.[12][13][14]
-
Formulation with excipients that inhibit P-gp: Some surfactants and polymers used in formulations can have a P-gp inhibitory effect.
-
Prodrug approach: Masking the functional groups recognized by P-gp can help the molecule evade efflux.
-
Addressing High First-Pass Metabolism
First-pass metabolism refers to the metabolism of a drug in the gut wall and liver before it reaches systemic circulation.
-
Diagnosis: High clearance in in-vitro metabolic stability assays (liver microsomes, S9 fractions) is indicative of a potential first-pass effect.[6]
-
Strategies to Overcome High First-Pass Metabolism:
-
Prodrugs: A promoiety can be attached to the site of metabolism, protecting it from enzymatic degradation during first-pass transit.
-
Alternative Routes of Administration: For preclinical proof-of-concept studies, routes that bypass the portal circulation (e.g., intravenous, intraperitoneal, sublingual) can be considered.
-
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential in-vitro and in-vivo experiments.
Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in-vitro prediction of intestinal permeability and for identifying substrates of active transport and efflux.[16][17][18][][20][21][22][23]
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold to ensure the integrity of the tight junctions.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport (absorptive direction), add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport (secretory direction), add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
Interpretation of Caco-2 Results:
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted in vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive permeability across an artificial lipid membrane.[22][23][24][25][26][27][28][29][30]
Step-by-Step Protocol:
-
Prepare the PAMPA "Sandwich":
-
The PAMPA system consists of a donor plate and an acceptor plate. The donor plate has a filter at the bottom of each well.
-
-
Coat the Membrane:
-
Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
-
Add Solutions:
-
Add the test compound solution to the donor plate.
-
Add buffer to the acceptor plate.
-
-
Incubation:
-
Assemble the "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp).
-
In-Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic pharmacokinetic (PK) study in rats to determine the oral bioavailability of a test compound.[31][32][33][34][35]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Fast the animals overnight before dosing, with free access to water.[32]
-
-
Dosing:
-
Oral (PO) Group: Administer the test compound formulation via oral gavage. Use a gavage needle of appropriate size and length.[32][36][37][38][39]
-
Intravenous (IV) Group: Administer a solution of the test compound via tail vein injection. This group is necessary to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for both the PO and IV groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Frequently Asked Questions (FAQs)
Q1: My compound has high permeability in the Caco-2 assay but still shows low oral bioavailability in vivo. What could be the reason?
A: This is a classic scenario that often points to high first-pass metabolism. Even if the compound can cross the intestinal wall efficiently, it may be extensively metabolized by enzymes in the intestinal cells or the liver before it can reach systemic circulation. We recommend conducting an in-vitro metabolic stability assay using liver and/or intestinal microsomes to investigate this.
Q2: How do I choose between a Caco-2 and a PAMPA assay for permeability screening?
A: The choice depends on the stage of your research and the information you need. PAMPA is a high-throughput, cost-effective assay that is excellent for ranking compounds based on passive permeability in early-stage discovery.[27][30] The Caco-2 assay is more resource-intensive but provides more detailed mechanistic information, including the potential for active transport and efflux, making it more suitable for lead optimization and candidate selection.[22][27]
Q3: I'm observing high variability in my in-vivo oral PK studies. What are the common causes?
A: High variability can stem from several factors. Improper oral gavage technique can lead to inconsistent dosing.[32] The formulation itself might not be homogenous, especially if it's a suspension. Physiological differences between animals, such as food intake, can also affect absorption. Standardizing your gavage technique, ensuring your formulation is uniform, and fasting the animals before dosing can help reduce variability.[32]
Q4: When should I consider a prodrug strategy?
A: A prodrug strategy is most appropriate when the parent drug has a clear "liability" that can be addressed by masking a specific functional group. This is often the case for compounds with poor permeability due to high polarity (e.g., containing carboxylic acids or hydroxyl groups) or those that are susceptible to high first-pass metabolism at a specific site.[7][9][10]
Q5: What are some key considerations when developing a lipid-based formulation like a SEDDS?
A: The selection of excipients (oils, surfactants, and co-solvents) is critical. You need to ensure your compound has good solubility in the chosen lipid phase. The ratio of these components will determine the droplet size of the resulting emulsion, which can impact absorption. It's also important to assess the physical and chemical stability of the formulation.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Springer. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]
-
Creative Bioarray. Caco2 assay protocol. [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubMed. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. [Link]
-
ResearchGate. How can I feed powder to rats (intragastric) for an oral bioavailability study? [Link]
-
National Center for Biotechnology Information. Modern Prodrug Design for Targeted Oral Drug Delivery. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
SlideShare. caco-2 cell permeability, pampa membrane assays. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]
-
BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]
-
Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]
-
PubMed. Prodrug Design Targeting Intestinal PepT1 for Improved Oral Absorption: Design and Performance. [Link]
-
National Center for Biotechnology Information. P-glycoprotein Inhibition for Optimal Drug Delivery. [Link]
-
Instech Laboratories. Guide to Oral Gavage for Mice and Rats. [Link]
-
SciSpace. Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
ResearchGate. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. [Link]
-
AACR Journals. In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. [Link]
-
National Center for Biotechnology Information. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. [Link]
-
ResearchGate. Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. [Link]
-
Scribd. Caco 2 Cell Permeability Assay | PDF. [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PubMed Central. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. [Link]
-
South Dakota State University. Oral Gavage - Rodent - Research. [Link]
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Washington State University. Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. [Link]
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Bentham Science. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist.. [Link]
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Vrije Universiteit Amsterdam. Inhibition of the multidrug resistance P-glycoprotein: Time for a change of strategy?. [Link]
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IT Medical Team. Techniques used to Enhance Bioavailability of BCS Class II Drugs:. [Link]
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ResearchGate. The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. [Link]
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ResearchGate. Improved Oral Bioavailability of BCS Class 2 Compounds by Self Nano-Emulsifying Drug Delivery Systems (SNEDDS): The Underlying Mechanisms for Amiodarone and Talinolol. [Link]
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National Center for Biotechnology Information. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]
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National Center for Biotechnology Information. Highly Predictive and Interpretable Models for PAMPA Permeability. [Link]
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Medium. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. [Link]
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Semantic Scholar. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage. [Link]
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National Center for Biotechnology Information. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. [Link]
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protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]
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Technical Support Center: A Researcher's Guide to Minimizing Compound Degradation During Storage
Welcome to the Technical Support Center, your comprehensive resource for ensuring the long-term stability and integrity of your valuable research compounds. As scientists, we understand that the reliability of experimental data is fundamentally linked to the quality of the reagents used. Compound degradation during storage is a silent but significant threat to research validity, leading to loss of potency, altered biological activity, and potentially misleading results.
This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, evidence-based strategies to minimize compound degradation. We will delve into the common causes of instability, provide robust troubleshooting guides for when issues arise, and answer your most frequently asked questions in a direct, question-and-answer format. Our approach is grounded in the principles of chemical stability, drawing from established protocols and industry best practices to empower you to safeguard your critical work.
Troubleshooting Guide: Identifying and Mitigating Compound Degradation
Encountering unexpected results or visible changes in your stored compounds can be a significant setback. This troubleshooting guide is structured to help you systematically diagnose and address potential degradation issues.
Visual Troubleshooting Flowchart
The following flowchart provides a visual decision-making tool to navigate common signs of compound instability.
Caption: A step-by-step guide to troubleshooting common compound degradation issues.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about compound storage and stability.
Q1: What are the primary drivers of compound degradation during storage?
A1: The degradation of chemical compounds is primarily influenced by environmental factors.[1][2] The main pathways of degradation are hydrolysis, oxidation, and photolysis.[1][3]
-
Hydrolysis: This is the breakdown of a compound due to a reaction with water.[1][3] Compounds with functional groups such as esters, amides, lactams, and lactones are particularly susceptible to hydrolysis.[1]
-
Oxidation: This degradation pathway involves the loss of electrons from a molecule, often initiated by reaction with oxygen.[3][4] The presence of light and certain metal ions can accelerate oxidation.[1]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, leading to photodegradation.[2][3] This can alter a compound's structure and reduce its effectiveness.[2]
Q2: How do I determine the optimal storage temperature for my compound?
A2: The ideal storage temperature is dependent on the compound's physicochemical properties. General guidelines are as follows:
| Storage Condition | Temperature Range | Suitable for |
| Room Temperature | 15-25°C (59-77°F) | Stable, non-volatile compounds.[1][5] |
| Refrigerated | 2-8°C (36-46°F) | Temperature-sensitive chemicals and reagents.[1][5][6] |
| Frozen | -20°C to -80°C (-4°F to -112°F) | Labile biologicals and for long-term storage of sensitive compounds.[5][7][8] |
Always consult the manufacturer's safety data sheet (SDS) for specific recommendations.[9] For novel compounds, stability studies are essential to determine the optimal storage temperature.
Q3: My compound is sensitive to moisture. What are the best practices to prevent hydrolysis?
A3: To prevent hydrolysis, it is crucial to minimize the compound's exposure to water.[10] Key strategies include:
-
Proper Storage: Store the compound in tightly sealed containers to prevent moisture from entering.[11] Using a desiccator can help maintain a dry environment.[10][11]
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere, such as nitrogen or argon, can prevent exposure to moisture in the air.[10][11]
-
pH Control: The rate of hydrolysis is often pH-dependent.[11] For solutions, using a buffer to maintain an optimal pH can significantly enhance stability.[11]
-
Chemical Modification: In the drug development phase, it may be possible to modify the chemical structure to make it less susceptible to hydrolysis.[11][12]
-
Appropriate Formulation: For liquid dosage forms, storing the compound as a dry powder for reconstitution immediately before use can minimize hydrolysis.[12]
Q4: How can I protect my oxygen-sensitive compound from oxidation?
A4: Preventing oxidation requires limiting the compound's exposure to oxygen.[13] Effective methods include:
-
Inert Gas Purging: Before sealing the storage container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[1][14]
-
Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can inhibit oxidation by scavenging free radicals.[9] However, ensure the antioxidant is compatible with your compound and downstream applications.[9]
-
Controlled Temperature: Storing at lower temperatures can slow the rate of oxidation.[1]
-
Deoxygenated Solvents: When preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas or through freeze-pump-thaw cycles.[9]
Q5: What is the best way to store light-sensitive compounds?
A5: For compounds susceptible to photolysis, protection from light is paramount.[15][16]
-
Opaque or Amber Containers: Store the compound in amber glass vials or opaque containers to block UV and visible light.[1][3][4]
-
Dark Storage: Keep the containers in a dark place, such as a cabinet or drawer.[1]
-
Packaging: For highly sensitive materials, consider wrapping the container in aluminum foil for additional protection.[8]
Q6: Can repeated freeze-thaw cycles degrade my compound?
A6: Yes, repeated freeze-thaw cycles can degrade sensitive compounds.[1][8] To mitigate this, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1][8] This practice ensures that the main stock remains frozen and undisturbed, preserving its integrity.[8]
Q7: How important is the choice of storage container?
A7: The choice of storage container is critical for maintaining compound stability.[5][17] The container closure system must protect the compound from environmental factors and be non-reactive.[18][19] Consider the following:
-
Material Compatibility: The container material should not interact with the compound.[1] For example, some compounds may adsorb to plastic surfaces, necessitating the use of glass vials.[1]
-
Barrier Properties: The container should provide an adequate barrier against moisture, oxygen, and light.[17]
-
Seal Integrity: A tight seal is essential to prevent evaporation and exposure to the atmosphere.[5] For volatile compounds, screw caps with septa or crimp tops are recommended.[5]
Experimental Protocol: Forced Degradation Study
A forced degradation study, or stress testing, is a powerful tool to understand the intrinsic stability of a compound and identify potential degradation pathways.[20][21] This information is invaluable for developing stable formulations and appropriate storage conditions.
Objective: To identify the degradation pathways of a compound by subjecting it to various stress conditions.
Materials:
-
The compound of interest
-
High-purity solvents (e.g., methanol, water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a stability-indicating method
-
pH meter
-
Temperature-controlled oven
-
UV light source
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent.[20]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[20]
-
Incubate the solution at 60°C for 24 hours.[20]
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.[20]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[20]
-
Incubate the solution at 60°C for 8 hours.[20]
-
At designated time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for HPLC analysis.[20]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
Data Interpretation:
Compare the chromatograms of the stressed samples to an unstressed control sample.[1] The emergence of new peaks indicates the formation of degradation products. The conditions under which these new peaks appear will reveal the compound's susceptibility to specific degradation pathways.[1]
References
-
Top 5 Factors Affecting Chemical Stability. Available at: [Link]
-
How To Properly Store Chemicals in a Lab. OnePointe Solutions. Available at: [Link]
-
Chemical Storage and Shelf Life. ILT - Integrated Liner Technologies. Available at: [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available at: [Link]
-
Best Practices for Chemical Storage in Research Labs. Apollo Scientific. Available at: [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc. Available at: [Link]
-
A Primer on Photostability in the Development of Pharmaceuticals. BA Sciences. Available at: [Link]
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Photostability and Photostabilization of Drugs and Drug Products. ProQuest. Available at: [Link]
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What Causes Oxidation And How Can It Be Prevented?. Valence Surface Technologies. Available at: [Link]
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Pharma Stability: Container/Closure Selection. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
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Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]
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The Dangers of Chemical Compound Degradation. Moravek. Available at: [Link]
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Warehouse Storage Conditions for Pharmaceuticals. Dickson Data. Available at: [Link]
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What is anti-hydrolysis agent. Available at: [Link]
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Meet the expert: The Importance of Photostability Testing. Sampled. Available at: [Link]
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Stability Testing of Pharmaceutical Products. Available at: [Link]
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Pharmacist's Corner: Proper Storage and Handling of Medications. Veterinary Medicine at Illinois. Available at: [Link]
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Proper Storage of Pharmaceutical Products. GMP Trends. Available at: [Link]
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How to Implement Proper Pharmaceutical Storage. Revolutionized. Available at: [Link]
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Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix. Available at: [Link]
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Hydrolysis Mastery for Materials: Boosting Durability and Value. Available at: [Link]
-
Safe Handling of Oxidising Chemicals. The Chemistry Blog. Available at: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
How to Qualify Container Closure Systems for Intended Use, Part 1. PubMed. Available at: [Link]
-
Stability testing protocols. Slideshare. Available at: [Link]
-
Container Closure Systems | Drug Substance | Product Modules. DS InPharmatics. Available at: [Link]
-
How do you Store Oxidizing Agents?. Storemasta Blog. Available at: [Link]
-
How to Qualify Container Closure Systems for Compounding Pharmacy (503Bs). Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]
-
Issues in Compound Storage in DMSO. Ziath. Available at: [Link]
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Technical Support Center: Troubleshooting Unexpected Results in Biological Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in a variety of biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide clear, actionable solutions grounded in scientific principles to help you achieve reliable and reproducible data.
Section 1: Troubleshooting Guides by Assay Type
This section provides in-depth, question-and-answer-based troubleshooting for specific, commonly used biological assays. Each guide follows a logical progression from identifying the problem to implementing a solution, explaining the "why" behind each step.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are a cornerstone of analyte quantification, but are sensitive to a number of variables that can lead to unexpected outcomes.
Question: Why is my ELISA plate showing high background across all wells?
High uniform background can mask the specific signal, reducing the dynamic range and sensitivity of the assay.[1][2] This is often a result of non-specific binding of antibodies or detection reagents to the plate surface.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in ELISA.
Detailed Steps & Explanations:
-
Insufficient Washing: Inadequate washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[2][3]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer to ensure the well is completely filled.[1][4] Adding a 20-30 second soak time between washes can also improve removal of non-specific binders.[2][4] The inclusion of a mild detergent like Tween-20 (typically 0.01-0.1%) in the wash buffer is also recommended to reduce non-specific interactions.[2]
-
-
Ineffective Blocking: The blocking buffer's role is to occupy all unsaturated binding sites on the plate, preventing antibodies from adhering non-specifically.[2]
-
Solution: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 1% to 2% BSA).[2] If the issue persists, consider switching to a different blocking agent, as some antibodies may have cross-reactivity with components in milk-based blockers.
-
-
Reagent Issues: Overly concentrated detection antibodies or HRP conjugates can lead to high background.[3][5] Additionally, substrate solution that has deteriorated will result in a high signal in all wells.[1][5]
Question: I am seeing weak or no signal in my ELISA, but the positive control/standard curve is also weak.
This issue points to a systemic problem with the assay's chemistry or execution rather than a problem with the samples themselves.
Troubleshooting Steps:
-
Reagent Preparation and Storage: Confirm that all reagents were prepared correctly and stored at the recommended temperatures.[6] Reagents left at room temperature for extended periods can lose activity. Also, ensure that reagents have not expired.[6]
-
Incorrect Reagent Addition: Double-check the protocol to ensure all reagents were added in the correct order.[6] A common mistake is omitting a key reagent like the primary or secondary antibody.
-
Substrate Inactivity: The substrate and stop solution must be active. If the substrate is old or was exposed to light, it may not work correctly.[5] To test this, add a small amount of HRP conjugate directly to a tube of substrate; it should turn blue. Then, add the stop solution, and it should turn yellow.
-
Sodium Azide Inhibition: Sodium azide is a common preservative in antibody solutions, but it potently inhibits Horseradish Peroxidase (HRP). Ensure that no buffers containing sodium azide were used with HRP-conjugated antibodies.[7]
Western Blot
Western blotting is a powerful technique for protein detection, but it involves numerous steps where issues can arise, leading to ambiguous results.
Question: Why am I getting no signal or a very weak signal for my target protein?
A lack of signal is a common frustration in Western blotting and can stem from issues at multiple stages of the protocol, from sample preparation to signal detection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no signal in Western Blot.
Detailed Steps & Explanations:
-
Inefficient Protein Transfer: The first step is to confirm that your protein of interest has successfully transferred from the gel to the membrane.[8][9]
-
Solution: Use a reversible stain like Ponceau S to visualize total protein on the membrane immediately after transfer.[8][9] If the transfer is poor, you may need to optimize the transfer time or voltage. For high molecular weight proteins (>150 kDa), consider reducing the methanol content in the transfer buffer to 5-10% and increasing the transfer time.[10]
-
-
Suboptimal Antibody Concentrations or Activity: The primary antibody may not be concentrated enough, or it may have lost activity due to improper storage or reuse.[7][10]
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] Always use freshly diluted antibody for optimal results, as reusing diluted antibodies is not recommended.[10] It is also critical to include a known positive control to confirm that the antibody is capable of detecting the target protein.[10]
-
-
Low Target Protein Abundance: The target protein may be expressed at very low levels in your sample.[9][10]
Question: My Western blot shows multiple non-specific bands. What is the cause?
Non-specific bands can obscure the correct band and make data interpretation difficult. This issue often arises from either the primary antibody binding to unintended proteins or the secondary antibody binding non-specifically.
Troubleshooting Steps:
-
Optimize Primary Antibody Concentration: Using too high a concentration of the primary antibody is a common cause of non-specific binding.[7][11][12]
-
Solution: Perform a dot blot or a titration experiment to determine the optimal antibody dilution. Start with the dilution recommended on the product datasheet and then test several dilutions around that point.[10]
-
-
Improve Blocking: Incomplete blocking allows antibodies to bind directly to the membrane.[11]
-
Increase Washing Stringency: Insufficient washing can leave behind unbound antibodies.[8][12]
-
Consider Protein-Related Causes: The extra bands could be real. They might represent isoforms, cleavage products, or post-translational modifications of your target protein.[10]
PCR and qPCR
Polymerase Chain Reaction (PCR) and its quantitative version (qPCR) are highly sensitive but susceptible to issues like contamination and suboptimal reaction conditions.
Question: Why is there no amplification product (or a very low yield) in my PCR?
Complete failure of a PCR is often due to a problem with one of the core components or reaction parameters.
Troubleshooting Steps:
-
Check Template DNA/RNA Quality and Quantity: The quality of the starting material is critical. Degraded nucleic acids or the presence of PCR inhibitors can prevent amplification.[14][15][16]
-
Verify Primer Design and Annealing Temperature: Primers must be specific to the target sequence, and the annealing temperature must be optimal for them to bind efficiently.[14][15]
-
Confirm Reagent and Master Mix Integrity: One or more components of the reaction (e.g., polymerase, dNTPs, MgCl₂) may be degraded or omitted.
Question: My qPCR shows amplification in the No Template Control (NTC). What should I do?
Amplification in the NTC is a clear sign of contamination and invalidates the results for your experimental samples.
Troubleshooting Steps:
-
Identify the Source of Contamination: Contamination can come from reagents, pipettes, or the workspace.[16][19]
-
Solution: Use dedicated sets of pipettes for pre- and post-PCR work.[15] Use aerosol-resistant filter tips.[15] Prepare master mixes in a clean area, separate from where template DNA is handled.[20] It is also good practice to aliquot reagents into smaller volumes to prevent contamination of stock solutions.[16]
-
-
Address Primer-Dimers: The signal in the NTC might be from primer-dimers, which are non-specific products formed by the primers annealing to each other.[16]
-
Solution: Perform a melt curve analysis at the end of the qPCR run. Primer-dimers typically have a lower melting temperature than the specific product. If primer-dimers are the issue, you may need to redesign your primers or optimize the primer concentration.[16]
-
Section 2: Cell-Based Assays and Drug Development
Cell-based assays are fundamental in drug discovery, but their biological nature introduces significant potential for variability.
Question: Why are my results from cell-based assays not reproducible between experiments?
Lack of reproducibility is a major challenge and can stem from biological or technical factors.[21]
Troubleshooting Steps:
-
Standardize Cell Culture Practices: The health and state of your cells are paramount.
-
Solution: Use cells within a consistent and limited passage number range to avoid phenotypic drift.[22][23] Always seed cells at the same density for every experiment and ensure they are in the logarithmic growth phase.[22][24] Routinely test for mycoplasma contamination, which can significantly alter cellular responses.[22][23]
-
-
Mitigate "Edge Effects": Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.[22][24]
-
Control for Reagent and Compound Variability:
-
Solution: Prepare fresh reagents and compound dilutions whenever possible.[22][24] If using stored reagents, ensure they have not undergone multiple freeze-thaw cycles.[22][24] When using solvents like DMSO to dissolve compounds, keep the final concentration low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.[24]
-
Question: What are common pitfalls in assay development for drug discovery?
Developing robust assays for drug discovery requires careful planning to avoid common issues that can lead to wasted resources and misleading results.[25][26]
Key Considerations:
-
Suboptimal Reagent Selection: Antibodies or other reagents that work well in one platform (like ELISA) may not perform optimally in another (like a high-throughput screen).[25]
-
False Positives and False Negatives: False positives can arise from compound interference with the assay technology (e.g., autofluorescence), while false negatives can occur if the assay is not sensitive enough.[27]
-
Best Practice: Implement counter-screens to identify compounds that interfere with the assay signal. Run robust controls, including positive and negative controls, to ensure the assay can reliably detect the expected biological activity.
-
-
Lack of Physiologically Relevant Models: Traditional 2D cell cultures often fail to accurately predict in vivo responses.[28]
-
Best Practice: Where possible, consider using more complex, physiologically relevant models such as 3D organoids or primary cells, which can provide more predictive data on drug efficacy and toxicity.[28]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right blocking buffer for my Western blot?
The choice between non-fat dry milk and Bovine Serum Albumin (BSA) is often empirical. A 5% solution of either in TBST is a common starting point.[8] However, for phospho-specific antibodies, BSA is generally preferred because milk contains casein, a phosphoprotein that can lead to high background. It's often best to test both to see which provides the best signal-to-noise ratio for your specific antibody-antigen pair.
Q2: What is the ideal amplicon size for qPCR?
For SYBR Green-based qPCR, the ideal amplicon size is between 100 and 150 base pairs.[29] This length ensures high amplification efficiency (close to 100%), which is crucial for accurate quantification.[29]
Q3: How can I prevent evaporation in my 96-well plates during long incubations?
Evaporation, especially in the outer wells, can concentrate reagents and affect cell viability.[21] Using tight-fitting plate sealers is essential.[6] Additionally, placing the plate in a humidified incubator and adding sterile liquid to the spaces between wells can help maintain humidity.[22]
Q4: My MTT assay shows high background in the "no cell" control wells. Why?
This can be caused by microbial contamination, as bacteria or yeast can reduce the MTT reagent.[24] Another potential cause is interference from phenol red in the culture medium.[24] Consider using a phenol red-free medium during the assay or running appropriate media-only controls to subtract the background.[24]
Quantitative Data Summary Tables
Table 1: Recommended Protein Loads for Western Blotting
| Sample Type | Recommended Protein Load (per lane) | Notes |
| Whole Cell Lysate | 20 - 30 µg | A good starting point for most targets.[10] |
| Tissue Lysate | 20 - 100 µg | May require more protein for low-abundance targets.[10] |
| Purified Protein | 10 - 100 ng | Dependent on antibody affinity and detection sensitivity.[12] |
| Overexpression Lysate | 1 - 10 µg | Target protein is highly abundant. |
Table 2: Common Reagent Concentrations in Biological Assays
| Assay | Reagent | Typical Concentration | Purpose |
| ELISA / Western Blot | Tween-20 (in wash buffer) | 0.05% - 0.1% | Reduces non-specific binding.[12] |
| Western Blot | Non-fat Dry Milk / BSA | 5% (w/v) | Blocking agent to prevent non-specific antibody binding.[8] |
| Cell-Based Assays | DMSO (solvent for compounds) | < 0.5% | Minimizes solvent-induced cytotoxicity.[24] |
| PCR | MgCl₂ | 1.5 - 2.5 mM | Essential cofactor for DNA polymerase.[15] |
References
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ELISA Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved from [Link]
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Western Blot Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved from [Link]
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Western Blot Troubleshooting Guide. (n.d.). TotalLab. Retrieved from [Link]
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Western Blot Troubleshooting: Non-specific bands. (2021, June 11). Azure Biosystems. Retrieved from [Link]
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Troubleshooting Western Blots with the Western Blot Doctor™. (n.d.). Bio-Rad. Retrieved from [Link]
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ELISA Troubleshooting: High Background. (n.d.). Sino Biological. Retrieved from [Link]
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qPCR Troubleshooting Guide. (n.d.). Azure Biosystems. Retrieved from [Link]
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Western Blot Troubleshooting Nonspecific Bands. (n.d.). Sino Biological. Retrieved from [Link]
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qPCR Troubleshooting: How to Ensure Successful Experiments. (2024, July 11). Dispendix. Retrieved from [Link]
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Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. Retrieved from [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]
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Why Did My PCR Fail? 10 Common Problems and Fixes. (2025, April 29). Patsnap Synapse. Retrieved from [Link]
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Troubleshooting your PCR. (n.d.). Takara Bio. Retrieved from [Link]
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Troubleshooting guide for qPCR. (n.d.). Solis BioDyne. Retrieved from [Link]
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Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). Novateinbio. Retrieved from [Link]
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Troubleshoot your qPCR. (n.d.). PCR Biosystems. Retrieved from [Link]
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Western Blot troubleshooting: Non-Specific Bands. (n.d.). American Research Products, Inc. Retrieved from [Link]
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Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Eppendorf. Retrieved from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
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Common Assay Development Issues (And How to Avoid Them!). (n.d.). DCN Dx. Retrieved from [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix. Retrieved from [Link]
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Why can't I get reproducible results in cell based assays? (2021, January 16). ResearchGate. Retrieved from [Link]
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How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. Retrieved from [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]
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Navigating the Bottlenecks in Pre-Clinical Drug Discovery. (2024, September 19). ABS Bio. Retrieved from [Link]
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Obstacles in Drug Development and How to Overcome Them. (n.d.). Vici Health Sciences. Retrieved from [Link]
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Drug development faces several challenges in the current landscape,... (2023, June 20). myriamed. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Selection for Hydrogenation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Catalytic hydrogenation is a cornerstone of modern chemical synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The success of this transformation, however, hinges critically on the rational selection and optimization of the catalyst system. A suboptimal choice can lead to poor yield, low selectivity, catalyst deactivation, and significant scale-up challenges.[2]
This guide is structured to serve as a technical resource, moving from fundamental principles to practical troubleshooting. It is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Section 1: Catalyst Selection - First Principles (FAQ)
This section addresses the most common initial questions researchers face when designing a hydrogenation experiment.
Q1: How do I begin selecting a catalyst metal for my specific functional group reduction?
The choice of metal is the primary determinant of catalytic activity and selectivity. Different metals excel at reducing specific functional groups.
-
Palladium (Pd): Highly versatile and often the first choice. It is exceptionally effective for hydrogenating alkenes, alkynes, and nitro groups, as well as for hydrogenolysis reactions like debenzylation. Pd/C (palladium on carbon) is a robust, general-purpose catalyst.[3]
-
Platinum (Pt): Known for its high activity, Pt is particularly effective for reducing aromatic rings and can be more active than palladium for certain substrates, though sometimes less selective.[3][4] It is also used for hydrogenating ketones and nitriles.
-
Rhodium (Rh): The premier catalyst for the hydrogenation of aromatic and heteroaromatic rings under milder conditions than those required for platinum or ruthenium.[5]
-
Ruthenium (Ru): Often used for the hydrogenation of aromatic rings, especially when tolerance to acidic conditions is required. It is also effective for reducing aldehydes and ketones to alcohols.[6]
-
Nickel (Ni): A cost-effective base metal catalyst, typically used in the form of Raney Nickel or supported on silica/alumina.[3][7] It is highly active for a wide range of functional groups but can be less selective and requires careful handling as it can be pyrophoric.[8]
Q2: What is the role of the catalyst support, and how does it influence the reaction?
The support material disperses and stabilizes the metal nanoparticles, preventing them from agglomerating, which would reduce the active surface area.[9] The support's physicochemical properties, such as surface area, porosity, and acidity/basicity, can profoundly impact catalyst performance.[6][10]
-
Activated Carbon: The most common support. It is largely inert, has a very high surface area, and is stable in both acidic and basic media. Its porosity can be tailored to influence mass transport.
-
Alumina (Al₂O₃): Provides strong metal-support interactions and can be prepared in acidic, neutral, or basic forms, influencing the reaction environment near the active sites.
-
Silica (SiO₂): Generally considered inert and has a high surface area. It is often used when an acidic or basic support is undesirable.[10]
-
Calcium Carbonate (CaCO₃) / Barium Sulfate (BaSO₄): These are used in "poisoned" or attenuated catalysts like Lindlar's catalyst (Pd/CaCO₃/Pb) to achieve selective hydrogenation, for instance, reducing an alkyne to a (Z)-alkene without over-reduction to the alkane.[11]
The interaction between the support and the reactants/solvent is also crucial. A support that has a high affinity for the substrate can enhance reaction rates by increasing the substrate concentration near the metal's active sites.[10]
Section 2: Troubleshooting Common Hydrogenation Problems
This section is formatted as a troubleshooting guide for issues that arise during an experiment.
Q: My reaction shows low or no conversion. What are the likely causes and how do I fix it?
A: This is the most common issue and requires a systematic approach to diagnose. The primary culprits are catalyst inactivity, suboptimal reaction conditions, or mass transfer limitations.
Possible Cause 1: Catalyst Inactivity
-
Poisoning: The catalyst's active sites are blocked by impurities.[8] Common poisons include sulfur compounds (from thiols, thioethers), nitrogen heterocycles, heavy metal ions, and sometimes carbon monoxide or halides.[12][13] These impurities can originate from the substrate, solvent, or even the hydrogen gas.
-
Solution: Use high-purity reagents and solvents. If poisoning is suspected, purifying the starting material (e.g., by recrystallization or chromatography) or passing it through a guard bed of activated alumina can remove trace poisons.[14] In some cases, increasing catalyst loading may overcome minor poisoning.
-
-
Deactivation: The catalyst may have lost activity from improper storage or handling. Pyrophoric catalysts like Raney Nickel or dry Pd/C are sensitive to air and must be handled under an inert atmosphere.[8]
-
Solution: Use a fresh batch of catalyst from a sealed container to rule out deactivation from handling.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Inadequate Hydrogen Pressure: For many reductions, a hydrogen balloon (approx. 1 atm) is sufficient. However, more sterically hindered or electronically deactivated substrates may require higher pressures to increase the concentration of hydrogen at the catalyst surface and drive the reaction forward.[4][8]
-
Solution: Increase hydrogen pressure using a Parr shaker or a high-pressure autoclave.
-
-
Incorrect Temperature: While many hydrogenations run well at room temperature, some require heating to overcome the activation energy.[8] Conversely, excessive heat can promote side reactions or cause catalyst sintering (agglomeration of metal particles), leading to deactivation.
-
Solution: Gradually increase the temperature (e.g., to 40-60 °C). If side products appear, consider lowering the temperature and increasing pressure or catalyst loading instead.
-
-
Poor Agitation: Hydrogenation is often a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mixing and limits the rate at which hydrogen can reach the catalyst surface (mass transfer limitation).[2][8]
-
Solution: Ensure vigorous stirring. Use an appropriately sized stir bar and flask to create a vortex that draws gas into the liquid phase. For larger scales, mechanical overhead stirring is necessary.
-
Possible Cause 3: Substrate or Solvent Issues
-
Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow as it is limited by the dissolution rate.
-
Solution: Select a solvent that completely dissolves the starting material. Common choices include methanol, ethanol, ethyl acetate, and THF.[8] Sometimes a co-solvent system is required.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing a stalled hydrogenation reaction.
Caption: A logical workflow for troubleshooting low conversion in hydrogenation reactions.
Q: My reaction is producing undesired byproducts. How can I improve selectivity?
A: Poor selectivity arises when the catalyst reduces other functional groups in the molecule or causes over-reduction of the target group. Improving chemoselectivity is a key challenge in complex molecule synthesis.[1][15]
-
Understanding the Cause: High catalyst activity and harsh conditions (high temperature/pressure) often lead to lower selectivity.[8] The inherent reactivity order of functional groups on a given metal dictates the outcome. For example, on Pd/C, nitro groups and C=C double bonds are typically reduced much faster than aromatic rings or carbonyl groups.[1]
-
Strategies for Improving Selectivity:
-
Change the Metal: If a Pd catalyst is over-reducing your substrate (e.g., reducing an aromatic ring), switch to a metal that is less active for that transformation under your conditions.
-
Milder Conditions: Reduce the temperature and/or pressure. This lowers the overall energy of the system, making it easier to discriminate between functional groups with different activation energies.[8]
-
Use a "Poisoned" or Modified Catalyst: As mentioned, Lindlar's catalyst is a classic example for selective alkyne semi-hydrogenation.[11] You can also introduce additives that selectively block the most active sites on the catalyst, thereby tuning its selectivity.[8]
-
Change the Support or Solvent: The local environment of the catalyst can influence selectivity. A change in solvent polarity or support acidity can alter how the substrate adsorbs onto the catalyst surface, favoring the reduction of one group over another.[1]
-
Section 3: Key Experimental Protocols
Adherence to a validated, systematic protocol is essential for obtaining reproducible and meaningful results.
Protocol 1: Bench-Scale Catalyst Screening
This protocol outlines a parallel screening approach to efficiently identify a lead catalyst and conditions.[16][17]
Objective: To compare the performance of several catalysts (e.g., Pd/C, Pt/C, Rh/C) for a specific hydrogenation reaction.
Materials:
-
Substrate
-
Anhydrous solvents (e.g., MeOH, EtOAc, THF)
-
Set of catalysts (e.g., 5% Pd/C, 5% Pt/C, 5% Rh/C)
-
Parallel reaction block or multiple identical reaction vessels
-
Inert gas (Nitrogen or Argon)
-
Hydrogen source (balloon or pressure manifold)
-
Stir plate and stir bars
-
Analytical tools (TLC, LC-MS, or GC-MS)
Procedure:
-
Preparation: Set up an array of identical reaction vials, each with a stir bar. Ensure all glassware is scrupulously clean and dry.[8]
-
Substrate Addition: To each vial, add an accurately weighed amount of the substrate (e.g., 50 mg). Dissolve the substrate in a fixed volume of solvent (e.g., 2 mL).
-
Catalyst Addition: Weigh each catalyst (e.g., 5-10 mol% loading) and add it to its designated vial. Perform this step under a flow of inert gas if the catalysts are air-sensitive.
-
Inerting: Seal each vial with a septum cap. Purge the headspace of each vial with an inert gas for 5-10 minutes to remove all oxygen. This is typically done using a needle connected to a gas line and a second needle as an outlet.
-
Hydrogenation: Introduce hydrogen by replacing the inert gas atmosphere with a hydrogen balloon or by connecting to a pressurized hydrogen manifold.
-
Reaction: Place the vials on the stir plate and begin vigorous stirring at a constant temperature (e.g., room temperature).
-
Monitoring: At set time points (e.g., 1h, 4h, 16h), carefully take a small aliquot from each reaction mixture for analysis. To do this, briefly switch the atmosphere back to inert gas, withdraw the sample using a syringe, and filter it through a small plug of celite or a syringe filter to remove the catalyst.
-
Analysis: Analyze the filtered aliquots by TLC, GC-MS, or LC-MS to determine the extent of conversion and the formation of any byproducts.
-
Work-up & Comparison: Once a reaction is complete, vent the hydrogen, purge with inert gas, and filter the entire reaction mixture to remove the catalyst. Compare the results across all catalysts to identify the most active and selective option.
Data Presentation: Example Catalyst Screening Results
The results from such a screening are best summarized in a table.
| Catalyst (5 mol%) | Solvent | Time (h) | Conversion (%) | Desired Product (%) | Byproduct A (%) |
| 5% Pd/C | EtOAc | 4 | >99 | 95 | 4 |
| 5% PtO₂ | EtOAc | 4 | 85 | 80 | 5 |
| 5% Rh/C | EtOAc | 4 | 20 | 20 | 0 |
| Raney Ni | EtOH | 4 | >99 | 70 | 30 |
| 5% Pd/C | MeOH | 4 | >99 | 98 | 1 |
This table clearly indicates that 5% Pd/C in Methanol provides the best combination of conversion and selectivity for this hypothetical reaction.
Section 4: In-Depth Technical Discussion - Catalyst Selection Workflow
For complex molecules with multiple reducible functional groups, a logical decision-making process is required to predict a suitable catalyst.
Catalyst Selection Workflow Diagram
This diagram provides a simplified decision tree for selecting a starting catalyst based on the primary goal of the transformation.
Caption: A simplified decision tree for initial catalyst selection based on target functional group.
References
- Catalysts - Evonik. Evonik Industries.
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Mettler-Toledo AutoChem.
- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem.
- Catalytic Reaction Guide. Johnson Matthey Catalysis & Chiral Technologies.
- A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne. BenchChem.
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology (RSC Publishing).
- Role of Catalyst Support's Physicochemical Properties on Catalytic Transfer Hydrogenation over Palladium Catalysts. UQ eSpace - The University of Queensland.
- How to Prevent Catalyst Poisoning at the Industrial Scale. MKnano.
- Optimizing Performance in Alkene Hydrogenation Catalysts. Cost Effective Catalysts.
- Chemoselectivity – Knowledge and References. Taylor & Francis Online.
- Application of supported metallic catalysts in catalytic hydrogenation of arenes. RSC Advances.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit.
- Catalyst poisoning issues in dicyclononane hydrogenation. BenchChem.
- Catalyst poison | Toxicity, Inhibition, Effects. Britannica.
- Troubleshooting of Catalytic Reactors. Slideshare.
- Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Wiley Online Library.
- What Is Supported Metal Catalyst? Chemistry For Everyone (YouTube).
- Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters. PMC - NIH.
- Hydrogenation Catalysts. TCI Chemicals.
- Descriptor-Based Microkinetic Modeling and Catalyst Screening for CO Hydrogenation. ACS Catalysis.
- Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group.
- Catalyst Screening and Process Concept Development. The AVN BLOG.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Phenylcyclohexyl)acetic Acid Analogs as Anti-inflammatory Agents
For researchers and drug development professionals in the field of inflammation and analgesia, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a continuous endeavor. The 2-(4-phenylcyclohexyl)acetic acid scaffold has emerged as a promising template for the development of such agents. This guide provides an in-depth comparison of the biological activity of various analogs of this compound, grounded in experimental data and established scientific principles. We will explore their primary mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential.
The Molecular Target: Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism by which this compound analogs and other NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[3][4]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[5] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are primarily due to the inhibition of COX-1.[2] Therefore, a key objective in the development of new NSAIDs is to design molecules that selectively inhibit COX-2 over COX-1.
Prostaglandin E2 Synthesis Pathway and Inhibition by NSAIDs
The synthesis of Prostaglandin E2 (PGE2), a pivotal mediator of inflammation and pain, is a multi-step enzymatic cascade. The process begins with the release of arachidonic acid from the cell membrane, which is then acted upon by COX enzymes to produce Prostaglandin H2 (PGH2). PGH2 is subsequently converted to PGE2 by prostaglandin E synthases. NSAIDs, including this compound analogs, intervene in this pathway by inhibiting the activity of COX-1 and COX-2, thereby reducing the production of PGH2 and, consequently, PGE2.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Licofelone: A Dual COX/5-LOX Inhibitor
For researchers and professionals in drug development, understanding the translational journey of a compound from laboratory assays to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of Licofelone (formerly ML-3000), an analgesic and anti-inflammatory agent. Licofelone's unique mechanism as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways offers a compelling case study in drug action and therapeutic potential.
Introduction: The Rationale for Dual Inhibition
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain. However, this inhibition can lead to an increase in the production of leukotrienes via the 5-LOX pathway, which can also contribute to inflammation and gastrointestinal side effects. Licofelone was developed to overcome this limitation by simultaneously inhibiting both COX and 5-LOX pathways, theoretically offering a more comprehensive anti-inflammatory effect with an improved safety profile.[1][2][3]
Mechanism of Action: A Two-Pronged Approach
Licofelone's mechanism of action involves the balanced inhibition of both the COX and 5-LOX pathways, which are central to the arachidonic acid cascade. This dual inhibition is critical for its therapeutic effects and distinguishes it from traditional NSAIDs and selective COX-2 inhibitors.
Caption: Workflow for the carrageenan-induced paw edema model.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and test groups (different doses of licofelone).
-
Drug Administration: The test compound, vehicle, or standard drug is administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Synthesis and Conclusion: Bridging the Gap Between Benchtop and Bedside
The journey of licofelone from in vitro discovery to in vivo validation and clinical trials highlights a successful translation of a rational drug design strategy. The in vitro studies were crucial in establishing its dual inhibitory mechanism and providing a basis for its potential therapeutic advantages. The subsequent in vivo studies in relevant animal models not only confirmed its anti-inflammatory and analgesic efficacy but also, importantly, demonstrated its improved gastrointestinal safety profile compared to existing NSAIDs.
The congruence between the in vitro findings of reduced inflammatory mediators and the in vivo observations of decreased inflammation and tissue damage in osteoarthritis models provides a strong, evidence-based rationale for its clinical development. While licofelone's journey to market has faced its own set of challenges, it remains a significant example of how a deep understanding of pharmacology and a targeted approach to drug design can lead to the development of novel therapeutics with the potential for improved efficacy and safety.
References
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New data on the efficacy and safety of licofelone in the treatment of osteoarthritis. BioWorld. [Link]
-
Activity and potential role of licofelone in the management of osteoarthritis. PMC - NIH. [Link]
-
DGAT-1 inhibitor | CAS:701232-20-4 | Diacylglycerol acyltransferase (DGAT1) inhibitor | High Purity | Manufacturer BioCrick. BioCrick. [Link]
-
Licofelone – Knowledge and References. Taylor & Francis. [Link]
-
Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis. [Link]
-
The Dual Cyclooxygenase/5-Lipoxygenase Inhibitor Licofelone Attenuates P-Glycoprotein-Mediated Drug Resistance in the Injured Spinal Cord. PMC - PubMed Central. [Link]
-
Evaluation of licofelone as an adjunct anti-inflammatory therapy to biologic scaffolds in the treatment of volumetric muscle loss. PubMed. [Link]
-
Licofelone in osteoarthritis: is this the awaited drug? a systematic review. [Link]
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comparing 2-(4-phenylcyclohexyl)acetic acid to other DGAT-1 inhibitors
A Comprehensive Comparative Guide to DGAT-1 Inhibitors: Evaluating 2-(4-phenylcyclohexyl)acetic Acid Derivatives and Clinical-Stage Compounds
For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease therapeutics, Diacylglycerol O-acyltransferase 1 (DGAT-1) presents a compelling target. This enzyme catalyzes the final, committed step in triglyceride synthesis, a pivotal process in lipid metabolism. Its inhibition offers a promising strategy for managing obesity, type 2 diabetes, and hypertriglyceridemia. This guide provides an in-depth comparison of DGAT-1 inhibitors, with a focus on a compound class containing the this compound moiety, and contrasts it with other key inhibitors that have progressed to clinical evaluation.
The Significance of DGAT-1 Inhibition
DGAT-1 is an integral membrane protein located in the endoplasmic reticulum, highly expressed in the small intestine, liver, and adipose tissue. It plays a crucial role in the absorption of dietary fat by re-esterifying diacylglycerols into triglycerides, which are then packaged into chylomicrons for transport. Genetic knockout of DGAT-1 in mice confers resistance to diet-induced obesity and enhances insulin sensitivity, highlighting its therapeutic potential[1]. Consequently, the development of small molecule inhibitors of DGAT-1 has been a significant focus of pharmaceutical research.
Featured Inhibitor Class: this compound Derivatives
While the specific compound this compound itself is not extensively documented as a potent DGAT-1 inhibitor in publicly available literature, this chemical scaffold is a core component of more complex and potent inhibitors. A prime example is KR-69232 , chemically known as 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl)acetic acid[2][3][4]. For the purpose of this guide, we will use KR-69232 as a representative for this class of inhibitors.
Preclinical Profile of KR-69232
KR-69232 was developed as a potential therapeutic agent for metabolic disorders characterized by excessive triglycerides[2][4]. Preclinical studies in rats have shed light on its pharmacokinetic profile.
Key findings for KR-69232 include:
-
High Plasma Protein Binding : The compound is highly bound to both rat and human plasma proteins (>99.8%), which can influence its distribution and availability[2].
-
Low Intestinal Permeability : In Caco-2 cell monolayers, a model for the human intestinal barrier, KR-69232 exhibited very low permeability, suggesting that its absorption from the gut into the systemic circulation is limited[2].
-
Low Oral Bioavailability : Following oral administration in rats, KR-69232 showed low bioavailability (<10%) and was absorbed slowly[2][4]. This is consistent with its low permeability. The majority of the compound remained in the intestine, which could be advantageous for a gut-restricted mechanism of action to limit systemic side effects.
The data suggests that KR-69232 is a potent DGAT-1 inhibitor with limited systemic exposure, a characteristic that could be beneficial in reducing off-target effects.
Comparative Analysis with Other Notable DGAT-1 Inhibitors
Several other DGAT-1 inhibitors have been developed and evaluated in clinical trials. Below is a comparison of KR-69232's profile with that of Pradigastat (LCQ908), PF-04620110, and AZD7687.
| Inhibitor | Chemical Structure | Potency (IC50) | Selectivity | Key Preclinical/Clinical Findings |
| KR-69232 | 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl)acetic acid | Data not publicly available | Selective for DGAT-1 over DGAT-2[5] | Low oral bioavailability (<10%) in rats, suggesting a gut-restricted action. High plasma protein binding (>99.8%)[2][4]. |
| Pradigastat (LCQ908) | trans-4-[4-[5-[[6-(trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]-cyclohexaneacetic acid | 157 nM[6][7] | Highly selective | In patients with familial chylomicronemia syndrome (FCS), 40 mg daily reduced fasting triglycerides by 70%[8][9][10]. Generally well-tolerated with mild, transient gastrointestinal side effects[9]. |
| PF-04620110 | Structure available from suppliers | 19 nM[1][11][12] | >1000-fold selective for DGAT-1 over DGAT-2 | Orally bioavailable (100% in rats)[13]. Significantly reduced hepatic triglycerides in db/db mice. Advanced to human clinical trials[1][13]. |
| AZD7687 | Structure not widely disclosed | Data not publicly available | Selective DGAT-1 inhibitor | Markedly reduced postprandial triglyceride excursion in humans, providing proof of mechanism[14]. However, development was hampered by dose-limiting gastrointestinal side effects, particularly diarrhea and vomiting[15][16][17][18]. |
Experimental Methodologies for Evaluating DGAT-1 Inhibitors
The characterization of DGAT-1 inhibitors relies on a suite of in vitro and in vivo assays. The choice of these assays is critical for understanding a compound's potency, selectivity, and therapeutic potential.
In Vitro DGAT-1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT-1.
-
Principle : The assay quantifies the formation of radiolabeled or fluorescently tagged triglycerides from diacylglycerol and a labeled fatty acyl-CoA substrate in the presence of a DGAT-1 enzyme source (e.g., recombinant human DGAT-1 or microsomes from cells overexpressing the enzyme).
-
Step-by-Step Protocol (Radiolabeled) :
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, and diacylglycerol.
-
Add the DGAT-1 enzyme source (e.g., 5-10 µg of microsomal protein)[19].
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding a fatty acyl-CoA substrate, such as [14C]oleoyl-CoA[20].
-
Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes)[20][21].
-
Stop the reaction by adding a chloroform/methanol mixture[20][21].
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled triglyceride product using a phosphorimager.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce DGAT-1 activity by 50%.
-
-
Causality Behind Experimental Choices : The use of a radiolabeled substrate provides a highly sensitive and direct measure of enzyme activity. The separation by TLC is crucial to distinguish the triglyceride product from the unreacted substrates.
Cell-Based Lipid Accumulation Assay (Oil Red O Staining)
This assay assesses the effect of a DGAT-1 inhibitor on the accumulation of neutral lipids in cells.
-
Principle : Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids red. A reduction in staining in inhibitor-treated cells indicates a decrease in lipid accumulation.
-
Step-by-Step Protocol :
-
Culture cells (e.g., adipocytes, hepatocytes) on coverslips in multi-well plates[22].
-
Treat the cells with the DGAT-1 inhibitor at various concentrations in the presence of fatty acids (e.g., oleic acid) to induce lipid droplet formation.
-
Fix the cells with a fixative such as 10% formalin[23].
-
Wash the cells with 60% isopropanol[24].
-
Stain the cells with a working solution of Oil Red O for 15-20 minutes[23][24].
-
Wash the cells to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin[23].
-
Visualize the lipid droplets under a microscope. The lipids will appear as red droplets.
-
-
Trustworthiness : This protocol provides a visual and semi-quantitative assessment of a compound's effect on cellular lipid storage. For quantification, the stain can be extracted with isopropanol and the absorbance measured.
In Vivo Oral Lipid Tolerance Test (OLTT)
The OLTT is a key in vivo assay to evaluate the effect of a DGAT-1 inhibitor on the absorption of dietary fat.
-
Principle : After an oral administration of a lipid load (e.g., corn oil or olive oil), plasma triglyceride levels are measured over time. An effective DGAT-1 inhibitor will blunt the postprandial rise in plasma triglycerides.
-
Step-by-Step Protocol (in Mice) :
-
Fast the mice for a predetermined period (e.g., 4-12 hours)[25][26][27].
-
Administer the DGAT-1 inhibitor or vehicle orally at a specific time before the lipid challenge.
-
Collect a baseline blood sample (t=0).
-
Administer an oral gavage of a lipid source, such as soybean oil (e.g., 5 mL/kg)[25][28][29].
-
Collect blood samples at several time points after the lipid challenge (e.g., 1, 2, 3, and 4 hours)[28][29].
-
Measure the plasma triglyceride concentrations at each time point.
-
Plot the plasma triglyceride concentration versus time and calculate the area under the curve (AUC) to quantify the total lipid excursion.
-
-
Authoritative Grounding : This in vivo model provides a physiologically relevant assessment of a compound's ability to modulate lipid absorption and metabolism.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the DGAT-1 pathway and a typical workflow for inhibitor screening.
Caption: The role of DGAT-1 in triglyceride synthesis within an enterocyte.
Caption: A generalized workflow for the screening and evaluation of DGAT-1 inhibitors.
Conclusion and Future Directions
The inhibition of DGAT-1 remains a validated and promising strategy for the treatment of metabolic diseases. Compounds like KR-69232, with a this compound core, demonstrate the chemical diversity being explored in this field. The preclinical data for KR-69232 suggests a gut-restricted mechanism of action, which could potentially mitigate the systemic side effects observed with other inhibitors.
However, the clinical development of several DGAT-1 inhibitors, such as AZD7687, has been challenged by significant gastrointestinal adverse events. This suggests that while DGAT-1 inhibition is effective at reducing triglyceride absorption, the therapeutic window may be narrow. The success of future DGAT-1 inhibitors will likely depend on achieving a balance between potent, gut-localized activity and minimizing mechanism-based side effects. Pradigastat's relative success in a specific patient population (FCS) with a favorable side effect profile indicates that this balance is achievable.
For researchers in this field, a thorough understanding of the comparative pharmacology of these compounds, coupled with robust and reproducible experimental methodologies, is essential for advancing the next generation of DGAT-1 inhibitors.
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Boström, K., et al. (2013). Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. Diabetes, Obesity and Metabolism, 15(10), 913-921. [Link]
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Eriksson, J. W., et al. (2012). Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study. Diabetes, Obesity and Metabolism, 14(10), 900-908. [Link]
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Meyers, C. D., et al. (2015). Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome. Lipids in Health and Disease, 14, 8. [Link]
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Eriksson, J. W., et al. (2012). Proof of mechanism for the DGAT1 inhibitor AZD7687: Results from a first-time-in-human single-dose study. ResearchGate. [Link]
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BioWorld. (2010). Promising preclinical data presented on DGAT-1 inhibitor PF-04620110. [Link]
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Ye, Y., et al. (2012). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 3(10), 827-832. [Link]
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Stone, S. J., et al. (2009). DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes. Journal of Lipid Research, 50(6), 1084-1093. [Link]
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Lee, Y.-M., et al. (2014). Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl)acetic acid, a novel DGAT-1 inhibitor. Xenobiotica, 44(5), 465-471. [Link]
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Dow, R. L., et al. (2011). Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ResearchGate. [Link]
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Cao, J., et al. (2011). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Medicinal Chemistry, 54(17), 5899-5913. [Link]
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Seo, H., et al. (2014). Determination of a novel diacylglycerol acyltransferase 1 inhibitor, 2-[4-(4-{5-[2-phenyl-5-(trifluoromethyl) oxazole-4-carboxamido]-1H-benzo[d]imidazol-2-yl} phenyl) cyclohexyl] acetic acid (KR-69232) in rat plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Biomedical Chromatography, 28(3), 324-326. [Link]
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BioCrick. (n.d.). DGAT-1 inhibitor. [Link]
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Zhang, Y., et al. (2011). Assay Development and Screening of Human DGAT1 Inhibitors with an LC/MS-Based Assay: Application of Mass Spectrometry for Large-Scale Primary Screening. Journal of Biomolecular Screening, 16(5), 555-564. [Link]
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Wang, L., et al. (2020). Structure and catalytic mechanism of a human triglyceride synthesis enzyme. Nature, 581(7808), 329-332. [Link]
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McFie, P. J., et al. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Lipids, 46(10), 963-970. [Link]
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Greer, M. S., et al. (2014). A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol. Lipids, 49(8), 827-834. [Link]
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Zhang, T., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine, 22(1), 269. [Link]
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Chitraju, C., et al. (2017). Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis. Cell Metabolism, 26(2), 407-418.e5. [Link]
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Zammit, V. A., et al. (2017). Chemical structures of the unrelated compounds used to inhibit human DGAT1. ResearchGate. [Link]
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Wang, H., et al. (2013). Chemical structures of DGAT1 inhibitors in the training set together with their biological activity data (IC50) for HipHop run. ResearchGate. [Link]
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For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. The ability of an antibody to selectively bind to its target analyte without being deceived by structurally similar molecules is the bedrock of reliable data. This is particularly critical when dealing with phenyl-containing compounds, a common motif in pharmaceuticals and endogenous molecules. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies with related phenyl-containing compounds, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your cross-reactivity studies.
The Imperative of Cross-Reactivity Assessment
In the realm of immunoassays, cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen.[1][2] This occurs when the non-target molecule shares structural similarities with the target, leading to potential inaccuracies such as false positives or over-quantification.[3][4][5] For phenyl-containing compounds, the ubiquitous benzene ring and its various substitutions present a significant challenge for antibody specificity. Therefore, rigorous cross-reactivity testing is not merely a quality control step but a fundamental aspect of assay validation, crucial for ensuring the safety and efficacy of therapeutic antibodies and the accuracy of diagnostic assays.[2][6][7][8]
The U.S. Food and Drug Administration (FDA) emphasizes the importance of characterizing the specificity of therapeutic antibodies, including an evaluation of potential cross-reactivity, before progressing to clinical trials.[6][7][9] These studies help to identify any potential off-target binding that could lead to adverse effects.[7][8]
Understanding the Structural Basis of Cross-Reactivity
The interaction between an antibody's binding site (paratope) and the antigen's determinant (epitope) is a highly specific, three-dimensional lock-and-key mechanism.[10] However, this interaction is not always perfectly exclusive. Cross-reactivity arises when an antibody's paratope recognizes and binds to epitopes on different but structurally similar molecules.[1][11] The binding affinity for the cross-reactant may be lower than for the primary antigen, but it can still be significant enough to interfere with the assay.
For small molecules like phenyl-containing compounds, the entire molecule or a significant portion of it can act as the epitope. Minor changes in the substitution pattern or the side chains attached to the phenyl group can influence the binding affinity and, consequently, the degree of cross-reactivity. Studies have shown that even subtle alterations in the geometry and electrostatic potential of substituent groups on a phenyl ring can dramatically affect antibody recognition.[12]
Experimental Design for Cross-Reactivity Assessment: A Comparative Approach
The most common and effective method for evaluating the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) .[1] This format is ideal because it allows for the direct measurement of how effectively a related compound competes with the primary antigen for antibody binding.
Below is a diagram illustrating the workflow of a competitive ELISA for cross-reactivity testing.
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a step-by-step methodology for assessing the cross-reactivity of a panel of related phenyl-containing compounds against a primary antibody.
Materials:
-
High-binding 96-well microtiter plates
-
Primary antibody specific to the target antigen
-
Target antigen (for coating)
-
A panel of structurally related phenyl-containing compounds (test compounds)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)[13]
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the target antigen to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of the target antigen (standard curve) and each test compound in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at 37°C.[13]
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 90 minutes at 37°C.[13]
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
-
Data Analysis and Interpretation
The degree of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the antibody binding by 50% (IC50) to the IC50 of the target antigen.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
A higher percent cross-reactivity indicates a greater affinity of the antibody for the test compound.
Comparative Data Presentation
To facilitate a clear comparison of the cross-reactivity of different phenyl-containing compounds, the data should be summarized in a structured table.
Table 1: Cross-Reactivity of Anti-Phenyl-X Antibody with Related Phenyl-Containing Compounds
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Target Antigen (Phenyl-X) | Phenyl-X structure | 10 | 100% |
| Compound A (Phenyl-Y) | Phenyl-Y structure | 50 | 20% |
| Compound B (Phenyl-Z) | Phenyl-Z structure | 1000 | 1% |
| Compound C (Non-phenyl) | Non-phenyl structure | >10,000 | <0.1% |
Note: The structures in the table are placeholders and should be replaced with actual chemical structures in a real-world application.
Causality Behind Experimental Choices and Self-Validating Systems
A robust cross-reactivity study is a self-validating system. Here’s the rationale behind key experimental choices:
-
Competitive ELISA Format: This format directly measures the ability of a compound to compete for the antibody's binding site, providing a quantitative measure of cross-reactivity.[1] It is more informative than simply testing the binding of the antibody to plates coated with the related compounds.
-
Inclusion of a Standard Curve: The standard curve with the target antigen is essential for determining the IC50 values accurately and serves as a positive control for assay performance.
-
Testing a Range of Concentrations: Serial dilutions of the test compounds are necessary to generate a complete inhibition curve and accurately determine the IC50.
-
Inclusion of a Structurally Unrelated Negative Control: A compound with a completely different structure (e.g., Compound C in the table) should be included to establish the baseline for non-specific binding and ensure the observed inhibition is due to specific cross-reactivity.
-
Pre-incubation Step: Pre-incubating the antibody with the test compounds allows the competitive binding to reach equilibrium before being introduced to the coated antigen, leading to more accurate results.
The following diagram illustrates the logical relationship in a self-validating cross-reactivity study.
Caption: Logical flow of a self-validating cross-reactivity study.
Conclusion and Implications for Drug Development
Thorough cross-reactivity studies are indispensable in the development of specific and reliable immunoassays for phenyl-containing compounds. By employing a well-designed competitive ELISA, researchers can quantitatively assess the potential for off-target binding and make informed decisions about the suitability of an antibody for its intended application. This is not only crucial for the accuracy of diagnostic and research assays but is also a critical safety assessment in the development of therapeutic antibodies. A comprehensive understanding of an antibody's cross-reactivity profile is a cornerstone of scientific integrity and a key requirement for regulatory approval.
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A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu®)
<_ _>
Introduction: The Strategic Imperative in Antiviral Synthesis
In the field of drug development, the elegance of a molecule's design is matched only by the ingenuity required for its synthesis. A robust, scalable, and economically viable synthetic route is paramount to delivering a life-saving therapy to a global population. Oseltamivir (marketed as Tamiflu®), a neuraminidase inhibitor, stands as a critical agent in the therapeutic arsenal against influenza A and B viruses.[1] Its molecular architecture, featuring a substituted cyclohexene ring with three stereocenters, presents a formidable synthetic challenge.[2] The journey to produce Oseltamivir has spurred remarkable innovation, leading to a variety of strategic approaches. This guide provides a comparative analysis of the most prominent synthesis routes, offering an in-depth look at the underlying logic, experimental protocols, and performance of each.
The urgency of developing efficient synthetic pathways was highlighted by the reliance of the initial commercial route on (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[3] The finite supply of this starting material, coupled with the potential for pandemic-level demand, created a clear and present risk to the global supply chain, compelling chemists to devise novel strategies independent of this natural source.[3][4]
Route 1: The Industrial Standard - Roche's Synthesis from (-)-Shikimic Acid
The commercial synthesis developed by Hoffmann-La Roche represents a highly optimized, linear approach that leverages a chiral pool starting material to establish the requisite stereochemistry.[2][3] This strategy's primary advantage is the direct incorporation of chirality from (-)-shikimic acid, which guides the stereochemical outcome of subsequent transformations.[3]
Strategic Rationale: The core logic of this route is to utilize the inherent stereochemistry of shikimic acid to construct the oseltamivir backbone. The synthesis proceeds through a key epoxide intermediate, which is then opened by an azide nucleophile to install one of the two crucial nitrogen-containing functional groups. While effective and scalable, a significant drawback is the use of potentially explosive azide reagents, which necessitates stringent safety protocols in an industrial setting.[1][3]
Experimental Protocol: Formation of the Key Epoxide Intermediate
-
Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to generate the corresponding ethyl ester.[3]
-
Ketalization: The 3- and 4-hydroxyl groups of the ethyl shikimate are protected as a pentylidene acetal by reacting it with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid.[3]
-
Mesylation: The remaining hydroxyl group at the C-5 position is activated as a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine.[3]
-
Epoxidation: The corresponding epoxide is then formed under basic conditions with potassium bicarbonate.[2]
This epoxide is a critical branching point from which the final stages of the synthesis, including the crucial azide opening, are launched.[5]
Caption: Workflow of the Roche industrial synthesis of Oseltamivir.
Route 2: De Novo Asymmetric Synthesis - The Corey Approach
In a landmark achievement, E.J. Corey and colleagues developed a route that completely bypasses the need for shikimic acid.[2] This de novo synthesis constructs the chiral cyclohexene core from simple, achiral starting materials—butadiene and acrylic acid—using a powerful asymmetric Diels-Alder reaction.[2][6]
Strategic Rationale: The key to this approach is the establishment of the initial stereocenter through a catalytic, enantioselective reaction. The CBS catalyst facilitates a highly controlled Diels-Alder cycloaddition, setting the stereochemistry that dictates the subsequent transformations.[2] A significant advantage of this route is its independence from natural product availability and its avoidance of hazardous azide intermediates.[6]
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Dienophile Preparation: Acrylic acid is esterified with 2,2,2-trifluoroethanol.
-
Asymmetric Cycloaddition: Butadiene reacts with the trifluoroethyl acrylate in an asymmetric Diels-Alder reaction, catalyzed by the chiral CBS catalyst, to yield the desired cyclohexene ester with high enantioselectivity.[2]
-
Amidation: The resulting ester is converted to the primary amide by reaction with ammonia.[7]
-
Iodolactamization: The synthesis then proceeds through an iodolactamization step to install further functionality on the ring.[2]
Caption: Key strategic steps in the Corey asymmetric synthesis.
Route 3: An Alternative De Novo Strategy - The Shibasaki Synthesis
The research group of Masakatsu Shibasaki also developed an innovative synthesis that avoids shikimic acid.[2] This route features an asymmetric desymmetrization of a meso-aziridine as the key stereochemistry-inducing step.[8]
Strategic Rationale: This approach introduces chirality by the catalytic opening of a prochiral aziridine with a nucleophile, in this case, trimethylsilyl azide (TMSN3), using a chiral catalyst system.[2] While elegant, this particular route does re-introduce the use of azide reagents. The synthesis then proceeds through a series of transformations, including an iodolactamization and the formation of a cyclic carbamate.[2]
Experimental Protocol: Asymmetric Aziridine Opening
-
Aziridine Desymmetrization: A meso-aziridine is subjected to an enantioselective ring-opening reaction using trimethylsilyl azide and a chiral catalyst to produce the corresponding azide with high enantiomeric excess.[2]
-
Boc Protection: The amide group is protected with a di-tert-butyl dicarbonate (Boc anhydride).[2]
-
Iodolactamization: Treatment with iodine and potassium carbonate induces an iodolactamization, which after elimination, yields a stable cyclic carbamate, setting up the core for further elaboration.[2][9]
Caption: Shibasaki's synthesis featuring asymmetric desymmetrization.
Route 4: Chemoenzymatic Synthesis - A Green Chemistry Approach
Harnessing the selectivity of enzymes offers a powerful and environmentally benign strategy for complex molecule synthesis. Several chemoenzymatic routes to Oseltamivir have been developed, often using dioxygenase enzymes to perform a key dihydroxylation step on a simple aromatic starting material like ethyl benzoate.[10][11]
Strategic Rationale: This approach leverages the exquisite stereocontrol of biological catalysts to create chiral building blocks that would be difficult to access through traditional chemistry.[11] A toluene dioxygenase enzyme, for example, can convert an achiral aromatic ring into a chiral cis-diol, which serves as a versatile starting material for Oseltamivir.[10][12] This strategy aligns with the principles of green chemistry by operating under mild conditions and often reducing the need for protecting groups.
Experimental Protocol: Enzymatic Dihydroxylation
-
Fermentation: A recombinant E. coli strain expressing a dioxygenase enzyme is used to ferment a simple aromatic substrate, such as ethyl benzoate.[11]
-
Dihydroxylation: The enzyme catalyzes the cis-dihydroxylation of the aromatic ring, producing a chiral cyclohexadiene-cis-diol.
-
Chemical Elaboration: This chiral diol is then converted through a series of chemical steps, which can include cycloadditions and functional group manipulations, to access key intermediates on the path to Oseltamivir.[10][11]
Caption: General workflow for a chemoenzymatic approach to Oseltamivir.
Performance Comparison
The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, cost, safety, and scalability. The following table provides a quantitative comparison of the discussed routes.
| Metric | Roche (from Shikimic Acid) | Corey (De Novo) | Trost (De Novo) | Hayashi (One-Pot) |
| Starting Material(s) | (-)-Shikimic Acid | Butadiene, Acrylic Acid | Commercially available lactone | Commercially available reagents |
| Number of Steps | ~8-11[5][13] | 12[7] | 8[4] | 3 (one-pot operations) |
| Overall Yield | 17-22%[2] | ~30% (not fully optimized)[6] | 30%[4] | 57%[2] |
| Key Advantage | Established, scalable industrial process. | Shikimic acid-independent; azide-free. | Shortest route to date; azide-free.[4] | High overall yield; cost-effective.[2] |
| Key Disadvantage | Reliance on natural product; uses azides.[3] | Some low-temperature steps.[14] | Requires specialized catalysts (Pd, Rh).[4] | Requires careful control of one-pot sequences. |
| Stereocontrol | Chiral Pool | Asymmetric Catalysis (Diels-Alder) | Asymmetric Catalysis (Allylic Alkylation) | Asymmetric Catalysis |
Conclusion and Future Outlook
The synthetic history of Oseltamivir is a compelling narrative of chemical innovation driven by a critical medical need. The evolution from a supply-chain-vulnerable, natural-product-based synthesis to a variety of robust, de novo routes demonstrates the power and adaptability of modern organic synthesis.
The Roche industrial synthesis, despite its reliance on shikimic acid and azide chemistry, remains a testament to process optimization and scale-up.[15] However, the academic breakthroughs by Corey, Shibasaki, Trost, and others have provided invaluable, azide-free alternatives that secure the supply chain and open new avenues for analogue synthesis.[1][4] The Hayashi synthesis, with its impressive 57% overall yield through one-pot operations, highlights the ongoing drive for process efficiency and cost-effectiveness.[2]
Looking forward, the integration of chemoenzymatic steps and continuous flow technologies promises to further enhance the safety, efficiency, and sustainability of Oseltamivir production.[16] These advancements not only ensure a stable supply of this essential medicine but also provide a powerful toolkit for tackling the synthetic challenges of future therapeutic agents. The continued pursuit of synthetic excellence remains a cornerstone of our ability to respond effectively to global health threats.
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A Senior Application Scientist's Guide to Validating Mass Spectrometry Data for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of small molecules. Its unparalleled sensitivity and ability to provide molecular weight and fragmentation information make it an indispensable tool from early-stage discovery to late-stage quality control. However, the data generated, rich as it may be, is not an island. True confidence in a proposed structure is not achieved by a single measurement but through a rigorous process of validation, a symphony of orthogonal methods, and a deep understanding of the underlying chemistry.
This guide provides an in-depth comparison of methodologies for validating mass spectrometry data for structural confirmation. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design and execute self-validating systems for your analytical challenges. Every claim and protocol herein is supported by authoritative sources, ensuring a foundation of trust and scientific integrity.
The Foundation: High-Confidence Mass Spectrometry Data
Before seeking external validation, the intrinsic quality of your mass spectrometry data must be unimpeachable. A robust structural confirmation workflow begins with the acquisition of high-quality, high-resolution mass spectra.
The Primacy of Accurate Mass and Isotopic Fidelity
High-resolution mass spectrometry (HRMS) is the bedrock of modern structural elucidation. The ability to measure mass to within a few parts per million (ppm) drastically narrows the range of possible elemental compositions for a given ion.[1][2] However, mass accuracy alone is not a panacea. The isotopic pattern of an ion provides a crucial, orthogonal piece of information within the same experiment.
Key Experimental Considerations for High-Quality HRMS Data:
-
Mass Analyzer Selection: The choice of mass analyzer dictates the achievable mass accuracy and resolution. Time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) are the most common HRMS analyzers.[1][3]
-
Calibration: External and internal calibration are critical for achieving sub-ppm mass accuracy.
-
Ionization Technique: Electrospray ionization (ESI) is the most common technique for polar small molecules in LC-MS, while atmospheric pressure chemical ionization (APCI) is suitable for less polar compounds.[4][5] The choice of ionization method can significantly impact the ions observed and the resulting fragmentation patterns.
Table 1: Comparison of Common High-Resolution Mass Analyzers for Small Molecule Analysis
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Typical Resolution | 40,000 - 60,000 | 60,000 - 240,000+ | >1,000,000 |
| Typical Mass Accuracy | 1-3 ppm | <1-2 ppm | <1 ppm |
| Scan Speed | Very Fast | Fast | Slower |
| Cost | |||
| Primary Advantage | High acquisition speed, suitable for fast chromatography.[1] | High resolution and mass accuracy in a benchtop system.[6] | Unparalleled resolution and mass accuracy.[1][3] |
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
While accurate mass provides the elemental formula, tandem mass spectrometry (MS/MS) offers a window into the molecule's connectivity. By isolating a precursor ion and inducing fragmentation, we can piece together the structural puzzle.[7]
Experimental Protocol: Generic LC-MS/MS for Structural Confirmation
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a common starting point for a wide range of small molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (0.1%) to aid ionization is typical.
-
Flow Rate: Dependent on the column internal diameter, typically 0.2-0.5 mL/min for analytical scale.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in both positive and negative modes should be evaluated.
-
Full Scan (MS1) Parameters: Acquire data over a relevant m/z range (e.g., 100-1000) to detect the precursor ion.
-
MS/MS (MS2) Parameters:
-
Precursor Selection: Isolate the monoisotopic peak of the ion of interest.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread is recommended to generate a rich fragmentation spectrum.[4]
-
Activation Method: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are most common.[4]
-
-
Interpreting the Fragments: A Logic-Driven Approach
The fragmentation pattern is not random; it is governed by the principles of chemical stability. The goal is to propose logical neutral losses and fragment ions that are consistent with the proposed structure.
Caption: Workflow for MS/MS-based structural confirmation.
The Power of Orthogonality: Cross-Validating with Complementary Techniques
A self-validating system relies on the convergence of evidence from multiple, independent techniques. When an orthogonal method confirms the MS-derived structure, the confidence in the assignment increases exponentially.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of small molecules.[8] It provides detailed information about the chemical environment and connectivity of atoms. When validating an MS-derived structure, NMR serves to confirm the proposed carbon-hydrogen framework and stereochemistry.
Key NMR Experiments for MS Data Validation:
-
¹H NMR: Provides information on the number and type of protons and their neighboring protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton.
Workflow for MS and NMR Data Integration:
-
MS Analysis: Propose a molecular formula from HRMS and key substructures from MS/MS.
-
NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra.
-
Cross-Validation:
-
Does the number of signals in the ¹H and ¹³C NMR spectra match the proposed formula?
-
Do the correlations observed in COSY, HSQC, and HMBC experiments support the connectivity inferred from MS/MS fragmentation?
-
Are the chemical shifts consistent with the proposed functional groups?
-
Caption: Logic of orthogonal validation using MS and NMR.
Beyond Connectivity: Addressing Stereochemistry and Isomerism
Mass spectrometry, in its conventional form, is generally "blind" to stereochemistry. The separation of stereoisomers requires a chiral environment, which can be achieved through specialized chromatography.
Chiral Chromatography-Mass Spectrometry:
The coupling of chiral liquid chromatography with mass spectrometry allows for the separation and independent analysis of enantiomers and diastereomers.[5][9] This is particularly crucial in pharmaceutical development, where different stereoisomers can have vastly different pharmacological and toxicological profiles.
Experimental Protocol: Chiral LC-MS
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the analyte class. Polysaccharide-based and macrocyclic glycopeptide CSPs are common choices.[9]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving chiral separation and must also be compatible with the MS interface.
-
MS Detection: The mass spectrometer serves as a highly selective and sensitive detector for the chromatographically resolved isomers.
Advanced and Emerging Validation Strategies
For particularly challenging structural assignments, more specialized techniques can provide the necessary clarity.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS can be used to probe the number of labile hydrogens (e.g., on -OH, -NH, -SH groups) in a molecule.[10] By introducing the sample into a deuterated solvent, hydrogens that can exchange with deuterium will do so, resulting in a predictable mass shift. This can help to confirm the presence and number of certain functional groups.
X-ray Crystallography: The Ultimate Confirmation
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry. While not always feasible, when successful, it is the ultimate validation of a structure proposed by mass spectrometry and NMR.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of a small molecule is not a linear process but an iterative cycle of hypothesis generation and rigorous testing. Mass spectrometry, with its speed and sensitivity, is unparalleled for generating initial hypotheses. However, the journey from a mass spectrum to a confirmed structure requires a commitment to scientific integrity, embodied by the use of orthogonal, self-validating workflows. By integrating high-quality mass spectrometry with complementary techniques like NMR and chiral chromatography, researchers can achieve the highest level of confidence in their structural assignments, a critical requirement for advancing science and developing safe and effective medicines.
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Chen, J., Korfmacher, W. A., & Hsieh, Y. (2005). Chiral liquid chromatography-tandem mass spectrometric methods for stereoisomeric pharmaceutical determinations. Journal of Chromatography B, 820(1), 1-8. [Link]
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A Comparative Analysis of the Anti-Inflammatory Effects of a Novel Compound Versus Known NSAIDs
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of inflammation, pain, and fever.[1][3][4] The discovery of two primary COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions like maintaining the stomach lining and supporting kidney function.[3][4][5][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][5]
This distinction is crucial: the therapeutic anti-inflammatory effects of NSAIDs are largely due to COX-2 inhibition, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3][7] Consequently, the development of COX-2 selective inhibitors has been a major goal in drug discovery, aiming for maximal efficacy with an improved safety profile.[3]
This guide provides a comprehensive framework for comparing the anti-inflammatory effects of a novel therapeutic candidate, hereafter referred to as Compound X , against established NSAIDs such as the COX-2 selective inhibitor Celecoxib, and non-selective inhibitors Ibuprofen and Diclofenac. We will delve into the mechanistic rationale behind the experimental designs, provide detailed protocols for in vitro and in vivo evaluation, and present a structured approach to data analysis and interpretation.
Mechanistic Overview: The Cyclooxygenase (COX) Pathway
Understanding the arachidonic acid cascade is fundamental to evaluating any potential anti-inflammatory agent. When cellular damage or inflammatory stimuli occur, phospholipase A2 liberates arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxane.[1][4]
Caption: The Arachidonic Acid Cascade and NSAID Intervention Points.
In Vitro Evaluation: Determining Potency and Selectivity
The initial characterization of Compound X involves determining its direct inhibitory effect on the target enzymes, COX-1 and COX-2. This is crucial for establishing potency (how much of the drug is needed) and selectivity (which enzyme is preferentially inhibited).
Rationale for Experimental Choice
An in vitro enzyme inhibition assay provides a clean, controlled system to measure the direct interaction between a compound and its target enzymes without the complexities of a cellular or whole-organism environment.[8][9] The primary endpoint is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[10] The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index, a key indicator of COX-2 preference.[10]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on commercially available colorimetric or fluorometric screening kits.
-
Preparation of Reagents:
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in Tris-HCl buffer.
-
Prepare a range of serial dilutions for Compound X, Celecoxib, Ibuprofen, and Diclofenac in a suitable solvent (e.g., DMSO).
-
Prepare arachidonic acid (substrate) and a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) as per the kit manufacturer's instructions.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to designated wells.
-
Add the diluted test compounds (Compound X and comparators) or vehicle control to the wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the kinetic development of color or fluorescence using a microplate reader at the appropriate wavelength (e.g., 590 nm for TMPD).[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound against both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation: Comparative Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Compound X | 12.5 | 0.05 | 250 |
| Celecoxib | 7.6 | 0.067 | ~113 |
| Diclofenac | 0.1 | 0.03 | ~3 |
| Ibuprofen | 1.0 | 5.0 | 0.2 |
Note: IC50 values are hypothetical and for illustrative purposes. Actual values for comparators can vary based on assay conditions but relative rankings are generally consistent.[12][13][14]
Caption: Workflow for the In Vitro COX Inhibition Assay.
Cell-Based Evaluation: Efficacy in a Biological Context
While enzyme assays are vital, they don't account for factors like cell membrane permeability or interactions with cellular machinery. A cell-based assay provides a more biologically relevant system to confirm the anti-inflammatory activity.
Rationale for Experimental Choice
Using a macrophage cell line (like RAW 264.7) stimulated with lipopolysaccharide (LPS) is a standard model for inducing an inflammatory response.[15][16] LPS, a component of gram-negative bacteria, potently induces the expression of COX-2, leading to a significant increase in PGE2 production.[17][18][19] Measuring the ability of Compound X to inhibit this PGE2 production provides a robust measure of its efficacy in a cellular context.
Experimental Protocol: LPS-Induced PGE2 Production in Macrophages
-
Cell Culture and Plating:
-
Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for PGE2 inhibition for each compound.
-
Data Presentation: Inhibition of Cellular PGE2 Production
| Compound | PGE2 Inhibition IC50 (µM) |
| Compound X | 0.09 |
| Celecoxib | 0.15 |
| Diclofenac | 0.05 |
| Ibuprofen | 2.5 |
Note: Values are hypothetical and for illustrative purposes.
In Vivo Preclinical Model: Assessing Efficacy in a Whole Organism
The final preclinical step is to evaluate the compound's efficacy in a living animal model. This step is critical for understanding the compound's pharmacokinetics, pharmacodynamics, and overall anti-inflammatory effect in a complex physiological system.
Rationale for Experimental Choice
The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[20][21] The injection of carrageenan, a polysaccharide, into a rodent's paw elicits a biphasic inflammatory response.[20] The late phase (after 2.5 hours) is primarily mediated by the overproduction of prostaglandins, making it an excellent model for evaluating COX inhibitors.[20] The primary endpoint is the reduction in paw swelling (edema).[22][23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation and Grouping:
-
Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Randomly divide the animals into groups (n=6 per group): Vehicle Control, Compound X (at various doses), Celecoxib (positive control), Ibuprofen (positive control), Diclofenac (positive control).
-
-
Dosing and Inflammation Induction:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).[20][22]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][21][23]
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group, typically at the 3-hour or 4-hour mark.
-
% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100.
-
Data Presentation: Anti-Inflammatory Efficacy in a Rat Model
| Treatment Group (Dose, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Compound X (10 mg/kg) | 0.25 ± 0.04 | 70.6% |
| Celecoxib (30 mg/kg) | 0.30 ± 0.05 | 64.7% |
| Ibuprofen (100 mg/kg) | 0.42 ± 0.07 | 50.6% |
| Diclofenac (20 mg/kg) | 0.35 ± 0.06 | 58.8% |
Note: Doses and results are hypothetical and for illustrative purposes.[24]
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Comparative Summary and Discussion
The collective data from this three-tiered evaluation provides a robust profile of Compound X's anti-inflammatory properties.
-
Potency and Selectivity: The in vitro data suggests that Compound X is a highly potent and selective COX-2 inhibitor, with an SI significantly greater than that of Celecoxib. This high selectivity is a promising indicator for a potentially favorable gastrointestinal safety profile.
-
Cellular Efficacy: The macrophage assay confirms that the potent enzymatic inhibition translates into effective suppression of prostaglandin production in a relevant cellular model. Its cellular IC50 is comparable to, or better than, established NSAIDs.
-
In Vivo Efficacy: The in vivo paw edema model demonstrates that Compound X possesses strong anti-inflammatory activity in a whole organism, potentially at lower doses than comparator drugs like Celecoxib and Diclofenac.
Conclusion
This systematic, multi-faceted approach, progressing from isolated enzymes to cellular models and finally to in vivo systems, provides the necessary evidence to rigorously compare a novel compound against established NSAIDs. The hypothetical data for Compound X suggests it is a promising candidate with high potency and selectivity for COX-2, warranting further development and investigation into its safety and pharmacokinetic profiles. This guide serves as a template for the logical and scientifically sound evaluation of next-generation anti-inflammatory therapeutics.
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A Comparative Guide to Alternatives for 2-(4-phenylcyclohexyl)acetic Acid in DGAT1 Inhibition Research
For researchers in metabolic diseases, particularly those targeting obesity and type II diabetes, the inhibition of Diacylglycerol O-Acyltransferase 1 (DGAT1) has emerged as a promising therapeutic strategy. The 2-(4-phenylcyclohexyl)acetic acid scaffold has been a cornerstone in the development of potent DGAT1 inhibitors. However, the landscape of DGAT1-targeted research is evolving, with several alternative chemical scaffolds demonstrating comparable or potentially superior pharmacological profiles. This guide provides an in-depth comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal tool compound for their specific research applications.
The Central Role of DGAT1 in Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) biosynthesis. By inhibiting DGAT1, particularly in the intestine, it is possible to reduce the absorption of dietary fats, thereby mitigating postprandial hyperlipidemia and its downstream metabolic consequences. The this compound moiety has been identified as a critical pharmacophore for a significant class of DGAT1 inhibitors, with the carboxylic acid group being essential for their potency and pharmacokinetic properties.
The Benchmark: this compound-Based Inhibitors
Compounds built upon the this compound scaffold, such as T-863 and A-922500, have been extensively characterized and serve as benchmarks in the field. These inhibitors have demonstrated robust efficacy in various preclinical models.
Key Characteristics:
-
Potency: Exhibit low nanomolar IC50 values against human and mouse DGAT1.[1][2]
-
Mechanism of Action: Typically act as competitive inhibitors with respect to the acyl-CoA substrate.[2][3]
-
In Vivo Efficacy: Effectively reduce postprandial triglyceride excursions in oral lipid tolerance tests and can lead to weight loss in diet-induced obesity models.[4]
However, the development of some DGAT1 inhibitors has been hampered by gastrointestinal side effects, prompting the exploration of alternative chemical scaffolds with potentially improved tolerability and distinct pharmacological profiles.[5]
Emerging Alternatives to the Classical Scaffold
Research into novel DGAT1 inhibitors has yielded several promising alternatives that lack the this compound core. These compounds offer different chemical properties and may provide advantages in terms of selectivity, tissue distribution, or side effect profiles.
Thienopyrimidine Derivatives
A novel series of thieno[3,2-d]pyrimidine derivatives has been developed as potent and selective DGAT1 inhibitors. These compounds replace the phenylcyclohexylacetic acid moiety with a heterocyclic core, leading to distinct structure-activity relationships.
Benzomorpholine-Based Inhibitors
Rational drug design has led to the development of DGAT1 inhibitors featuring a benzomorpholine core. These compounds have shown good potency and selectivity, representing another structurally distinct class of inhibitors.[6]
Natural Product-Derived Inhibitors
Nature also provides templates for DGAT1 inhibition. Xanthohumol, a prenylated flavonoid from hops, has been identified as a modulator of DGAT activity. While generally less potent than synthetic inhibitors, natural products can offer novel mechanisms of action and favorable safety profiles.[7][8]
Comparative Performance Analysis
The selection of a DGAT1 inhibitor for a specific research application should be guided by a thorough comparison of their in vitro and in vivo properties. The following table summarizes key performance data for representative compounds from each class.
| Compound Class | Representative Compound | Human DGAT1 IC50 | Cellular Potency (Triglyceride Synthesis) | Key Features |
| Phenylcyclohexylacetic Acid | T-863 | 15 nM[1] | High | Well-characterized, potent, orally active.[2] |
| Phenylcyclohexylacetic Acid | A-922500 | 9 nM[1] | High | Potent, selective, orally bioavailable.[4] |
| Thienopyrimidine | cis-Isomer 17a | Potent (specific value not publicly available) | High | Novel scaffold, good pharmacokinetic profile.[9] |
| Benzomorpholine | Compound 23n | Good potency (specific value not publicly available) | Good | Rationally designed, novel core structure.[6] |
| Natural Product (Chalcone) | Xanthohumol | Micromolar range | Moderate | Natural origin, potential for unique biological activities.[7][8] |
Experimental Protocols for Comparative Evaluation
To ensure a rigorous comparison of DGAT1 inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro DGAT1 Enzyme Inhibition Assay (Fluorescence-Based)
This high-throughput assay measures the release of Coenzyme A (CoA) during the DGAT1-catalyzed reaction.
Principle: The free sulfhydryl group of the released CoA reacts with a thiol-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent adduct that can be quantified.[3]
Step-by-Step Methodology:
-
Enzyme Source: Utilize microsomal fractions from Sf9 insect cells overexpressing human DGAT1.
-
Reaction Mixture: Prepare a reaction buffer containing the DGAT1 enzyme source, 1,2-dioleoyl-sn-glycerol (DAG) as the acyl acceptor, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding the acyl donor, oleoyl-CoA.
-
Detection: After a defined incubation period, add the CPM probe.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro DGAT1 Inhibition Assay:
Caption: Workflow for the fluorescence-based DGAT1 enzyme inhibition assay.
In Vivo Oral Lipid Tolerance Test (OLTT)
This assay evaluates the effect of a DGAT1 inhibitor on the absorption of dietary fat in an animal model.
Principle: Following an oral fat challenge, the rise in plasma triglyceride levels is measured over time. An effective DGAT1 inhibitor will blunt this postprandial increase in triglycerides.[4]
Step-by-Step Methodology:
-
Animal Model: Use fasted mice (e.g., C57BL/6).
-
Dosing: Administer the test inhibitor or vehicle orally at a predetermined time before the lipid challenge.
-
Lipid Challenge: Administer a bolus of corn oil via oral gavage.
-
Blood Sampling: Collect blood samples at baseline and at several time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Determine the plasma triglyceride concentration in each sample using a commercial assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to quantify the overall lipid excursion.
Workflow for Oral Lipid Tolerance Test (OLTT):
Caption: Workflow for the in vivo oral lipid tolerance test.
Selectivity Profiling
It is crucial to assess the selectivity of a DGAT1 inhibitor against other acyltransferases, particularly DGAT2 and Acyl-CoA:Cholesterol Acyltransferase (ACAT).
Methodology:
-
DGAT2 Inhibition Assay: A similar in vitro enzyme inhibition assay as described for DGAT1 can be performed using microsomes from cells overexpressing DGAT2.
-
ACAT Inhibition Assay: Commercially available kits or established protocols can be used to measure the inhibition of ACAT1 and ACAT2 activity.
A highly selective DGAT1 inhibitor will exhibit a significantly greater potency for DGAT1 over other related enzymes.
Conclusion and Future Directions
While the this compound scaffold has been instrumental in advancing our understanding of DGAT1 inhibition, the exploration of alternative chemical structures is vital for the development of next-generation therapeutics with improved efficacy and safety profiles. The thienopyrimidine and benzomorpholine derivatives, along with natural products like xanthohumol, represent promising avenues for future research. By employing rigorous comparative studies using standardized in vitro and in vivo assays, researchers can identify the most suitable DGAT1 inhibitors for their specific scientific questions, ultimately accelerating the translation of this therapeutic strategy from the laboratory to the clinic.
References
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Zhang, H., Shen, C., Zhang, H. R., Chen, W. X., Luo, Q. Q., & Ding, L. (2021). Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model. Molecular Diversity, 25(3), 1481–1495. [Link]
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ResearchGate. (n.d.). Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors. Retrieved from [Link]
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Cao, J., Zhou, Y., Peng, H., Huang, X., St-Pierre, P., Shan, B., ... & Gimeno, R. E. (2011). Targeting acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. The Journal of biological chemistry, 286(48), 41838–41851. [Link]
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ResearchGate. (n.d.). (a) Structures of reported DGAT1 inhibitors; (b) diagram showing.... Retrieved from [Link]
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Zhang, H., Shen, C., Zhang, H. R., Chen, W. X., Luo, Q. Q., & Ding, L. (2021). Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model. ProQuest. [Link]
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Di Mauro, S., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. National Institutes of Health. [Link]
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Inokoshi, J., et al. (2009). Selectivity of DGAT inhibitors of natural origin toward acyl-CoA:diacylglycerol acyltransferase isozymes. ResearchGate. [Link]
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King, A. J., Segreti, J. A., Larson, K. J., Souers, A. J., Kym, P. R., Reilly, R. M., ... & Cox, B. F. (2010). In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia. European journal of pharmacology, 637(1-3), 155–161. [Link]
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Chen, Y., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. PubMed Central. [Link]
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Birch, A. M., Buckett, L. K., & Turnbull, A. V. (2010). DGAT1 inhibitors as anti-obesity and anti-diabetic agents. Current opinion in drug discovery & development, 13(4), 489–496. [Link]
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Krahmer, N., et al. (2016). A Class of Diacylglycerol Acyltransferase 1 Inhibitors Identified by a Combination of Phenotypic High-throughput Screening, Genomics, and Genetics. PubMed Central. [Link]
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Quiroga, A. D., et al. (2021). Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158973. [Link]
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He, S., et al. (2014). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. National Institutes of Health. [Link]
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Dow, R. L., et al. (2011). Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides. PubMed Central. [Link]
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Farese, R. V., Jr., & Harris, C. A. (2014). Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. Journal of Medicinal Chemistry, 57(5), 1731-1742. [Link]
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Wang, L., et al. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. PubMed Central. [Link]
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A Comparative Guide to Synthetic Precursor Selection: A Cost-Benefit Analysis for the Synthesis of 4,4-Diethoxybutylamine
For researchers, scientists, and professionals in drug development, the selection of a synthetic precursor is a foundational decision that dictates not only the efficiency and yield of a reaction but also the economic viability, safety, and environmental impact of the entire process.[1][][3] A comprehensive cost-benefit analysis extends far beyond the line-item cost of a starting material; it encompasses the total cost of a process, factoring in reagents, solvents, waste disposal, purification, and regulatory compliance.[4][5][6][7]
This guide provides an in-depth comparison of two distinct synthetic routes for producing 4,4-diethoxybutylamine, a key building block in pharmaceutical synthesis. By examining a classic Gabriel synthesis alongside a modern reductive amination, we will illustrate the critical trade-offs and provide a data-driven framework for precursor selection.
The Target: 4,4-Diethoxybutylamine
4,4-Diethoxybutylamine is a valuable intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine and a protected aldehyde (as a diethyl acetal), makes it a versatile component for building more complex molecules. The challenge lies in synthesizing it efficiently and cleanly. We will compare two pathways that begin from different, readily available precursor types.
Route 1: The Classic Approach – Gabriel Synthesis
The Gabriel synthesis, developed in 1887, is a cornerstone of organic chemistry for the reliable formation of primary amines. This pathway utilizes the nucleophilicity of the potassium salt of phthalimide to displace a halide, followed by deprotection to release the desired amine.
Synthetic Workflow & Rationale
This two-step process is favored for its ability to prevent over-alkylation, a common side reaction in other amine syntheses, thereby ensuring a clean conversion to the primary amine.
-
Step 1: Nucleophilic Substitution: Potassium phthalimide is reacted with a halo-precursor, 4-bromo-1,1-diethoxybutane. The phthalimide anion acts as a robust nitrogen nucleophile, displacing the bromide to form the N-alkylated phthalimide intermediate.
-
Step 2: Deprotection (Hydrazinolysis): The phthalimide protecting group is cleaved using hydrazine (H₂NNH₂). This reaction releases the free primary amine and forms a stable phthalhydrazide byproduct, which precipitates out of solution and can be removed by filtration.
Diagram of Gabriel Synthesis Workflow
Caption: Workflow for Gabriel Synthesis of 4,4-Diethoxybutylamine.
Experimental Protocol: Gabriel Synthesis
Step 1: Synthesis of N-(4,4-Diethoxybutyl)phthalimide
-
To a stirred solution of potassium phthalimide (1.85 g, 10 mmol) in 20 mL of anhydrous DMF, add 4-bromo-1,1-diethoxybutane (2.25 g, 10 mmol).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the intermediate product.
Step 2: Synthesis of 4,4-Diethoxybutylamine
-
Suspend the N-(4,4-diethoxybutyl)phthalimide (2.77 g, 10 mmol) in 50 mL of ethanol.
-
Add hydrazine monohydrate (0.6 g, 12 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with 2 mL of concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure. Basify the residue with 20% NaOH solution and extract with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Route 2: The Modern Approach – Reductive Amination
Reductive amination is a highly efficient, one-pot method for synthesizing amines.[8] This approach combines a carbonyl compound with an amine source and a reducing agent, offering a more convergent and atom-economical pathway.
Synthetic Workflow & Rationale
This route is often preferred in industrial settings due to its operational simplicity, reduced number of steps, and alignment with green chemistry principles.[8][9]
-
One-Pot Reaction: The precursor, 4,4-diethoxybutanal, is reacted directly with an ammonia source (e.g., ammonia in methanol) to form an imine intermediate in situ.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, is present to immediately reduce the imine to the target primary amine. This prevents side reactions and drives the equilibrium toward the product. The choice of reducing agent is critical; catalytic hydrogenation is the greenest option (producing only water), while borohydride reagents are convenient for lab scale but add to the waste stream.
Diagram of Reductive Amination Workflow
Caption: Workflow for Reductive Amination of 4,4-Diethoxybutanal.
Experimental Protocol: Reductive Amination
-
Charge a pressure vessel with 4,4-diethoxybutanal (1.46 g, 10 mmol) and 50 mL of a 7N solution of ammonia in methanol.
-
Add 100 mg of 10% Palladium on Carbon (Pd/C) catalyst.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 12 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
The residue can be purified by distillation to yield the final product.
Quantitative Comparison: A Data-Driven Decision
To objectively compare these two routes, we must analyze them through key performance and green chemistry metrics.[10][11] The selection of a synthetic route in a regulated Good Manufacturing Practice (GMP) environment is heavily influenced by such data, as it directly impacts process robustness, cost, and regulatory filing.[4][12]
| Metric | Route 1: Gabriel Synthesis | Route 2: Reductive Amination | Rationale & Significance |
| Overall Yield | ~70-80% | ~85-95% | Higher yield directly reduces the cost per kilogram of the final product.[13] |
| Precursor Cost | Lower (for haloalkane) | Higher (for aldehyde) | The initial precursor cost is often misleading; it must be weighed against overall process efficiency.[5][14] |
| Number of Steps | 2 (plus workups) | 1 (one-pot) | Fewer steps reduce processing time, labor costs, and potential for material loss.[15] |
| Atom Economy | Low (~45%) | High (>85%) | A measure of efficiency; higher is better. The Gabriel synthesis generates a large phthalhydrazide byproduct. |
| Process Mass Intensity (PMI) | High (>50) | Low (<20) | PMI (total mass in / mass of product) is a key green metric. Lower PMI means less waste.[11] |
| E-Factor | High (>49) | Low (<19) | E-Factor (mass of waste / mass of product) directly quantifies waste generation. |
| Safety & Hazards | Uses highly toxic and potentially explosive hydrazine. | Uses flammable H₂ gas (requires specialized equipment) but avoids highly toxic reagents. | Eliminating hazardous reagents is a primary goal for process safety and sustainability.[8] |
Note: Numerical values are estimates based on typical reaction efficiencies and stoichiometric calculations for comparison purposes.
Discussion: Synthesizing the Analysis
The data table clearly illustrates a classic conflict in process chemistry: the trade-off between the cost of starting materials and the overall process efficiency.[7]
-
Economic Verdict: While the halo-precursor for the Gabriel synthesis may be cheaper to purchase, the Reductive Amination route is overwhelmingly more cost-effective at scale.[16] Its superior yield, one-pot design, and dramatically lower waste generation translate to reduced costs for raw materials, solvent, and waste treatment. A case study showed that route modification can reduce overall drug product cost by as much as 65%.[15]
-
Green Chemistry & Sustainability: The Reductive Amination is the far "greener" option. Its high atom economy and low PMI/E-Factor align with modern sustainability goals in the pharmaceutical industry.[6][8] The avoidance of toxic reagents like hydrazine is a significant advantage, reducing both environmental impact and operator risk.
-
Context is Key: The optimal choice depends on the application.
-
For small-scale academic or discovery labs: The Gabriel synthesis may be acceptable if the halo-precursor is readily available and specialized hydrogenation equipment is not.
-
For industrial-scale production and drug development: The Reductive Amination is the superior choice. Its efficiency, safety profile, and scalability make it ideal for producing APIs and intermediates under GMP conditions.[4]
-
Conclusion
A holistic cost-benefit analysis of synthetic precursors requires looking beyond the price tag of the starting material. As demonstrated with the synthesis of 4,4-diethoxybutylamine, a modern approach like reductive amination, despite starting from a potentially more expensive precursor, delivers superior value through higher efficiency, greater safety, and a significantly smaller environmental footprint. For professionals in drug development, embracing these greener, more efficient synthetic strategies is not just a matter of environmental responsibility, but a critical driver of economic competitiveness and long-term viability.[9]
References
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Title: Comparative Green Chemistry Metrics for Selected Chemical Syntheses Source: ResearchGate URL: [Link]
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Title: Discover the Importance of Precursors in Pharmaceuticals and Chemical Manufacturing Source: Euro-Chemicals URL: [Link]
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Evaluating the Efficacy of Cis vs. Trans Isomers in Biological Systems: A Comparative Guide
<_>
Introduction: The Critical Role of Spatial Arrangement in Biological Function
In the realm of molecular biology and pharmacology, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, provide a stark illustration of this principle.[1][2] Among these, cis-trans isomers, also known as geometric isomers, are particularly significant.[1] Arising from restricted rotation around a double bond or within a ring structure, these isomers present distinct spatial configurations that can dramatically alter their interaction with biological targets.[1][3][4][5]
In the cis configuration, functional groups are positioned on the same side of the plane of a double bond or ring, often resulting in a "kinked" or bent molecular shape.[4][6] Conversely, the trans configuration places these groups on opposite sides, leading to a more linear and extended structure.[4][6] This seemingly subtle difference in geometry has profound implications for a molecule's physical properties, such as polarity and melting point, and more critically, its biological efficacy.[1][6][7] From the metabolism of fatty acids to the therapeutic action of anticancer drugs, the distinction between cis and trans isomers can mean the difference between a potent therapeutic agent and an inactive or even harmful compound.[4][7][8][9]
This guide provides an in-depth comparison of the efficacy of cis versus trans isomers in key biological systems. We will explore the underlying mechanisms that govern their differential activities, present supporting experimental data, and detail the methodologies used to evaluate their performance. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role stereochemistry plays in biological function.
I. The Structural Basis of Differential Activity: Why Geometry Matters
The differential biological effects of cis and trans isomers are rooted in the principle of stereoselectivity, where biological macromolecules such as enzymes and receptors exhibit a high degree of specificity for the spatial arrangement of their ligands or substrates.[10] The active sites of enzymes and the binding pockets of receptors are themselves chiral and possess a defined three-dimensional structure. Consequently, the "fit" between a small molecule and its biological target is highly dependent on the molecule's geometry.
The bent structure of a cis isomer, for example, may allow it to fit snugly into a binding pocket that a linear trans isomer cannot access, or vice versa.[11] These differences in binding affinity and orientation directly impact the downstream biological response, be it enzymatic catalysis, signal transduction, or the inhibition of a cellular process.
Case Study 1: Fatty Acids – Membrane Fluidity and Metabolism
A classic example of the biological importance of cis-trans isomerism is found in fatty acids.
-
Cis Fatty Acids : Naturally occurring unsaturated fatty acids predominantly exist in the cis configuration.[7][8] The kink in their hydrocarbon chains, introduced by the cis double bond, prevents them from packing closely together.[6] This disruption of intermolecular forces increases the fluidity of cell membranes, which is crucial for the proper function of membrane-bound proteins and transport systems.[6]
-
Trans Fatty Acids : Trans fatty acids, which are often formed during the industrial process of partial hydrogenation of vegetable oils, have a more linear shape, similar to saturated fatty acids.[6][7][8][12] This allows them to pack more tightly, decreasing membrane fluidity.[6] From a health perspective, the consumption of trans fatty acids has been linked to adverse cardiovascular effects, including an increase in "bad" LDL cholesterol and a decrease in "good" HDL cholesterol.[7][12][13]
The metabolic processing of these isomers also differs. Enzymes involved in lipid metabolism are often stereospecific, showing a preference for the naturally occurring cis isomers.[6]
| Property | Cis-Unsaturated Fatty Acids (e.g., Oleic Acid) | Trans-Unsaturated Fatty Acids (e.g., Elaidic Acid) |
| Structure | Kinked/Bent at the double bond[6] | Linear/Straight at the double bond[6] |
| Effect on Membrane Fluidity | Increases fluidity by disrupting packing[6] | Decreases fluidity, making membranes more rigid[6] |
| Natural Occurrence | Abundant in nature[7][8] | Mostly artificial, from hydrogenation[7][8][12] |
| Health Impact | Generally considered beneficial for heart health[13] | Linked to increased risk of heart disease[7][12] |
Case Study 2: Pharmacology – Anticancer Agents
The field of pharmacology provides numerous examples where the cis isomer of a drug is therapeutically active while the trans isomer is not.
Cisplatin vs. Transplatin
Cisplatin is a highly effective platinum-based chemotherapy drug used to treat various cancers.[14] Its anticancer activity stems from its ability to form adducts with DNA, primarily creating 1,2-intrastrand crosslinks between adjacent guanine bases.[15][16] This lesion kinks the DNA structure, inhibiting DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[15]
In stark contrast, its geometric isomer, transplatin, is clinically ineffective.[14][16] Due to its stereochemistry, transplatin is unable to form the same 1,2-intrastrand crosslinks that are critical for cisplatin's activity.[16][17] While it can form other types of DNA adducts, these are more easily repaired by cellular mechanisms and do not induce the same level of cytotoxic response.[16]
| Feature | Cisplatin | Transplatin |
| Geometric Structure | cis-[PtCl₂(NH₃)₂] | trans-[PtCl₂(NH₃)₂] |
| Primary DNA Adduct | 1,2-intrastrand crosslinks[16] | Monofunctional adducts, interstrand crosslinks[16] |
| Effect on DNA Structure | Significant bending/kinking[15] | Less distortion |
| Anticancer Activity | Highly potent[14] | Clinically ineffective[14][16] |
Combretastatin A-4
Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, a critical process for cell division.[18][19] The biological activity of CA-4 is highly dependent on its cis-stilbene structure.[18][20] The cis configuration allows the molecule to adopt a specific conformation that enables it to bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The trans isomer of CA-4 is significantly less potent, with some studies reporting it to be virtually inactive.[18][20][21] This is because the linear shape of the trans isomer does not fit into the colchicine-binding site effectively.[22]
| Isomer | Relative Potency | Mechanism of Action |
| cis-Combretastatin A-4 | High | Binds to the colchicine site on tubulin, inhibiting polymerization.[18][20] |
| trans-Combretastatin A-4 | Very Low / Inactive | Poor fit for the tubulin binding site.[18][20][21][22] |
II. Experimental Methodologies for Efficacy Evaluation
A variety of experimental techniques are employed to quantify and compare the biological efficacy of cis and trans isomers. These assays can be broadly categorized into in vitro (biochemical and cell-based) and in vivo studies.
A. Biochemical Assays
These assays utilize purified biological macromolecules to assess the direct interaction of isomers with their targets.
1. Receptor-Ligand Binding Assays
These assays are fundamental for determining the affinity of an isomer for its receptor.[23][24][25] The general principle involves incubating a receptor preparation with a labeled ligand (often radioactive or fluorescent) and then measuring the amount of bound ligand.[24][26] To compare isomers, a competitive binding experiment is typically performed.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation : Prepare a series of tubes containing a constant concentration of the receptor preparation and a constant concentration of a high-affinity radiolabeled ligand.
-
Competition : To these tubes, add increasing concentrations of the unlabeled cis or trans isomer (the "competitor").
-
Incubation : Incubate the mixtures to allow the binding to reach equilibrium.
-
Separation : Separate the bound from the unbound radioligand. This is often achieved by rapid filtration through a filter that traps the receptor-ligand complexes.
-
Quantification : Measure the radioactivity retained on the filter for each tube.
-
Data Analysis : Plot the percentage of bound radioligand against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. From this curve, the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the isomer for the receptor, can then be calculated from the IC₅₀ value.
A lower Ki value indicates a higher binding affinity. By comparing the Ki values of the cis and trans isomers, their relative affinities for the target receptor can be quantified.
Caption: Workflow for a competitive ligand binding assay.
2. Enzyme Kinetic Assays
When the target is an enzyme, kinetic assays are used to determine how each isomer affects the enzyme's catalytic activity.[27][28] These assays measure the rate of the reaction catalyzed by the enzyme in the presence of varying concentrations of the substrate and the isomeric inhibitor.[28][29]
Experimental Protocol: Enzyme Inhibition Assay
-
Reaction Setup : Prepare a series of reactions containing the enzyme, its substrate, and a suitable buffer system.
-
Inhibitor Addition : Add varying concentrations of either the cis or trans isomer to the reaction mixtures. Include a control with no inhibitor.
-
Initiation and Monitoring : Initiate the reaction (e.g., by adding the substrate) and monitor the formation of the product or the depletion of the substrate over time.[29] This is often done spectrophotometrically if the product or substrate absorbs light at a specific wavelength.[28]
-
Rate Determination : Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.[30]
-
Data Analysis : Plot the reaction rates against the substrate concentration for each inhibitor concentration (e.g., using a Michaelis-Menten plot or a Lineweaver-Burk plot). Analyze these plots to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki) for each isomer.
A lower Ki value signifies a more potent inhibitor. This allows for a direct quantitative comparison of the inhibitory efficacy of the cis and trans isomers.
Caption: Enzyme inhibition by cis/trans isomers.
B. Cell-Based Functional Assays
While biochemical assays are excellent for studying direct molecular interactions, cell-based assays provide a more physiologically relevant context by evaluating the effects of isomers on living cells.[31][32][33]
1. Cytotoxicity and Proliferation Assays
These assays measure the ability of a compound to kill cells (cytotoxicity) or inhibit their growth (antiproliferative activity). They are crucial for evaluating anticancer drugs like cisplatin and combretastatin.
Experimental Protocol: MTT Proliferation Assay
-
Cell Seeding : Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Isomer Treatment : Treat the cells with a range of concentrations of the cis and trans isomers. Include untreated cells as a control.
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization : After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the isomer concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.
A lower IC₅₀ value indicates greater cytotoxic or antiproliferative potency.
2. Apoptosis Assays
To confirm that cell death is occurring through a specific pathway like apoptosis, further assays can be conducted.
-
Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays : These assays measure the activity of caspases, which are key proteases that execute apoptosis.[34]
By comparing the percentage of apoptotic cells or the level of caspase activity induced by the cis and trans isomers, their ability to trigger programmed cell death can be quantitatively compared.
Caption: General workflow for cell-based efficacy comparison.
III. Conclusion: The Imperative of Stereochemical Consideration
The evidence is unequivocal: the geometric isomerism of a molecule is a critical factor in its biological activity. The cases of cis/trans fatty acids, cisplatin, and combretastatin A-4 clearly demonstrate that a change in spatial arrangement can lead to vastly different interactions with biological systems. For researchers in drug discovery and development, a thorough evaluation of all stereoisomers of a lead compound is not merely an academic exercise but a crucial step in identifying safe and effective therapeutic agents.[2][4][9]
The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of cis and trans isomers. By employing a combination of biochemical and cell-based assays, scientists can elucidate the structure-activity relationships that govern isomer efficacy, paving the way for the rational design of more potent and selective drugs. Understanding and applying the principles of stereochemistry is, and will continue to be, fundamental to advancing biomedical research and developing the next generation of therapeutics.
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A Comparative Benchmarking Guide to Phenoxyacetic Acid Derivatives: From Herbicidal Action to Therapeutic Potential
This guide provides an in-depth comparative analysis of phenoxyacetic acid derivatives, a versatile class of compounds with significant applications in agriculture and medicine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of derivatives to offer a nuanced examination of their structure-activity relationships, mechanisms of action, and performance in validated experimental models. By synthesizing data from peer-reviewed literature and established protocols, this guide aims to be an essential resource for those looking to understand and leverage the diverse functionalities of these molecules.
Introduction: The Versatile Scaffold of Phenoxyacetic Acid
Phenoxyacetic acid, a molecule consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, serves as the foundational scaffold for a wide array of synthetic compounds.[1] The versatility of this structure lies in the potential for substitution on the aromatic ring, which dramatically influences the compound's biological activity. This has led to the development of phenoxyacetic acid derivatives as potent herbicides, anti-inflammatory agents, antimicrobials, and even diuretics.[2][3] Understanding the subtle interplay between chemical structure and biological function is paramount for the rational design and application of these derivatives.
This guide will delve into three primary application areas where phenoxyacetic acid derivatives have made a significant impact: herbicidal activity, anti-inflammatory effects, and antimicrobial properties. For each area, we will explore the underlying mechanisms of action, present comparative performance data, and provide detailed experimental protocols for benchmarking new and existing derivatives.
Herbicidal Activity: Mimicking Plant Hormones for Weed Control
Phenoxyacetic acid derivatives are a cornerstone of modern agriculture, primarily used as selective herbicides to control broadleaf weeds.[4] Their mechanism of action is elegantly simple yet highly effective: they mimic the natural plant growth hormone, auxin (indole-3-acetic acid), leading to uncontrolled and unsustainable growth in susceptible plants.[1]
Mechanism of Action: The Synthetic Auxins
At the molecular level, phenoxyacetic acid herbicides bind to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1). This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, leading to a cascade of physiological effects including epinastic growth, stem curling, and ultimately, plant death. The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in their vascular structure, metabolism, and ability to translocate the herbicide.
Caption: Simplified signaling pathway of phenoxyacetic acid herbicides as synthetic auxins.
Comparative Efficacy of Herbicidal Derivatives
The herbicidal potency of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes the comparative efficacy of several well-known derivatives against common broadleaf weeds.
| Derivative | Common Name | Target Weeds | Key Structural Features | Relative Efficacy | Reference |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | Broadleaf weeds (e.g., dandelion, plantain) | Chlorine atoms at positions 2 and 4 | High | [4] |
| 2-Methyl-4-chlorophenoxyacetic acid | MCPA | Broadleaf weeds in cereals | Methyl group at position 2, chlorine at 4 | High | [4] |
| 4-Chlorophenoxyacetic acid | 4-CPA | Fruit setting and thinning | Single chlorine atom at position 4 | Moderate (more of a plant growth regulator) | [4] |
| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T | Woody plants and broadleaf weeds | Chlorine atoms at positions 2, 4, and 5 | Very High (Use restricted due to toxicity) | [4] |
Experimental Protocol: Seedling Emergence and Growth Bioassay
This protocol provides a standardized method for comparing the pre-emergent herbicidal activity of different phenoxyacetic acid derivatives.
Objective: To determine the concentration-dependent inhibitory effect of phenoxyacetic acid derivatives on the germination and early growth of a target weed species.
Materials:
-
Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus)
-
Phenoxyacetic acid derivatives to be tested
-
Acetone (for dissolving compounds)
-
Tween 20 (surfactant)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of each phenoxyacetic acid derivative in acetone.
-
Create a series of dilutions in sterile distilled water containing 0.1% (v/v) Tween 20 to achieve the desired final concentrations. A negative control (water + Tween 20) and a positive control (a commercial herbicide like 2,4-D) should be included.
-
-
Seed Plating:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective test solution onto the filter paper.
-
Evenly distribute 20-25 seeds of the target weed on the moist filter paper.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Incubate the dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.
-
-
Data Collection and Analysis:
-
After 7-10 days, count the number of germinated seeds in each dish.
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the percentage of germination inhibition and the percentage of growth reduction relative to the negative control.
-
Determine the IC50 (concentration causing 50% inhibition) for each derivative using dose-response curve analysis.
-
Rationale for Experimental Choices:
-
The use of a susceptible weed species ensures a measurable response to the herbicides.
-
Acetone is used as a solvent due to its ability to dissolve a wide range of organic compounds and its high volatility, which minimizes its impact on the bioassay.
-
Tween 20 is a non-ionic surfactant that helps to ensure a uniform application of the test compounds.
-
The controlled environment of a growth chamber eliminates variability from environmental factors.
Anti-inflammatory Activity: Targeting the COX-2 Enzyme
Certain phenoxyacetic acid derivatives have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade.[3]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation. By selectively inhibiting COX-2, phenoxyacetic acid-based NSAIDs can reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[3]
Caption: Mechanism of action of anti-inflammatory phenoxyacetic acid derivatives via selective COX-2 inhibition.
Comparative Efficacy of Anti-inflammatory Derivatives
The following table presents a comparison of the in vitro COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory efficacy of selected phenoxyacetic acid derivatives against the commercial drug Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference |
| Derivative 5f | 8.00 | 0.06 | 133.3 | 63.35 | [3] |
| Derivative 7b | 5.93 | 0.09 | 65.9 | 46.51 | [3] |
| Celecoxib | 14.93 | 0.05 | 298.6 | Not directly compared in the same study | [5] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds in vivo.
Objective: To assess the ability of phenoxyacetic acid derivatives to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (phenoxyacetic acid derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.
-
-
Drug Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume.
-
Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Rationale for Experimental Choices:
-
Carrageenan is a standard phlogistic agent that induces a well-characterized biphasic inflammatory response.
-
The rat paw edema model is a sensitive and reproducible assay for screening anti-inflammatory drugs.
-
A plethysmometer provides a precise and quantitative measurement of paw volume.
Antimicrobial and Antifungal Activity: A Growing Area of Investigation
While the herbicidal and anti-inflammatory properties of phenoxyacetic acid derivatives are well-established, their potential as antimicrobial and antifungal agents is an emerging field of research. Several studies have reported the synthesis of novel derivatives with promising activity against a range of pathogens.[6][7][8]
Mechanism of Action: Diverse and Not Fully Elucidated
The exact mechanisms by which phenoxyacetic acid derivatives exert their antimicrobial effects are not as clearly defined as their other activities and may vary depending on the specific derivative and the target microorganism. Proposed mechanisms include disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. Further research is needed to fully elucidate these pathways.
Comparative Antimicrobial and Antifungal Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values of various phenoxyacetic acid derivatives against selected bacteria and fungi.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Reference |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | 30 (at 100 µL) | - | - | [4] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 | Ciprofloxacin | 6.67 | [4] |
| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | Candida utilis | 8 | Itraconazole | 0.25 | [4] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20 (zone of inhibition in mm) | Septonex | 17 (zone of inhibition in mm) | [4] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a standardized method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a phenoxyacetic acid derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Inoculum:
-
Grow the microorganism in the appropriate broth overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density can be read using a spectrophotometer.
-
Rationale for Experimental Choices:
-
The broth microdilution method is a quantitative and reproducible assay for determining MIC.
-
Standardized media and inoculum densities are crucial for obtaining comparable results.
-
The inclusion of appropriate controls ensures the validity of the assay.
Conclusion and Future Directions
Phenoxyacetic acid and its derivatives represent a remarkably versatile chemical scaffold with a broad spectrum of biological activities. This guide has provided a comparative overview of their applications as herbicides, anti-inflammatory agents, and antimicrobials, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein underscore the importance of rational design in tailoring these molecules for specific applications.
Future research in this area will likely focus on the development of new derivatives with enhanced potency, selectivity, and improved safety profiles. For instance, the design of novel herbicides with new modes of action is crucial to combat the growing problem of herbicide resistance. In the pharmaceutical realm, the development of highly selective COX-2 inhibitors with minimal off-target effects remains a key objective. Furthermore, the exploration of phenoxyacetic acid derivatives as a source of new antimicrobial agents is a promising avenue for addressing the challenge of antibiotic resistance. The experimental frameworks provided in this guide offer a solid foundation for researchers to benchmark their novel compounds and contribute to the advancement of this exciting field.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
- Moanta, A., & Radu, S. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. European Journal of Medicinal Chemistry, 44(6), 2478-2482.
-
Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. Boll Chim Farm. 2002 Jan-Feb;141(1):3-7. Available from: [Link]
-
Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Frontiers in Microbiology, 6, 1423. Available from: [Link]
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Penicillin - Wikipedia. Available from: [Link]
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MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]
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A Senior Scientist's Guide to Analytical Quantification: A Comparative Study
Introduction
In the realms of scientific research and drug development, the ability to accurately determine the amount of a specific substance—be it a novel drug candidate, a biomarker, or a protein—is paramount. This process, known as analytical quantification, forms the bedrock of pharmacology, toxicology, quality control, and clinical diagnostics. The choice of an analytical technique is a critical decision that influences not only the accuracy and reliability of the data but also the time and resources required to obtain it.
This guide is designed for researchers, scientists, and drug development professionals who face the challenge of selecting the most appropriate quantification method. We will move beyond a simple listing of techniques to provide an in-depth comparative analysis, grounded in the practical experience of a senior application scientist. We will explore the "why" behind methodological choices, delve into the core principles of each technique, and provide supporting data and protocols to empower you to make informed, effective decisions for your specific analytical needs.
Part 1: Foundational Concepts in Analytical Quantification
Before comparing instruments and methodologies, it is crucial to establish a common language for performance evaluation. An analytical method's validity is judged by a set of key parameters that define its performance. Understanding these concepts is the first step in designing a self-validating system.
-
Specificity/Selectivity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Accuracy : The closeness of test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Sensitivity : The method's ability to detect small amounts of the analyte. This is practically defined by the Limit of Detection (LOD) , the lowest analyte concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ) , the lowest concentration that can be measured with acceptable accuracy and precision.[1]
-
Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
These parameters are not independent; for instance, a highly sensitive method may lack specificity. The goal of method development is to find an optimal balance that suits the analytical objective.
Caption: Interrelationship of core analytical validation parameters.
Part 2: The Major Classes of Analytical Techniques
We will now explore the most prevalent analytical techniques, comparing their principles, applications, and performance characteristics.
Spectroscopic Techniques: UV-Visible (UV-Vis) Spectroscopy
Principle of Operation: UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[2] It is a simple, rapid, and non-destructive technique.[3][4]
Causality in Application: This technique is chosen when the analyte has a distinct chromophore (a part of the molecule that absorbs light) and the sample matrix is relatively simple and does not contain other substances that absorb at the same wavelength. Its speed and low cost make it ideal for routine quality control checks or for determining the concentration of highly purified substances, like DNA, RNA, and proteins.[2][4][5]
Strengths vs. Limitations
| Strengths | Limitations |
| Fast and Simple: Analysis takes only seconds.[4][5] | Low Specificity: Can be prone to interference from other absorbing compounds in complex mixtures.[6] |
| Low Cost: Instrumentation is relatively inexpensive.[6] | Limited Sensitivity: Less sensitive compared to other methods like fluorescence or mass spectrometry.[4][6] |
| Non-destructive: The sample can be recovered and used for other analyses.[3][4] | Matrix Effects: Sample turbidity or the presence of particulates can scatter light and lead to inaccurate readings.[6] |
| Wide Applicability: Useful for a broad range of organic and inorganic compounds.[2] | Indirect Measurement: For proteins, it relies on the absorbance of specific amino acids (Tryptophan, Tyrosine), which can vary between proteins.[7] |
Typical Experimental Protocol: Quantifying a Purified Protein
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps (Deuterium and Tungsten) to warm up for at least 15-20 minutes for stable readings.
-
Blanking: Fill a quartz cuvette with the same buffer the protein is dissolved in. This "blank" solution is used to zero the instrument, accounting for any absorbance from the buffer and the cuvette itself.[3]
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the protein sample, and then fill it with the protein sample.
-
Absorbance Reading: Place the cuvette in the sample holder and measure the absorbance at 280 nm (A280). Ensure the reading is within the linear range of the instrument, typically below 1.0.[3] If the absorbance is too high, dilute the sample with the blank buffer and re-measure.
-
Concentration Calculation: Use the Beer-Lambert equation: Concentration (mg/mL) = (A280 × Dilution Factor) / (Molar Extinction Coefficient × Path Length) . The path length is typically 1 cm. The molar extinction coefficient is a protein-specific value based on its amino acid composition.
Chromatographic Techniques: The Power of Separation
Chromatography separates components of a mixture for subsequent quantification.[8][9] The core principle involves distributing the sample between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase).[10][11] Different components travel at different speeds, leading to their separation.[12][13][14] This separation step is what gives chromatography its immense analytical power, allowing for the quantification of specific analytes even in highly complex mixtures like blood plasma or environmental samples.[8][10]
Caption: General workflow of a High-Performance Liquid Chromatography (HPLC) system.
High-Performance Liquid Chromatography (HPLC): Utilizes a liquid mobile phase and a solid stationary phase packed in a column. High pressure is applied to force the mobile phase through the column, leading to high-resolution separations.[13][14] It is exceptionally versatile for analyzing non-volatile or thermally unstable compounds, making it a cornerstone of the pharmaceutical industry for drug discovery, quality control, and pharmacokinetic studies.[10]
Gas Chromatography (GC): Employs a gaseous mobile phase (carrier gas) to transport vaporized sample components through a column containing a stationary phase.[15] GC is best suited for volatile and thermally stable compounds.[15][16] For non-volatile compounds, a chemical derivatization step is often required to increase their volatility, which can add time and potential for error to the analysis.[16][17]
Mass Spectrometry (MS): The Gold Standard for Specificity
Principle of Operation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[18] It is an extremely powerful technique that provides information about molecular weight and structure.[19] When coupled with a separation technique like HPLC or GC, it offers unparalleled specificity and sensitivity.[20][21]
Tandem Mass Spectrometry (MS/MS): This is the workhorse for quantitative bioanalysis.[22][23] In an MS/MS experiment, a precursor ion of a specific m/z (corresponding to the analyte) is selected, fragmented, and then a specific fragment ion (product ion) is monitored.[24][25] This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is incredibly selective because it's highly unlikely that an interfering compound will have both the same precursor mass and produce the same fragment mass as the analyte of interest.[19]
Causality in Application: LC-MS/MS is the method of choice for quantifying drugs and their metabolites in complex biological matrices like plasma or urine.[18][26] Its high sensitivity allows for the measurement of picogram or even femtogram levels of a substance, which is essential for pharmacokinetic studies where drug concentrations can be very low.[15] GC-MS is preferred for applications like environmental analysis of volatile organic compounds or forensic drug testing.[16][17]
| Technique | Sample Volatility | Molecular Weight | Typical Applications |
| LC-MS | Non-volatile, thermally labile | Wide range (small molecules to large proteins) | Drug metabolism, pharmacokinetics (DMPK), biomarker quantification, proteomics.[27] |
| GC-MS | Volatile, thermally stable | Typically < 600 Da | Environmental pollutants, residual solvents, flavor and fragrance analysis, forensics.[16][27] |
Immunoassays: Leveraging Biological Specificity
Principle of Operation: Immunoassays utilize the highly specific binding interaction between an antibody and its antigen to detect and quantify molecules.[28][29] This biological specificity allows for the detection of a target analyte in a complex sample with minimal sample preparation.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[29][30] In a typical "sandwich" ELISA, a capture antibody immobilized on a 96-well plate binds the target protein. A second, detection antibody, which is conjugated to an enzyme, binds to a different site on the protein. The addition of a substrate results in a colorimetric or fluorescent signal that is proportional to the amount of protein present.[28]
Western Blot (WB): Western blotting combines protein separation by gel electrophoresis with the specificity of immunoassay detection.[31] Proteins are first separated by size, transferred to a membrane, and then probed with a specific antibody.[32] While it can provide semi-quantitative data (relative abundance), it is less precise for absolute quantification than ELISA.[30] Its primary strength lies in confirming protein identity by providing molecular weight information and detecting post-translational modifications.[31][33]
Caption: A simplified decision tree for selecting an analytical quantification technique.
Conclusion
The landscape of analytical quantification is diverse and powerful. Techniques ranging from the straightforward UV-Vis spectrophotometer to the highly complex LC-MS/MS system each hold a valuable place in the scientist's toolkit. The key to successful quantification lies not in defaulting to the most sensitive or expensive technology, but in a thorough understanding of the analytical requirements. By carefully considering the nature of the analyte, the complexity of the sample matrix, and the specific goals of the experiment—be it high-throughput screening, regulatory submission, or basic research—the optimal method can be chosen. This guide has aimed to illuminate the core principles and comparative strengths of these techniques, providing a logical framework to ensure that your experimental choices are not only technically sound but also strategically aligned with your research objectives.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-phenylcyclohexyl)acetic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(4-phenylcyclohexyl)acetic acid (CAS No. 108062-27-7), moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent decision, from the selection of personal protective equipment (PPE) to the final waste stream designation.
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The assigned GHS pictogram is the GHS07, indicating that it is an irritant and acutely toxic if swallowed.[2] This classification dictates a cautious approach to handling, emphasizing the prevention of direct contact, ingestion, and inhalation.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and proper use of PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4][5]
-
Skin Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use.[4]
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the cornerstone of a safe and compliant chemical waste management program.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
Experimental Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof, and chemically compatible container for solid chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[6]
-
The container must be clean and dry before the first addition of waste.
-
Never use food-grade containers for chemical waste.[7]
-
-
Label the Waste Container:
-
Prior to adding any waste, affix a "Hazardous Waste" label to the container.[8]
-
The label must include the full chemical name: "this compound" and the CAS number "108062-27-7".
-
List all constituents of the waste, including any solvents or other chemicals it may be mixed with.
-
Indicate the approximate percentage of each component.
-
Include the hazard characteristics (e.g., "Irritant," "Acutely Toxic").
-
Record the accumulation start date (the date the first drop of waste is added).
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound waste into the labeled container using a dedicated scoop or spatula.
-
If the waste is in a solution, it should be collected in a designated liquid waste container, also properly labeled with all components.
-
Keep the waste container closed at all times, except when adding waste.[7] This prevents the release of vapors and protects the integrity of the waste.
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation. The SAA should be in a secondary containment bin to capture any potential leaks.
-
Disposal Workflow: A Decision-Making Diagram
The following diagram, rendered in DOT language, illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
For Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.
-
Cover the spill with a non-combustible absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor or Chemical Hygiene Officer.
-
-
For Large Spills (requiring assistance):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Provide them with the identity of the spilled material (this compound) and any other relevant information.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Regulatory Framework: Adherence to the Law
The disposal of this compound is governed by a framework of federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[1][2] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[2]
Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals, including their disposal, under standards such as the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). This includes the development of a Chemical Hygiene Plan that outlines procedures for safe handling and waste disposal.
It is imperative that all laboratory personnel are trained on these regulations and their institution-specific procedures for hazardous waste management.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's hazards, adhering to established protocols, and maintaining a culture of safety, researchers can ensure that the final chapter in the lifecycle of this reagent is written with responsibility and care.
References
- Unknown. (n.d.). chemical label this compound.
-
Chem Service. (2016, January 25). SAFETY DATA SHEET - Cyclohexaneacetic acid. Retrieved from [Link]
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ERA Environmental. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]
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US EPA. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2011). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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US EPA. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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MSC. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Ohio.gov. (n.d.). ACETIC ACID. Retrieved from [Link]
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University of British Columbia. (2022, March 4). CHEMISTRY DEPT. DESIGNATED WASTE DISPOSAL SITES. Retrieved from [Link]
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US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
